molecular formula C43H43N7O8 B12386074 PROTAC HPK1 Degrader-1

PROTAC HPK1 Degrader-1

Cat. No.: B12386074
M. Wt: 785.8 g/mol
InChI Key: ZMJDTQAJPPHMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC HPK1 Degrader-1 is a useful research compound. Its molecular formula is C43H43N7O8 and its molecular weight is 785.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H43N7O8

Molecular Weight

785.8 g/mol

IUPAC Name

4-[2-[3-[4-[4-[3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]-3-oxopropoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C43H43N7O8/c1-56-35-12-8-27(23-36(35)57-2)32-25-46-40-31(32)22-28(24-45-40)26-6-9-29(10-7-26)48-16-18-49(19-17-48)38(52)14-20-58-21-15-44-33-5-3-4-30-39(33)43(55)50(42(30)54)34-11-13-37(51)47-41(34)53/h3-10,12,22-25,34,44H,11,13-21H2,1-2H3,(H,45,46)(H,47,51,53)

InChI Key

ZMJDTQAJPPHMDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)N5CCN(CC5)C(=O)CCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC

Origin of Product

United States

Foundational & Exploratory

Taming the T-Cell Brake: A Technical Guide to PROTAC HPK1 Degrader-1 Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by PROTAC HPK1 Degrader-1, a novel therapeutic modality in immuno-oncology. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation.[1] Its inhibition or degradation presents a promising strategy to enhance anti-tumor immunity. This document details the mechanism of action of this compound, its impact on key signaling cascades, and provides comprehensive experimental protocols for its characterization.

Core Concepts: HPK1 as a Negative Regulator in T-Cell Signaling

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. HPK1 functions as a crucial intracellular checkpoint, dampening the strength and duration of this response to maintain immune homeostasis.[1] The primary mechanism of HPK1-mediated T-cell inhibition involves the phosphorylation of the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76, thereby attenuating downstream signaling.[3]

PROTAC (Proteolysis Targeting Chimera) HPK1 degraders are heterobifunctional molecules that hijack the cell's natural protein disposal system. They consist of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome. By eliminating the HPK1 protein, these degraders abrogate both its catalytic and non-catalytic functions, leading to a more sustained and robust activation of T-cells.

Downstream Signaling Pathways Modulated by this compound

The degradation of HPK1 by this compound leads to a significant rewiring of the TCR signaling pathway. The most immediate and critical consequence is the prevention of SLP-76 phosphorylation at Serine 376. This stabilization of SLP-76 allows for the potentiation of downstream signaling cascades, including the activation of the MAP kinase/ERK pathway and the JNK/SAPK pathway.[4][5] Enhanced signaling through these pathways culminates in increased production of key pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for an effective anti-tumor immune response.[3][6]

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylates Proteasome Proteasome HPK1->Proteasome Degradation pSLP76 p-SLP-76 (Ser376) ERK_Pathway MAPK/ERK Pathway SLP76->ERK_Pathway Activates JNK_Pathway JNK/SAPK Pathway SLP76->JNK_Pathway Activates Ub Ubiquitin pSLP76->Ub Recruits 14-3-3 (not shown) & Ubiquitination Ub->Proteasome Degradation Cytokines IL-2, IFN-γ Production ERK_Pathway->Cytokines JNK_Pathway->Cytokines PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 Binds E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase E3_Ligase->HPK1 Ubiquitinates

Figure 1: HPK1 Downstream Signaling and PROTAC Mechanism.

Quantitative Data on PROTAC HPK1 Degraders

The following table summarizes the in vitro potency of various PROTAC HPK1 degraders. The data highlights the efficiency of these molecules in degrading HPK1 and inhibiting its downstream signaling.

CompoundDC50 (nM)Dmax (%)pSLP-76 IC50 (nM)Cell LineReference(s)
This compound 1.8>95496.1Not Specified[7][8]
Compound 10m 5.0 ± 0.9≥99Not ReportedJurkat[6][9]
PROTAC HPK1 Degrader-2 23>95Not ReportedHuman PBMC[8]
PROTAC HPK1 Degrader-5 5.0≥99Not ReportedNot Specified[8]
DD205-291 5.3>95Not ReportedNot Specified[8]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. pSLP-76 IC50: Half-maximal inhibitory concentration for SLP-76 phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Western Blotting for HPK1 Degradation and SLP-76 Phosphorylation

This protocol is used to quantify the degradation of HPK1 and the inhibition of SLP-76 phosphorylation in cells treated with a PROTAC HPK1 degrader.

Materials:

  • Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • Anti-human CD3 and anti-human CD28 antibodies

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HPK1, anti-pSLP-76 (Ser376), anti-SLP-76, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Culture Jurkat T-cells or PBMCs to the desired density. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Stimulation (for pSLP-76): For the analysis of SLP-76 phosphorylation, stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the HPK1 and pSLP-76 signals to the loading control and total SLP-76, respectively.

Western_Blot_Workflow start Cell Culture & Treatment stim Cell Stimulation (for pSLP-76) start->stim lysis Cell Lysis stim->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: Western Blotting Experimental Workflow.
In Vitro HPK1 Kinase Assay (ADP-Glo™ Assay)

This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant HPK1.

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound or its warhead)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound. Prepare a master mix containing kinase assay buffer, ATP, and MBP substrate.

  • Assay Setup: Add the test compound or vehicle control to the wells of a 384-well plate.

  • Kinase Reaction: Add the diluted recombinant HPK1 enzyme to initiate the reaction. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

T-Cell Activation Assay (Cytokine Release ELISA)

This assay measures the functional consequence of HPK1 degradation on T-cell activation by quantifying the secretion of cytokines like IL-2 and IFN-γ.

Materials:

  • Human PBMCs

  • This compound

  • Anti-human CD3 and anti-human CD28 antibodies

  • Complete RPMI-1640 medium

  • 96-well flat-bottom plates

  • Human IL-2 and IFN-γ ELISA kits

  • Microplate reader

Procedure:

  • Cell Plating: Seed human PBMCs in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator to allow for cytokine secretion.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform the IL-2 and IFN-γ ELISAs on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the recombinant cytokine standards. Determine the concentration of IL-2 and IFN-γ in the experimental samples from the standard curve. Plot the cytokine concentration against the PROTAC concentration to visualize the dose-dependent effect on T-cell activation.

Conclusion

This compound represents a promising therapeutic strategy in immuno-oncology by effectively removing the "brakes" on T-cell activation. By inducing the degradation of HPK1, this molecule enhances downstream signaling pathways, leading to increased T-cell effector functions. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of this and other HPK1-targeting therapeutics. A thorough understanding of the downstream signaling consequences of HPK1 degradation is paramount for the continued development of novel and effective cancer immunotherapies.

References

PROTAC HPK1 Degrader-1: A Technical Guide for Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, has emerged as a compelling target for cancer immunotherapy. Its inhibition is sought to enhance anti-tumor immune responses. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins. This guide provides a detailed technical overview of a representative PROTAC HPK1 degrader, herein referred to as PROTAC HPK1 Degrader-1, a potent and selective degrader of HPK1 for research in cancer immunotherapy.

Mechanism of Action

This compound is a heterobifunctional molecule designed to specifically induce the degradation of HPK1. It consists of a ligand that binds to HPK1, a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This dual binding brings HPK1 into close proximity with the E3 ligase, leading to the ubiquitination of HPK1 and its subsequent degradation by the proteasome. The degradation of HPK1 in T-cells removes a key negative feedback loop, thereby enhancing T-cell receptor (TCR) signaling, cytokine production, and anti-tumor activity.

cluster_0 PROTAC-mediated HPK1 Degradation HPK1 HPK1 PROTAC PROTAC HPK1 Degrader-1 HPK1->PROTAC Proteasome Proteasome HPK1->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Ub Ubiquitin E3_Ligase->Ub Ub->HPK1 Polyubiquitination Degraded_HPK1 Degraded HPK1 (Peptides) Proteasome->Degraded_HPK1

Caption: Mechanism of PROTAC-induced HPK1 degradation.

Quantitative Data

The efficacy of this compound has been characterized by its ability to degrade HPK1 and inhibit its downstream signaling. The following tables summarize key quantitative data from various studies on representative HPK1 degraders.

Table 1: In Vitro Degradation and Potency

Compound IDDC50 (nM)Dmax (%)IC50 (nM)E3 Ligase BinderCell LineReference
Compound A0.35>951.1VHLJurkat
Compound B1-10~90<10CRBNJurkat
Compound C<10>90Not ReportedCRBNPrimary Human T-cells

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.

Table 2: Effect on Cytokine Production

Compound IDTreatment Concentration (nM)IL-2 Production Increase (Fold)IFN-γ Production Increase (Fold)Cell LineReference
Compound A100~3~2.5Jurkat
Compound B100SignificantSignificantPrimary Human T-cells
Compound C100>2>2Primary Human T-cells

IL-2: Interleukin-2; IFN-γ: Interferon-gamma.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for HPK1 Degradation

This protocol is for assessing the degradation of HPK1 in a selected cell line (e.g., Jurkat) following treatment with this compound.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Protease inhibitor cocktail

  • RIPA buffer

  • BCA protein assay kit

  • Primary antibodies: anti-HPK1, anti-GAPDH (loading control)

  • Secondary antibody (HRP-conjugated)

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL and treat with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with PBS, and lyse in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize HPK1 levels to the loading control (GAPDH).

cluster_1 Western Blot Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Data Analysis G->H

Caption: Western Blot experimental workflow.

Cytokine Release Assay (ELISA)

This protocol measures the secretion of cytokines (e.g., IL-2, IFN-γ) from T-cells upon activation, following treatment with the HPK1 degrader.

Materials:

  • Primary human T-cells or Jurkat cells

  • Anti-CD3/CD28 antibodies (for T-cell activation)

  • This compound

  • ELISA kits for IL-2 and IFN-γ

Procedure:

  • Cell Plating and Treatment: Plate cells in a 96-well plate pre-coated with anti-CD3 antibody. Add anti-CD28 antibody and varying concentrations of this compound.

  • Incubation: Culture the cells for 48-72 hours to allow for T-cell activation and cytokine secretion.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Signaling Pathway

HPK1 is a negative regulator of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is recruited to the immunological synapse where it phosphorylates and activates downstream targets, ultimately leading to the dampening of T-cell activation. By degrading HPK1, this compound removes this inhibitory signal, leading to enhanced T-cell effector functions.

cluster_2 HPK1 Signaling in T-Cells TCR TCR Activation SLP76 SLP76 Phosphorylation TCR->SLP76 HPK1 HPK1 SLP76->HPK1 recruits & activates NFkB NF-κB Activation SLP76->NFkB AP1 AP-1 Activation SLP76->AP1 HPK1->SLP76 phosphorylates (inhibitory) PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 induces degradation Cytokine Cytokine Production (IL-2, IFN-γ) NFkB->Cytokine AP1->Cytokine

Caption: Simplified HPK1 signaling pathway in T-cells.

Conclusion

This compound represents a promising tool for cancer immunotherapy research. Its ability to potently and selectively degrade HPK1 leads to enhanced T-cell activation and cytokine production, highlighting its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the role of HPK1 in anti-tumor immunity and developing novel immunotherapeutic strategies.

The Convergence of Targeted Protein Degradation and Immunotherapy: A Technical Guide to PROTAC HPK1 Degrader-1 and Immune Checkpoint Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PROTAC HPK1 Degrader-1, a novel therapeutic modality at the intersection of targeted protein degradation and cancer immunotherapy. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has been identified as a key negative regulator of T-cell receptor (TCR) signaling. Its role as an intracellular immune checkpoint makes it a compelling target for enhancing anti-tumor immunity. This document details the mechanism of action of HPK1, the rationale for its degradation using Proteolysis Targeting Chimera (PROTAC) technology, and the synergistic potential of combining HPK1 degradation with immune checkpoint blockade. We present a compilation of preclinical data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: HPK1 as a Key Intracellular Immune Checkpoint

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative regulator of T-cell activation and effector functions.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and, once activated, dampens the downstream signaling cascade.[3] This inhibitory function makes HPK1 an attractive intracellular target for cancer immunotherapy, aiming to unleash a more robust and sustained anti-tumor T-cell response.[2]

The limitations of current immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies, which are effective in only a subset of patients, have spurred the search for novel therapeutic strategies.[4] Targeting intracellular signaling nodes like HPK1 offers a complementary approach to overcoming resistance to conventional ICIs.[2][4] Furthermore, HPK1 has been shown to have kinase-independent scaffolding functions, suggesting that complete protein degradation via PROTACs may offer a therapeutic advantage over small molecule kinase inhibitors.[1]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[4] A PROTAC consists of a ligand that binds to the target protein (HPK1), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[4]

This guide focuses on this compound, a representative molecule in this class, and its potential in combination with immune checkpoint blockade.

The HPK1 Signaling Pathway in T-Cell Regulation

HPK1 exerts its negative regulatory function by intervening in the TCR signaling cascade. Upon antigen presentation and TCR activation, a series of phosphorylation events lead to the formation of a signalosome complex involving key adaptor proteins like SLP-76 and Gads.[4] HPK1 is recruited to this complex and, once catalytically activated, phosphorylates SLP-76 at Serine 376.[3] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the dissociation of SLP-76 from the signalosome, thereby attenuating downstream signaling pathways, including the activation of PLCγ1, ERK, and subsequent cytokine production (e.g., IL-2).[3][4]

By degrading HPK1, a PROTAC removes this critical negative regulator, leading to enhanced and sustained TCR signaling, increased T-cell proliferation, and elevated production of pro-inflammatory cytokines, ultimately augmenting the anti-tumor immune response.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream_Signaling Downstream Signaling TCR TCR Adaptors Adaptor Proteins (e.g., SLP-76, Gads) TCR->Adaptors CD28 CD28 CD28->Adaptors HPK1 HPK1 Adaptors->HPK1 Recruitment & Activation MEKK1_TAK1 MEKK1, TAK1 MKK4_MKK7 MKK4, MKK7 MEKK1_TAK1->MKK4_MKK7 JNK JNK MKK4_MKK7->JNK TC_Activation T-Cell Activation/ Apoptosis JNK->TC_Activation HPK1->Adaptors Phosphorylation of SLP-76 (Negative Regulation) HPK1->MEKK1_TAK1 Activation Proteasome Proteasome HPK1->Proteasome Degradation PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 Binding Ub Ubiquitin PROTAC->Ub Recruits E3 Ligase Ub->HPK1 Ubiquitination

Caption: HPK1 Signaling Pathway and PROTAC-mediated Degradation.

Quantitative Data Summary

The preclinical efficacy of PROTAC HPK1 degraders has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data for representative molecules, including this compound and other analogous compounds.

Table 1: In Vitro Potency of PROTAC HPK1 Degraders
CompoundDC50 (nM)IC50 (pSLP-76 Inhibition, nM)IL-2 Release EC50 (nM)Cell Line/System
This compound1.8[1][5]496.1[1][5]Not ReportedNot Specified
Other PROTAC HPK1 Degraders1-20[6]2-25[6]2-20[6]Human PBMCs
Compound 10m5.0 ± 0.9[4][7]Not ReportedNot ReportedJurkat cells
DD205-2915.3[5]Not ReportedNot ReportedNot Specified
PROTAC HPK1 Degrader-321.26[8]Not ReportedNot ReportedNot Specified
Unnamed PROTAC<50[9][10]Not Reported<100[9][10]Ramos cells

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: In Vivo Anti-Tumor Efficacy of PROTAC HPK1 Degraders
Treatment GroupTumor ModelDose & ScheduleTumor Growth Inhibition (TGI)Complete Responders
PROTAC HPK1 Degrader (monotherapy)Colonic30 mg/kg, oral>80%[6]Not Reported
Anti-PD-1 (monotherapy)ColonicNot Specified~50%[6]Not Reported
PROTAC HPK1 Degrader + Anti-PD-1Colonic30 mg/kg, oral (PROTAC)Not Specified5/10 (50%)[6][11]
PROTAC HPK1 Degrader (monotherapy)MelanomaNot Specified79%[6]Not Reported
Anti-PD-1 (monotherapy)MelanomaNot Specified0%[6]Not Reported
HPK1 Inhibitor (monotherapy)MelanomaNot Specified13%[6]Not Reported
Compound 10m (monotherapy)MC383.0 mg/kg, PO, QOD30.22%[4]Not Reported
HPK1 Inhibitor (monotherapy)MC3830 mg/kg, IP, BID10.32%[4]Not Reported
DD205-291 + Anti-PD-1MC380.5 mg/kg, oral (DD205-291)91.0%[3]Not Reported
PROTAC HPK1 Degrader-3 + Anti-PD-L1Not SpecifiedNot Specified65.58%[8]Not Reported
Unnamed PROTAC + Anti-PD-1MC38/CT26Not Specified>90%[9][10]Not Reported

PO: Per os (oral administration). QOD: Quaque altera die (every other day). IP: Intraperitoneal. BID: Bis in die (twice a day).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its combination with immune checkpoint blockade.

Western Blot Analysis for HPK1 Degradation

This protocol outlines the steps to quantify the degradation of HPK1 in cultured cells following treatment with a PROTAC degrader.

Materials and Reagents:

  • Cell Line (e.g., Jurkat, Ramos, or human PBMCs)

  • PROTAC HPK1 Degrader

  • DMSO (vehicle control)

  • Cell Culture Medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA or Bradford Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • SDS-PAGE gels

  • PVDF or Nitrocellulose Membranes

  • Transfer Buffer

  • Blocking Buffer (5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies (anti-HPK1, anti-GAPDH or β-actin)

  • HRP-conjugated Secondary Antibody

  • Enhanced Chemiluminescence (ECL) Substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow adherent cells to attach overnight. Treat cells with increasing concentrations of the PROTAC HPK1 degrader (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-HPK1 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of HPK1 degradation relative to the vehicle control.

Western_Blot_Workflow start Start cell_culture Cell Seeding & Treatment with PROTAC start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page Sample Preparation & SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection ECL Detection & Imaging immunoblot->detection analysis Data Analysis: Quantify HPK1 Degradation detection->analysis end End analysis->end

Caption: Experimental Workflow for Western Blot Analysis.

In Vitro T-Cell Activation Assays (IL-2 and IFN-γ Secretion)

This protocol describes the measurement of cytokine secretion from T-cells to assess the functional consequence of HPK1 degradation.

Materials and Reagents:

  • Human PBMCs or Jurkat T-cells

  • PROTAC HPK1 Degrader

  • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • ELISA or CBA (Cytometric Bead Array) kit for IL-2 and IFN-γ detection

Procedure:

  • Cell Preparation and Treatment: Isolate PBMCs from healthy donor blood or culture Jurkat T-cells. Pre-treat the cells with various concentrations of the PROTAC HPK1 degrader for a specified time (e.g., 2-4 hours).

  • T-Cell Stimulation: Add T-cell stimulation reagents to the cell cultures.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IL-2 and IFN-γ in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentrations against the PROTAC degrader concentrations to determine the EC50 values.

In Vivo Syngeneic Mouse Tumor Model Studies

This protocol provides a framework for evaluating the anti-tumor efficacy of a PROTAC HPK1 degrader, alone and in combination with an anti-PD-1 antibody, in a syngeneic mouse model.

Materials and Reagents:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., MC38, CT26)

  • PROTAC HPK1 Degrader formulated for oral administration

  • Anti-mouse PD-1 antibody

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant a defined number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, PROTAC alone, anti-PD-1 alone, PROTAC + anti-PD-1).

  • Treatment Administration: Administer the treatments as per the defined dose and schedule.

  • Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and record their final weight.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the data for statistical significance.

InVivo_Workflow start Start implant Tumor Cell Implantation start->implant randomize Tumor Growth & Randomization implant->randomize treat Treatment Administration (PROTAC +/- anti-PD-1) randomize->treat monitor Tumor Growth & Body Weight Monitoring treat->monitor endpoint Endpoint Analysis: Tumor Excision & Weight monitor->endpoint analysis Data Analysis: Calculate TGI endpoint->analysis end End analysis->end

Caption: In Vivo Syngeneic Tumor Model Workflow.

Conclusion and Future Directions

The degradation of HPK1 using PROTAC technology represents a promising and innovative strategy in cancer immunotherapy. The preclinical data for PROTAC HPK1 degraders, both as monotherapy and in combination with immune checkpoint inhibitors, demonstrate superior anti-tumor efficacy compared to traditional HPK1 inhibitors.[6] The ability to eliminate the entire HPK1 protein, including its scaffolding function, likely contributes to this enhanced activity.

The synergistic effect observed with anti-PD-1/PD-L1 antibodies highlights the potential of this combination to overcome resistance to existing immunotherapies and improve patient outcomes.[3][4] Future research in this area will likely focus on the development of orally bioavailable and highly selective HPK1 degraders with optimized pharmacokinetic and pharmacodynamic properties. Further investigation into the impact of HPK1 degradation on other immune cell types within the tumor microenvironment will also be crucial for a comprehensive understanding of its mechanism of action. Ultimately, the clinical translation of PROTAC HPK1 degraders holds the potential to significantly advance the field of cancer immunotherapy.

References

The Scaffolding Roles of Hematopoietic Progenitor Kinase 1 (HPK1) in T-Cell Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the scaffolding functions of Hematopoietic Progenitor Kinase 1 (HPK1) in the negative regulation of T-Cell Receptor (TCR) signaling. It covers the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding HPK1's role as an intracellular immune checkpoint and a therapeutic target.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a Ste20-related serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It has been identified as a critical negative regulator of T-cell activation and immune responses.[3][4] Upon TCR engagement, HPK1 is recruited to the primary signaling complex where it acts as a scaffold, orchestrating a series of events that attenuate the signal's strength and duration. This function prevents excessive immune responses but can also be exploited by tumors to evade immune surveillance, making HPK1 a promising target for immuno-oncology.[2][5][6]

While its kinase activity is essential, the scaffolding function of HPK1—its ability to physically interact with and organize other signaling proteins—is fundamental to its regulatory role. This guide details the mechanisms of HPK1 as a molecular scaffold, distinguishing its physical roles from its enzymatic activities and providing the technical basis for its study.

Core Signaling Pathway: HPK1 as a Central Scaffold

The activation of HPK1 and its subsequent negative feedback are tightly integrated into the TCR signalosome through a series of scaffolding interactions.

Recruitment and Activation

Upon TCR engagement with an antigen-MHC complex, a cascade of tyrosine phosphorylation events is initiated by Lck and ZAP-70. This leads to the phosphorylation of key adaptor proteins, creating docking sites for downstream effectors. HPK1 is recruited into this nascent signaling hub, known as the LAT signalosome, through interactions with adaptor proteins like Linker for Activation of T-cells (LAT) and Gads.[7][8][9]

Once localized to the signalosome, HPK1 is phosphorylated on tyrosine 379 (Tyr379) by ZAP-70.[7][8] This phosphorylation event is a critical step, creating a high-affinity binding site for the SH2 domain of the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[7][10][11] The physical interaction between phospho-Tyr379 of HPK1 and the SLP-76 SH2 domain is essential for the full catalytic activation of HPK1.[7][8][11] This recruitment and binding process exemplifies HPK1's primary scaffolding role, placing it in direct proximity to its key substrates and regulatory partners.

Diagram 1: Recruitment and activation of HPK1 at the LAT signalosome.
The Negative Feedback Loop: Scaffolding for Signal Termination

Once active, HPK1 executes its negative regulatory function, which is critically dependent on its scaffolding capabilities to interact with its substrates.

  • Phosphorylation of SLP-76 : Active HPK1 phosphorylates SLP-76 at a key serine residue, Serine 376 (Ser376).[2][12][13] This is the primary kinase-dependent step in its negative feedback role.

  • Recruitment of 14-3-3 Proteins : The phosphorylation of SLP-76 at Ser376 creates a docking site for 14-3-3 family proteins.[10][12] The binding of 14-3-3 to phospho-Ser376-SLP-76 is a crucial scaffolding event that physically destabilizes the interaction between SLP-76 and the LAT signalosome.[2][7]

  • Ubiquitination and Degradation : The dissociation of the SLP-76/14-3-3 complex from the signalosome exposes SLP-76 to further modification. This leads to the ubiquitination of SLP-76, targeting it for proteasomal degradation.[7][10][13]

  • Signal Attenuation : By orchestrating the removal of the central adaptor SLP-76 from the signalosome, HPK1 effectively dismantles the signaling complex.[13][14] This terminates downstream signaling pathways, including the activation of PLCγ1 and the Ras-MAPK cascade, resulting in reduced calcium flux, diminished ERK phosphorylation, and decreased IL-2 production.[3][13][15][16]

HPK1_Negative_Feedback cluster_signalosome LAT Signalosome LAT LAT SLP76 SLP-76 LAT->SLP76 Assembled HPK1 Active HPK1 SLP76->HPK1 Bound pSLP76 SLP-76 (pS376) HPK1->SLP76 Phosphorylates Ser376 pSLP76->LAT Dissociation from Signalosome Protein1433 14-3-3 pSLP76->Protein1433 Recruits Ub Ubiquitin Ligases pSLP76->Ub Marks for Ubiquitination Proteasome Proteasome Ub->Proteasome Targets for Degradation Signal_Termination Signal Termination (↓ PLCγ1, ↓ ERK, ↓ Ca2+) Proteasome->Signal_Termination Leads to

Diagram 2: HPK1-mediated negative feedback loop via SLP-76 phosphorylation.
Competitive Scaffolding: Regulation of T-Cell Adhesion

Beyond signal termination, HPK1's scaffolding function plays a role in regulating T-cell adhesion. It competes with the Adhesion and Degranulation Promoting Adaptor Protein (ADAP) for binding to the SH2 domain of SLP-76.[8][17] The SLP-76/ADAP complex is essential for activating the small GTPase Rap1, which in turn mediates the activation of the integrin LFA-1, a key molecule for cell adhesion.[17]

By binding to SLP-76, HPK1 physically limits the pool of SLP-76 available to form a complex with ADAP.[8][17] This competitive binding dampens Rap1 activation and consequently reduces LFA-1-mediated adhesion to ICAM-1.[17] This mechanism highlights a kinase-independent scaffolding role where HPK1's mere presence and binding affinity are sufficient to exert a negative regulatory effect.

Quantitative Data on HPK1 Function

The effects of HPK1 have been quantified through various cellular and biochemical assays. The following tables summarize key findings from studies using HPK1 inhibitors or genetic knockout models.

Table 1: Effect of HPK1 Deficiency on TCR Signaling Events

Parameter MeasuredSystemObservation in HPK1-deficient vs. Wild-Type T-cellsReference(s)
SLP-76 Phosphorylation Murine T-cellsEnhanced and more persistent[3][15]
PLCγ1 Phosphorylation Murine T-cellsEnhanced[3][15]
Erk Phosphorylation Murine T-cellsEnhanced and sustained[3][18]
Calcium Flux Murine T-cellsMore persistent[3][15]
IL-2 Production Jurkat / Primary T-cellsIncreased[12][19][20]
IFN-γ Production Primary T-cellsIncreased[19][21]
ADAP-SLP-76 Interaction Murine T-cellsIncreased[17]
Rap1 Activation Murine T-cellsElevated[17]

Table 2: Potency of Small Molecule Inhibitors on HPK1 Pathway

CompoundTarget / AssayValueReference(s)
Hpk1-IN-43 HPK1 Kinase Activity (IC₅₀)0.32 nM[22]
Compound B1 (PROTAC) pSLP-76 Inhibition (IC₅₀)496.1 nM[23]
KHK-6 HPK1 Kinase Activity (IC₅₀)20 nM[24]

Note: The values presented are illustrative of the trends observed in the cited literature. For precise data, please refer to the original publications.[2]

Key Experimental Protocols

Investigating the scaffolding functions of HPK1 relies on specific molecular and cellular biology techniques.

Co-Immunoprecipitation (Co-IP) for HPK1-SLP-76 Interaction

This protocol is used to verify the physical association between HPK1 and SLP-76 in T-cells following TCR stimulation.

  • Cell Culture and Stimulation : Culture Jurkat T-cells or primary human T-cells. Stimulate cells with anti-CD3/CD28 antibodies for various time points (e.g., 0, 2, 5, 15 minutes).

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease and phosphatase inhibitors).

  • Immunoprecipitation : Pre-clear lysates with Protein A/G beads. Incubate the cleared lysate with an antibody against HPK1 or SLP-76 overnight at 4°C.

  • Immune Complex Capture : Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

  • Washing : Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specific binders.

  • Elution and Western Blotting : Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the reciprocal protein (e.g., if HPK1 was immunoprecipitated, blot for SLP-76).

CoIP_Workflow start T-Cell Culture stimulate Stimulate with anti-CD3/CD28 start->stimulate lyse Lyse Cells in Non-denaturing Buffer stimulate->lyse ip Immunoprecipitate with anti-HPK1 Ab lyse->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elute Proteins wash->elute wb Western Blot for SLP-76 elute->wb end Detect HPK1-SLP-76 Interaction wb->end

Diagram 3: Experimental workflow for Co-Immunoprecipitation.
In Vitro Kinase Assay

This assay demonstrates the direct phosphorylation of SLP-76 by HPK1.[12]

  • Protein Purification : Express and purify recombinant active HPK1 and kinase-dead HPK1 (as a negative control), along with the substrate, recombinant SLP-76.

  • Reaction Setup : In a microfuge tube, combine purified HPK1 (active or dead) with SLP-76 in a kinase buffer (containing MgCl₂, DTT).

  • Initiate Reaction : Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP for detection). Incubate at 30°C for 30 minutes.

  • Stop Reaction : Terminate the reaction by adding SDS-PAGE sample buffer.

  • Detection : Separate the reaction products by SDS-PAGE. Detect phosphorylation by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody against SLP-76 (Ser376).

Flow Cytometry for Phospho-SLP-76 (S376)

This method quantifies the level of SLP-76 phosphorylation at the cellular level in response to TCR signaling.[20]

  • Cell Stimulation : Stimulate primary T-cells or a T-cell line with anti-CD3/CD28 for a defined period. Include unstimulated and control samples.

  • Fixation : Immediately fix the cells using a buffer containing formaldehyde (B43269) (e.g., Cytofix buffer) to crosslink proteins and preserve the phosphorylation state.

  • Permeabilization : Permeabilize the cells with a gentle detergent like methanol (B129727) or saponin (B1150181) to allow antibodies to access intracellular epitopes.

  • Staining : Incubate cells with a fluorescently-labeled antibody specific for phosphorylated SLP-76 (Ser376). Co-stain with antibodies for cell surface markers (e.g., CD4, CD8) to identify T-cell subsets.

  • Data Acquisition : Analyze the cells on a flow cytometer.

  • Analysis : Quantify the mean fluorescence intensity (MFI) corresponding to the level of phospho-SLP-76 in the cell populations of interest.[2]

Conclusion and Therapeutic Implications

HPK1 is a multifaceted negative regulator of TCR signaling, with its scaffolding function being integral to its mechanism of action. By physically organizing key components of the signalosome, HPK1 initiates a negative feedback loop that leads to the disassembly of the signaling complex and attenuation of the immune response.[2][13] Furthermore, its competitive binding to SLP-76 provides a kinase-independent mechanism to regulate T-cell adhesion.[17]

The pronounced enhancement of T-cell function observed upon genetic or pharmacological inhibition of HPK1 underscores its significance as a therapeutic target.[19][25][26] By blocking HPK1, it is possible to enhance T-cell activation, proliferation, and cytokine production, thereby boosting anti-tumor immunity.[5][6][25] The development of small molecule inhibitors and PROTAC degraders against HPK1 represents a promising strategy in immuno-oncology, aiming to overcome tumor-induced immune suppression and improve the efficacy of cancer immunotherapies.[1][4][23][26] A thorough understanding of HPK1's scaffolding roles is essential for the rational design and evaluation of these next-generation therapeutics.

References

The Impact of PROTAC HPK1 Degrader-1 on Cytokine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell and B-cell receptor signaling pathways.[1][2] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[3][4] Proteolysis targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting a target protein, mediate its degradation.[5] This guide provides an in-depth analysis of the effect of PROTAC-mediated degradation of HPK1 on cytokine release, with a focus on "PROTAC HPK1 Degrader-1" and related molecules. By removing the inhibitory brake that HPK1 imposes on immune cells, these degraders can significantly augment the production of key pro-inflammatory and immunomodulatory cytokines.

Core Mechanism of Action

HPK1 functions as a negative feedback regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates the adaptor protein SLP-76.[2][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76, effectively dampening the T-cell activation signal.[2] PROTAC HPK1 degraders are heterobifunctional molecules that simultaneously bind to HPK1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HPK1 by the proteasome.[5] The removal of HPK1 prevents the phosphorylation of SLP-76, leading to sustained downstream signaling, enhanced T-cell activation, and consequently, increased cytokine production.[3][5]

Quantitative Data on HPK1 Degraders

The following tables summarize the available quantitative data for various PROTAC HPK1 degraders, providing insights into their potency and effects on signaling and cytokine release.

Table 1: Potency and Signaling Inhibition of PROTAC HPK1 Degraders

Compound NameDC₅₀ (nM)pSLP-76 Inhibition IC₅₀ (nM)Cell Line / System
This compound (Compound B1)1.8[7][8]496.1[7][8]Not Specified
PROTAC HPK1 Degrader-5 (Compound 10m)5.0 ± 0.9[3][5]Not SpecifiedJurkat cells[5]
Unnamed PROTAC HPK1 Degraders1-20[9]2-25[9]Not Specified

Table 2: Effect of PROTAC HPK1 Degraders on Cytokine Release

Compound NameCytokine MeasuredEffectEC₅₀ for IL-2 Release (nM)Cell Line / System
PROTAC HPK1 Degrader-5 (Compound 10m)IL-2, IFN-γStimulated release[3][5]Not SpecifiedJurkat cells, PBMCs[5]
Unnamed PROTAC HPK1 DegradersIL-2Robust T-cell activity[9]2-20[9]Not Specified

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR SLP76 SLP-76 TCR->SLP76 Signal Transduction Antigen Antigen Antigen->TCR Activation pSLP76 p-SLP-76 HPK1 HPK1 SLP76->HPK1 Recruitment Downstream_Signaling Downstream Signaling (e.g., ERK, PLCγ) SLP76->Downstream_Signaling Activation Proteasome Proteasome pSLP76->Proteasome Degradation HPK1->SLP76 Phosphorylation (Inhibition) HPK1->Proteasome Degradation PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 Binding E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruitment E3_Ligase->HPK1 Ubiquitination Ub Ubiquitin Cytokine_Production Cytokine Production (IL-2, IFN-γ) Downstream_Signaling->Cytokine_Production Induction

Caption: HPK1 Signaling Pathway and PROTAC Mechanism.

Cytokine_Release_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Isolate_PBMCs 1. Isolate PBMCs from whole blood Culture_Cells 2. Culture cells in 96-well plates Isolate_PBMCs->Culture_Cells Add_Stimulants 3. Add T-cell stimulants (e.g., anti-CD3/CD28) Culture_Cells->Add_Stimulants Add_PROTAC 4. Add this compound (various concentrations) Add_Stimulants->Add_PROTAC Incubate 5. Incubate for 24-72 hours Add_PROTAC->Incubate Collect_Supernatant 6. Collect supernatant Incubate->Collect_Supernatant Measure_Cytokines 7. Measure cytokine levels (ELISA, Luminex, etc.) Collect_Supernatant->Measure_Cytokines Analyze_Data 8. Analyze and quantify cytokine release Measure_Cytokines->Analyze_Data

Caption: Experimental Workflow for Cytokine Release Assay.

Experimental Protocols

The following is a generalized protocol for a cytokine release assay to evaluate the effect of a PROTAC HPK1 degrader. This protocol is a composite based on standard immunological techniques mentioned in the literature.[10][11][12][13]

Objective:

To quantify the release of cytokines (e.g., IL-2, IFN-γ, TNF-α) from human peripheral blood mononuclear cells (PBMCs) following treatment with this compound.

Materials:
  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • 96-well cell culture plates

  • ELISA or multiplex immunoassay kits for target cytokines (e.g., IL-2, IFN-γ, TNF-α)

  • Centrifuge

  • Plate reader

Methodology:
  • Cell Preparation:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL.

  • Plate Coating (for solid-phase stimulation):

    • Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

    • Wash the wells three times with sterile PBS before adding cells.

  • Cell Seeding and Treatment:

    • Seed 100 µL of the PBMC suspension (1 x 10⁵ cells) into each well of the 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add 50 µL of the PROTAC dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • For soluble stimulation, add anti-CD28 antibody (e.g., 1 µg/mL) to the wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 to 72 hours. The incubation time can be optimized depending on the cytokine of interest.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Measurement:

    • Measure the concentration of the desired cytokines in the collected supernatants using a validated ELISA or multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Plot the cytokine concentration against the concentration of this compound to determine the dose-response relationship.

Conclusion

The degradation of HPK1 by PROTACs, including "this compound" and its analogues, represents a powerful strategy to enhance T-cell-mediated immune responses. The available data consistently demonstrates that the removal of HPK1 leads to a significant increase in the production of key cytokines such as IL-2 and IFN-γ. This enhanced cytokine release is a direct consequence of the sustained T-cell activation resulting from the disinhibition of the TCR signaling pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of HPK1 degradation in immuno-oncology and other immune-related disorders. Further studies with specific quantitative data on "this compound" will be crucial for its clinical development.

References

The Impact of PROTAC HPK1 Degrader-1 on T Cell Exhaustion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and impact of PROTAC-mediated degradation of Hematopoietic Progenitor Kinase 1 (HPK1) on T cell exhaustion. HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, has been identified as a critical negative regulator of T cell receptor (TCR) signaling.[1][2][3][4] Its inhibition or degradation presents a promising strategy to enhance anti-tumor immunity and overcome T cell dysfunction. This document summarizes key preclinical data, details experimental methodologies, and visualizes the core signaling pathways and workflows.

Core Concepts: HPK1 and T Cell Exhaustion

T cell exhaustion is a state of T cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, such as the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and sustained expression of inhibitory receptors like PD-1 and LAG-3.[5][6]

HPK1 acts as an intracellular immune checkpoint, dampening T cell activation upon TCR engagement.[1][6] Activated HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376, which leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76.[2][7] This destabilizes the TCR signaling complex, attenuating downstream pathways, including the phosphorylation of PLCγ1 and ERK, which are crucial for T cell activation and effector function.[2][8] Consequently, high HPK1 expression is correlated with increased T cell exhaustion and poorer patient survival in several cancers.[5]

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. A PROTAC for HPK1 consists of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This brings the E3 ligase into proximity with HPK1, leading to its polyubiquitination and subsequent degradation by the proteasome.[9][10] This approach not only inhibits the kinase activity of HPK1 but also eliminates any potential scaffolding functions, offering a more profound and sustained pathway modulation compared to small molecule inhibitors.[9]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of representative PROTAC HPK1 degraders from preclinical studies. It is important to note that different publications may refer to their specific molecules by different names (e.g., "Compound 10m," "DD205-291," or "PROTAC HPK1 Degrader-1"). The data presented here reflects the consistent findings across these potent and selective degraders.

Table 1: In Vitro Activity of PROTAC HPK1 Degraders

ParameterCell LineValueReference
HPK1 Degradation (DC50) Jurkat1.8 - 5.0 nM[10][11][12][13]
pSLP-76 Inhibition (IC50) Jurkat2 - 25 nM[9][14]
IL-2 Release (EC50) Jurkat / PBMCs2 - 20 nM[9][14]
Maximal HPK1 Degradation (Dmax) Jurkat>95%[10][11][13]

Table 2: In Vivo Anti-Tumor Efficacy of PROTAC HPK1 Degraders

Syngeneic ModelTreatmentDosageTumor Growth Inhibition (TGI)Complete RespondersReference
MC38 (Colon) PROTAC HPK1 Degrader30 mg/kg, p.o.>80%-[9][14]
MC38 (Colon) Anti-PD-1-~50%-[9][14]
MC38 (Colon) PROTAC + Anti-PD-130 mg/kg, p.o.-5/10 (50%)[9][14]
B16F10 (Melanoma) PROTAC HPK1 Degrader-79%-[9]
B16F10 (Melanoma) Anti-PD-1-0%-[9]
B16F10 (Melanoma) HPK1 Inhibitor-13%-[9]
MC38 (Colon) PROTAC (DD205-291) + Anti-PD-10.5 mg/kg, p.o.91%-[4][15]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of action of this compound.

HPK1_Signaling_Pathway TCR_CD28 TCR/CD28 Engagement Adaptors Adaptor Proteins (SLP-76, Gads) TCR_CD28->Adaptors HPK1 HPK1 (MAP4K1) Adaptors->HPK1 Recruitment & Activation Downstream Downstream Signaling (PLCγ1, ERK activation) Adaptors->Downstream pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Ub_Degradation Ubiquitination & Proteasomal Degradation of SLP-76 pSLP76->Ub_Degradation Ub_Degradation->Downstream Inhibition T_Cell_Exhaustion T Cell Exhaustion Ub_Degradation->T_Cell_Exhaustion Promotion T_Cell_Activation T Cell Activation (IL-2, IFN-γ production) Downstream->T_Cell_Activation

HPK1 signaling pathway in T cell activation.

PROTAC_HPK1_Degrader_MoA cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Effects PROTAC This compound Ternary_Complex HPK1-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex HPK1 HPK1 HPK1->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex PolyUb_HPK1 Polyubiquitinated HPK1 Ternary_Complex->PolyUb_HPK1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_HPK1->Proteasome Degraded_HPK1 Degraded HPK1 Proteasome->Degraded_HPK1 Degradation SLP76 SLP-76 Stabilization Degraded_HPK1->SLP76 T_Cell_Activation Enhanced T Cell Activation & Effector Function SLP76->T_Cell_Activation Reversal Reversal of T Cell Exhaustion T_Cell_Activation->Reversal

Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

HPK1 Degradation Assay in Jurkat Cells (Western Blot)

Objective: To quantify the degradation of HPK1 protein induced by a PROTAC degrader.

Methodology:

  • Cell Culture: Jurkat T cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 24-well plates at a density of approximately 2 x 105 cells/well. They are then treated with increasing concentrations of the PROTAC HPK1 degrader (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time, typically 24 hours.

  • Cell Lysis: After incubation, cells are harvested, washed with cold PBS, and lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for HPK1. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software. The level of HPK1 is normalized to the loading control. The DC50 (concentration for 50% degradation) and Dmax (maximal degradation) are calculated from the dose-response curve.

T Cell Activation Assay (Cytokine Release)

Objective: To measure the effect of HPK1 degradation on T cell activation by quantifying the secretion of IL-2 and IFN-γ.

Methodology:

  • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Alternatively, Jurkat T cells can be used.

  • T Cell Stimulation: 96-well plates are pre-coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) overnight at 4°C.

  • Treatment and Seeding: PBMCs or Jurkat cells are seeded into the coated wells at a density of 1 x 105 cells/well in the presence of soluble anti-CD28 antibody (1-2 µg/mL). Cells are concurrently treated with various concentrations of the PROTAC HPK1 degrader or DMSO.

  • Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

  • Cytokine Quantification (ELISA): The concentrations of IL-2 and IFN-γ in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokine standards. The concentration of cytokines in the samples is determined from the standard curve. The EC50 (concentration for 50% of maximal effect) for cytokine release is calculated.

SLP-76 Phosphorylation Assay (Flow Cytometry)

Objective: To assess the functional consequence of HPK1 degradation on its direct downstream target, SLP-76.

Methodology:

  • Cell Treatment: Jurkat cells or isolated human T cells are treated with the PROTAC HPK1 degrader for a predetermined time (e.g., 4-24 hours) to ensure HPK1 degradation.

  • T Cell Stimulation: Cells are stimulated with anti-CD3/CD28 antibodies for a short period (e.g., 15 minutes) to induce TCR signaling and SLP-76 phosphorylation.

  • Fixation and Permeabilization: Cells are immediately fixed with a fixation buffer (e.g., 4% paraformaldehyde) to stop the signaling cascade. Subsequently, they are permeabilized with a permeabilization buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.

  • Intracellular Staining: Permeabilized cells are stained with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376). Surface markers (e.g., CD3, CD4, CD8) can be co-stained to identify specific T cell subsets.

  • Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The geometric mean fluorescence intensity (gMFI) of the phospho-SLP-76 signal is quantified.

  • Data Analysis: The gMFI of pSLP-76 in the degrader-treated group is compared to the stimulated, vehicle-treated control group to determine the percentage of inhibition. The IC50 for pSLP-76 inhibition is calculated.

In Vivo Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of the PROTAC HPK1 degrader as a monotherapy and in combination with immune checkpoint blockade.

Methodology:

  • Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used.

  • Tumor Cell Implantation: Syngeneic tumor cells (e.g., 1 x 106 MC38 colon carcinoma cells) are implanted subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm3). Mice are then randomized into different treatment groups (e.g., vehicle, PROTAC HPK1 degrader, anti-PD-1 antibody, combination therapy).

  • Treatment Administration: The PROTAC HPK1 degrader is administered, for example, by oral gavage (p.o.) at a specified dose and schedule (e.g., 30 mg/kg, daily or every other day). The anti-PD-1 antibody is typically administered intraperitoneally (i.p.).

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width2) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or at the end of the study period. Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle control group. The number of tumor-free mice (complete responders) is also recorded.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start Degradation_Assay HPK1 Degradation Assay (Western Blot) Determine DC50, Dmax start->Degradation_Assay pSLP76_Assay pSLP-76 Inhibition Assay (Flow Cytometry) Determine IC50 Degradation_Assay->pSLP76_Assay Confirm Target Engagement Cytokine_Assay T Cell Activation Assay (ELISA) Determine EC50 for IL-2/IFN-γ pSLP76_Assay->Cytokine_Assay Assess Functional Outcome Tumor_Implantation Syngeneic Tumor Implantation (e.g., MC38) Cytokine_Assay->Tumor_Implantation Proceed to In Vivo Treatment Treatment Administration (PROTAC, Anti-PD-1, Combo) Tumor_Implantation->Treatment Monitoring Tumor Growth & Survival Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (TGI, Complete Responders) Monitoring->Endpoint_Analysis end End Endpoint_Analysis->end Efficacy Determined

Typical experimental workflow for evaluating a PROTAC HPK1 degrader.

Conclusion

The degradation of HPK1 via PROTAC technology represents a compelling therapeutic strategy to counteract T cell exhaustion and enhance anti-tumor immunity. By eliminating the HPK1 protein, these degraders robustly block the negative regulatory signal on the TCR pathway, leading to stabilized SLP-76, enhanced downstream signaling, and increased production of key effector cytokines. Preclinical data consistently demonstrates that PROTAC HPK1 degraders can reverse T cell exhaustion, leading to superior tumor growth inhibition compared to both traditional HPK1 kinase inhibitors and immune checkpoint blockade alone.[9] Furthermore, the combination of HPK1 degradation with anti-PD-1 therapy shows synergistic effects, resulting in a high rate of complete tumor responses in preclinical models.[9][11][14] These findings strongly support the continued investigation and clinical development of PROTAC HPK1 degraders as a novel immunotherapy for cancer.

References

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Regulatory T Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4][5] While its role in conventional T cells is well-documented, recent evidence has illuminated its significant influence on the function and stability of regulatory T cells (Tregs). This technical guide provides an in-depth examination of HPK1's role in Tregs, summarizing key quantitative data, detailing experimental protocols for its investigation, and illustrating the underlying signaling pathways. Understanding the intricate relationship between HPK1 and Tregs is paramount for the development of novel immunotherapeutic strategies, particularly in the context of oncology.

HPK1 as a Negative Regulator of Treg Function

Tregs, characterized by the expression of the transcription factor Foxp3, are essential for maintaining immune homeostasis and preventing autoimmunity.[6] However, in the tumor microenvironment, their immunosuppressive activity can impede effective anti-tumor immune responses. HPK1 acts as an intracellular checkpoint, dampening TCR signaling and thereby modulating Treg function.[1][3][4][5]

Studies using HPK1 knockout (HPK1-/-) mice have revealed that the absence of HPK1 in Tregs leads to a paradoxical phenotype. While the number of Tregs is often elevated in these mice, their suppressive function is significantly impaired.[1][3][7] HPK1-/- Tregs fail to effectively inhibit the proliferation of effector T cells (Teffs).[1][3][7] This functional impairment is associated with an altered cytokine and chemokine expression profile upon TCR stimulation, including the aberrant production of pro-inflammatory mediators such as IFN-γ, IL-2, CCL3, and CCL4.[1][3] This suggests that HPK1 is crucial for maintaining the suppressive identity and stability of Tregs. The loss of HPK1 can lead to a "fragile Treg" phenotype, where Tregs produce IFN-γ and lose their suppressive capacity without a corresponding decrease in Foxp3 expression.[1]

Quantitative Data on HPK1's Impact on Treg Function

The following tables summarize the key quantitative findings from studies investigating the role of HPK1 in Tregs.

ParameterWild-Type TregsHPK1-/- TregsReference
Treg Suppressive Activity
Suppression of Teff Proliferation (1:1 Treg:Teff ratio)85%26%[1]
Cytokine Production by Tregs (pg/mL)
IFN-γUndetectable>2000[1]
IL-2Undetectable~150[1]
CCL3~1000~4000[1]
CCL4~200~1000[1]
Signaling Pathway Activation
Sustained Erk MAPK PhosphorylationBaselineElevated[1]
Sustained p65/RelA NF-κB PhosphorylationBaselineElevated[1]

Table 1: Functional and Signaling Changes in HPK1-/- Tregs Compared to Wild-Type Tregs.

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in Regulatory T Cells

HPK1 functions as a negative regulator downstream of the T-cell receptor (TCR). Upon TCR engagement, HPK1 is activated and phosphorylates SLP-76 at Serine 376.[1][8] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][8] This cascade of events dampens the downstream signaling required for T-cell activation. In Tregs, this pathway is critical for maintaining their suppressive function. The loss of HPK1 results in elevated and sustained activation of the Erk MAPK and NF-κB pathways, contributing to the observed "fragile" Treg phenotype.[1]

HPK1_Signaling_in_Tregs HPK1 Signaling Pathway in Regulatory T Cells cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 SLP76 SLP-76 HPK1->SLP76 Phosphorylates Suppressive_Function Maintained Suppressive Function HPK1->Suppressive_Function Maintains pSLP76 p-SLP-76 (S376) SLP76->pSLP76 FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Recruits Ub Ubiquitination FourteenThreeThree->Ub Proteasome Proteasome Ub->Proteasome Degradation of SLP-76 Erk Erk MAPK Pathway Proteasome->Erk Inhibits NFkB NF-κB Pathway Proteasome->NFkB Inhibits Inflammatory_Cytokines Inflammatory Cytokine Production Erk->Inflammatory_Cytokines NFkB->Inflammatory_Cytokines

Caption: HPK1 signaling cascade in Tregs.

Experimental Workflow for Investigating HPK1's Role in Tregs

The following diagram outlines a typical workflow for studying the impact of HPK1 on Treg function. This workflow integrates Treg isolation, in vitro functional assays, and molecular analysis of signaling pathways.

Experimental_Workflow Workflow for Investigating HPK1 in Tregs cluster_isolation Cell Isolation cluster_assays Functional & Molecular Assays cluster_analysis Data Analysis Start Isolate Splenocytes/PBMCs from WT and HPK1-/- mice Treg_Isolation Treg (CD4+Foxp3+) and Teff (CD4+Foxp3-) Isolation (FACS or Magnetic Beads) Start->Treg_Isolation Suppression_Assay In Vitro Treg Suppression Assay Treg_Isolation->Suppression_Assay Flow_Cytometry Flow Cytometry for Cytokine Expression Treg_Isolation->Flow_Cytometry Western_Blot Western Blot for Signaling Proteins (p-Erk, p-p65) Treg_Isolation->Western_Blot Analysis Quantify Proliferation, Cytokine Levels, and Protein Phosphorylation Suppression_Assay->Analysis Flow_Cytometry->Analysis Western_Blot->Analysis

Caption: A typical experimental workflow.

Experimental Protocols

In Vitro Treg Suppression Assay

This assay measures the ability of a Treg population to suppress the proliferation of conventional T cells (Tconv) in vitro.[9]

Materials:

  • Isolated Tregs (CD4+CD25+) and Tconvs (CD4+CD25-) or Teffs.

  • T-cell culture medium (e.g., RPMI-1640 with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin).

  • Anti-CD3 and anti-CD28 antibodies or beads.

  • Cell proliferation dye (e.g., CFSE) or [3H]-thymidine.

  • 96-well round-bottom plates.

Procedure:

  • Label the Tconv/Teff cells with a proliferation dye like CFSE according to the manufacturer's protocol.[9]

  • Plate the labeled Tconv/Teff cells at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well plate.[10]

  • Add Tregs at varying ratios to the Tconv/Teff cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv).[10]

  • Include control wells with Tconv/Teff cells alone (maximum proliferation) and unstimulated Tconv/Teff cells (background).

  • Stimulate the co-cultures with anti-CD3/anti-CD28 antibodies or beads.[9]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.[9][10]

  • Assess proliferation by flow cytometry (for CFSE dilution) or by measuring [3H]-thymidine incorporation.[9]

  • Calculate the percentage of suppression for each Treg:Tconv ratio.

Flow Cytometry for Treg Analysis

This protocol allows for the identification and quantification of Tregs based on the expression of key surface and intracellular markers.[11][12]

Materials:

  • Single-cell suspension from spleen, lymph nodes, or peripheral blood.

  • Fluorochrome-conjugated antibodies against CD3, CD4, CD25, and Foxp3. A viability dye is also recommended.

  • FACS buffer (e.g., PBS with 2% FBS).

  • Fixation/Permeabilization buffer (for intracellular Foxp3 staining).

Procedure:

  • Prepare a single-cell suspension of lymphocytes.

  • Stain for surface markers (CD3, CD4, CD25) by incubating cells with the antibody cocktail in FACS buffer on ice.

  • Wash the cells with FACS buffer.

  • If performing intracellular staining, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.[13]

  • Stain for intracellular Foxp3 by incubating the fixed and permeabilized cells with the anti-Foxp3 antibody.[13]

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on lymphocytes, then CD3+ T cells, followed by CD4+ T cells. Within the CD4+ population, identify Tregs as CD25+Foxp3+.[11]

In Vitro HPK1 Kinase Assay

This assay measures the enzymatic activity of HPK1 and can be used to screen for inhibitors.[14][15]

Materials:

  • Recombinant active HPK1.

  • Myelin Basic Protein (MBP) as a substrate.

  • [γ-³³P]ATP or an ADP-Glo™ Kinase Assay kit.

  • Kinase assay buffer.

  • Test inhibitors.

Procedure (using ADP-Glo™): [14][15]

  • Prepare a master mix containing kinase assay buffer, ATP, and MBP substrate.

  • Add the master mix to the wells of a microplate.

  • Add the test inhibitor or vehicle control.

  • Initiate the reaction by adding diluted HPK1 kinase.

  • Incubate at 30°C for a defined period (e.g., 45 minutes).[14]

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.[14]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.[14]

  • Measure the luminescence using a microplate reader. The signal is proportional to HPK1 activity.

Conclusion and Future Directions

HPK1 is a critical regulator of Treg function, and its inhibition represents a promising strategy to enhance anti-tumor immunity by destabilizing Treg-mediated suppression. The aberrant cytokine profile of HPK1-deficient Tregs suggests a potential for converting them from a suppressive to a pro-inflammatory phenotype within the tumor microenvironment. Further research is warranted to fully elucidate the downstream consequences of HPK1 inhibition in Tregs and to explore the therapeutic potential of small molecule HPK1 inhibitors, both as monotherapies and in combination with other immunotherapies.[4][16] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted role of HPK1 in regulatory T cell biology.

References

An In-depth Technical Guide to PROTAC HPK1 Degrader-1 and its Impact on SLP76 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC HPK1 Degrader-1, a potent degrader of Hematopoietic Progenitor Kinase 1 (HPK1). It details the molecule's mechanism of action, its effect on the phosphorylation of the key signaling adapter protein SLP76, and provides detailed experimental protocols and quantitative data to facilitate further research and development in immuno-oncology.

Introduction: HPK1 as a Key Negative Regulator in T-Cell Signaling

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates several downstream targets, including the SH2 domain-containing leukocyte protein of 76 kDa (SLP76). This phosphorylation event at Serine 376 of SLP76 leads to the recruitment of 14-3-3 proteins, which ultimately results in the disassembly of the TCR signaling complex and dampens T-cell activation.[1] This inhibitory role makes HPK1 an attractive therapeutic target in immuno-oncology. By inhibiting or degrading HPK1, T-cell activation and anti-tumor immune responses can be enhanced.

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality to eliminate target proteins rather than just inhibiting their enzymatic activity. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, HPK1), a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL). This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This guide focuses on a specific HPK1-targeting PROTAC, referred to as this compound, and its functional consequence on SLP76 phosphorylation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant HPK1 degraders for comparative purposes.

Table 1: Potency and Efficacy of this compound

ParameterValueCell Line/SystemReference
DC₅₀ (HPK1 Degradation)1.8 nM[2][3]
IC₅₀ (SLP76 Phosphorylation Inhibition)496.1 nM[2][3]

Table 2: Comparative Data of Other PROTAC HPK1 Degraders

Compound NameDC₅₀ (HPK1 Degradation)Cell Line/SystemReference
PROTAC HPK1 Degrader-223 nMHuman PBMC[4]
Compound 10m5.0 ± 0.9 nMJurkat cells[5][6]
DD205-2915.3 nM[3]
PROTAC HPK1 Degrader-43.16 nM[3]
PROTAC HPK1 Degrader-55.0 nM[3]

Signaling Pathways and Mechanisms of Action

HPK1-Mediated Negative Regulation of TCR Signaling

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, a signaling cascade is initiated. HPK1 is recruited to the signalosome where it becomes activated and phosphorylates SLP76 at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the attenuation of the T-cell response.

HPK1_Signaling TCR TCR Engagement Signalosome Signalosome Assembly TCR->Signalosome Initiates HPK1_active HPK1 (Active) Signalosome->HPK1_active Activates SLP76 SLP76 HPK1_active->SLP76 Phosphorylates pSLP76 pSLP76 (Ser376) SLP76->pSLP76 _1433 14-3-3 Proteins pSLP76->_1433 Recruits T_Cell_Activation_Down T-Cell Activation (Downregulation) _1433->T_Cell_Activation_Down Leads to

HPK1-mediated negative regulation of TCR signaling.
Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to HPK1 and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex, which brings HPK1 in close proximity to the E3 ligase machinery. The E3 ligase then polyubiquitinates HPK1, marking it for degradation by the 26S proteasome. The degradation of HPK1 prevents the phosphorylation of SLP76, thereby removing the negative feedback loop and enhancing T-cell activation.

PROTAC_MoA PROTAC PROTAC HPK1 Degrader-1 HPK1 HPK1 PROTAC->HPK1 CRBN CRBN E3 Ligase PROTAC->CRBN PolyUb Poly-ubiquitination of HPK1 HPK1->PolyUb CRBN->PolyUb Mediates Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Targeted to Degradation HPK1 Degradation Proteasome->Degradation Results in T_Cell_Activation_Up Enhanced T-Cell Activation Degradation->T_Cell_Activation_Up Leads to

Mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Western Blotting for HPK1 Degradation and pSLP76 Inhibition

This protocol is designed to quantify the degradation of HPK1 and the inhibition of SLP76 phosphorylation at Serine 376 in response to treatment with this compound.

Experimental Workflow:

WB_Workflow A Cell Culture & Treatment (e.g., Jurkat T-cells) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-HPK1, anti-pSLP76, anti-SLP76, anti-Actin) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Workflow for Western Blotting analysis.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • Anti-CD3/CD28 antibodies or beads for T-cell stimulation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-HPK1, Rabbit anti-pSLP76 (Ser376), Rabbit anti-total SLP76, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS.

    • Seed cells at an appropriate density and treat with varying concentrations of this compound for the desired time (e.g., 24 hours for degradation).

    • For pSLP76 analysis, stimulate the cells with anti-CD3/CD28 for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL reagent.

  • Data Analysis:

    • Quantify band intensities using densitometry software. Normalize HPK1 and pSLP76 levels to the loading control and total SLP76, respectively.

IL-2 Release Assay (ELISA)

This assay measures the secretion of Interleukin-2 (IL-2), a key cytokine indicative of T-cell activation, following treatment with this compound.

Experimental Workflow:

ELISA_Workflow A Cell Culture, Treatment & Stimulation B Collect Supernatant A->B C ELISA Plate Coating (Capture Antibody) D Blocking C->D E Add Supernatant & Standards D->E F Detection Antibody E->F G Enzyme Conjugate (e.g., Streptavidin-HRP) F->G H Substrate Addition G->H I Read Absorbance H->I J Data Analysis I->J

Workflow for IL-2 ELISA.

Materials:

  • Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium

  • This compound

  • Anti-CD3/CD28 antibodies for stimulation

  • Human IL-2 ELISA kit (containing capture antibody, detection antibody, recombinant IL-2 standard, and substrate)

  • 96-well ELISA plates

Procedure:

  • Cell Culture, Treatment, and Stimulation:

    • Plate Jurkat cells or PBMCs in a 96-well plate.

    • Pre-treat cells with different concentrations of this compound for a specified duration (e.g., 2 hours).

    • Stimulate the cells with anti-CD3/CD28 antibodies and incubate for 24-48 hours.

  • Sample Collection:

    • Centrifuge the plate and carefully collect the supernatant.

  • ELISA:

    • Perform the IL-2 ELISA according to the manufacturer's protocol. This typically involves:

      • Coating the plate with a capture antibody.

      • Blocking the plate.

      • Adding cell culture supernatants and a standard curve of recombinant IL-2.

      • Incubating with a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the concentration of IL-2 in the samples by interpolating from the standard curve.

Cereblon (CRBN) Recruitment Assay

To confirm that this compound acts through the recruitment of the E3 ligase Cereblon, a CRBN engagement assay can be performed. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a common method for this.

Principle: This assay measures the proximity of HPK1 and CRBN induced by the PROTAC. Typically, one protein (e.g., CRBN) is tagged with a donor fluorophore (e.g., Terbium) and the other (e.g., HPK1) with an acceptor fluorophore (e.g., d2). When the PROTAC brings the two proteins together, FRET occurs, resulting in a detectable signal.

General Protocol Outline:

  • Reagents:

    • Recombinant tagged HPK1 protein

    • Recombinant tagged CRBN-DDB1 complex

    • This compound

    • Anti-tag antibodies conjugated to TR-FRET donor and acceptor fluorophores

    • Assay buffer

  • Procedure:

    • In a microplate, combine the recombinant proteins, the labeled antibodies, and serial dilutions of the PROTAC.

    • Incubate to allow for complex formation.

    • Read the plate on a TR-FRET compatible reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.

Conclusion

This compound is a potent and effective degrader of HPK1, a key negative regulator of T-cell signaling. By inducing the degradation of HPK1, this PROTAC inhibits the phosphorylation of SLP76 at Serine 376, thereby augmenting T-cell activation as evidenced by increased IL-2 production. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and similar molecules in the field of immuno-oncology. The detailed methodologies and structured data facilitate the replication and expansion of these findings, ultimately contributing to the development of novel cancer immunotherapies.

References

Unveiling the Molecular Targets of PROTAC HPK1 Degrader-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular targets and mechanism of action of PROTAC HPK1 Degrader-1, a potent degrader of Hematopoietic Progenitor Kinase 1 (HPK1). This document outlines the critical role of HPK1 in immune regulation, the therapeutic rationale for its degradation, and the specific molecular interactions and cellular consequences of treatment with this compound. Detailed experimental protocols and quantitative data are presented to support the findings.

Introduction: HPK1 as a Key Negative Regulator in Immune Signaling

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell and B-cell receptor signaling, effectively acting as an intracellular immune checkpoint.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently dampens the downstream signaling cascade, leading to attenuated T-cell activation, proliferation, and effector functions.[1][3] This inhibitory role has positioned HPK1 as a promising therapeutic target in immuno-oncology, where its removal is sought to enhance anti-tumor immunity.[4][5]

This compound: Mechanism of Action

This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to specifically eliminate the HPK1 protein. It consists of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[6] This ternary complex formation facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome.[6] This degradation-based approach offers a distinct advantage over traditional kinase inhibition by eliminating both the catalytic and non-catalytic scaffolding functions of the target protein.[6]

Molecular Targets and Efficacy of this compound

The primary molecular target of this compound is the HPK1 protein. The efficacy of this targeted degradation is quantified by its DC50 value, which represents the concentration required to degrade 50% of the target protein.

CompoundTargetDC50 (nM)Cell LineReference
This compoundHPK11.8Not Specified[7][8]
Other HPK1 PROTACsHPK15.0 - 23Jurkat, PBMC[6][8]

In addition to its degradation potency, this compound also exhibits inhibitory effects on the downstream signaling pathway, as evidenced by its ability to inhibit the phosphorylation of SLP-76, a key substrate of HPK1.[7][8]

CompoundEffectIC50 (nM)AssayReference
This compoundInhibition of SLP-76 phosphorylation496.1Not Specified[7][8]

HPK1 Signaling Pathway and the Impact of its Degradation

HPK1 is a central node in the TCR signaling pathway. Upon TCR activation, a cascade of phosphorylation events leads to the recruitment and activation of HPK1.[1][3] Activated HPK1 then phosphorylates key adaptor proteins, most notably SLP-76 at Serine 376.[4] This phosphorylation event leads to the recruitment of the E3 ubiquitin ligase 14-3-3, resulting in the ubiquitination and subsequent degradation of SLP-76, thereby attenuating the T-cell response.[4] By degrading HPK1, this compound prevents the phosphorylation and subsequent degradation of SLP-76, leading to enhanced T-cell activation, proliferation, and cytokine production, such as IL-2 and IFN-γ.[5][9]

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Activates Antigen Antigen Antigen->TCR Engagement LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 Recruits & Activates PLCg1 PLCγ1 SLP76->PLCg1 NFkB NF-κB SLP76->NFkB HPK1->SLP76 Phosphorylates (Ser376) (Inhibits) Proteasome Proteasome HPK1->Proteasome Degradation ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) AP1->Gene_Expression NFkB->Gene_Expression PROTAC_Degrader PROTAC HPK1 Degrader-1 PROTAC_Degrader->HPK1 Binds & Tags for Degradation

Caption: HPK1 Signaling Pathway and PROTAC-mediated Degradation.

Experimental Protocols

Western Blotting for HPK1 Degradation

This protocol is used to determine the extent of HPK1 protein degradation following treatment with this compound.

  • Cell Culture and Treatment: Jurkat cells or human Peripheral Blood Mononuclear Cells (PBMCs) are cultured to an appropriate density.[6] Cells are then treated with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).[6]

  • Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for HPK1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the HPK1 bands is quantified using image analysis software and normalized to the loading control. The DC50 value is calculated from the dose-response curve.

ADP-Glo™ Kinase Assay for HPK1 Inhibition

This assay is used to measure the inhibitory activity of compounds on HPK1 kinase activity.

  • Reaction Setup: The assay is performed in a multi-well plate. Recombinant HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate), and ATP are combined in a kinase reaction buffer.

  • Compound Addition: this compound is added at various concentrations to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 1 hour).

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

  • Signal Measurement: The luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity, is measured using a luminometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined from the dose-response curve.[6]

Global Proteomics for Selectivity Profiling

This method provides an unbiased assessment of the selectivity of this compound.

  • Sample Preparation: Jurkat cells are treated with a high concentration of this compound (e.g., 100-fold the DC50) or DMSO for 24 hours.[6]

  • Protein Extraction and Digestion: Proteins are extracted from the cell lysates, and their concentration is determined. The proteins are then reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis: The MS/MS spectra are searched against a human protein database to identify and quantify the proteins in each sample. The relative abundance of each protein in the treated versus control samples is determined.

  • Selectivity Assessment: Proteins that are significantly downregulated in the presence of the degrader are identified as potential off-targets. An ideal degrader will show high selectivity for HPK1 with minimal impact on other proteins.[6]

Experimental_Workflow cluster_invitro In Vitro & Cellular Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Jurkat, PBMCs) Treatment Treatment with This compound Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blot (HPK1 Degradation - DC50) Lysis->WB Proteomics Global Proteomics (Selectivity Profiling) Lysis->Proteomics Data_Analysis Data Interpretation - Potency - Selectivity - Mechanism of Action WB->Data_Analysis Kinase_Assay ADP-Glo Kinase Assay (HPK1 Inhibition - IC50) Kinase_Assay->Data_Analysis Proteomics->Data_Analysis

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a highly potent and specific degrader of HPK1. By targeting HPK1 for proteasomal degradation, it effectively removes a key negative regulator of T-cell signaling. This leads to enhanced immune responses, highlighting its potential as a therapeutic agent in immuno-oncology. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on the development of novel immunotherapies.

References

An In-Depth Technical Guide to PROTAC HPK1 Degrader-1: E3 Ligase Recruitment and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC HPK1 Degrader-1, a potent and highly efficient heterobifunctional degrader targeting Hematopoietic Progenitor Kinase 1 (HPK1). This document details its mechanism of action, the recruitment of the Cereblon (CRBN) E3 ligase, and its effects on downstream signaling pathways. Included are quantitative data, detailed experimental protocols for its characterization, and visualizations of key biological and experimental processes.

Introduction to HPK1 and Targeted Protein Degradation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a critical negative regulator of T-cell receptor (TCR) signaling. By dampening T-cell activation, HPK1 has emerged as a promising therapeutic target in immuno-oncology. Traditional small-molecule inhibitors can block the kinase activity of HPK1, but they may not address its non-catalytic scaffolding functions.

Proteolysis-targeting chimera (PROTAC) technology offers an alternative and powerful strategy. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.

This compound (Compound B1) is a thalidomide-based PROTAC that has been identified as a highly efficient degrader of HPK1. It recruits the E3 ligase Cereblon (CRBN) to induce the degradation of HPK1, thereby providing a valuable chemical tool to investigate both the kinase-dependent and -independent roles of HPK1 in TCR signaling.[1]

Mechanism of Action: E3 Ligase Recruitment

The core function of this compound is to orchestrate the formation of a ternary complex between HPK1 and the CRBN E3 ligase. The degrader molecule itself consists of three key components: a ligand that binds to HPK1, a ligand that recruits CRBN (in this case, a thalidomide (B1683933) derivative), and a chemical linker that connects the two.

The formation of this HPK1-Degrader-CRBN complex brings the E3 ligase in close proximity to HPK1, an event that does not naturally occur. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme (associated with the CRBN complex) to lysine (B10760008) residues on the surface of HPK1. The resulting polyubiquitinated HPK1 is then recognized and degraded by the 26S proteasome. After degradation, the PROTAC is released and can catalytically induce the degradation of further HPK1 molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System HPK1 HPK1 (Target Protein) PROTAC PROTAC HPK1 Degrader-1 HPK1->PROTAC Binds Ternary HPK1-PROTAC-CRBN Ternary Complex CRBN CRBN E3 Ligase PROTAC->CRBN Binds Ternary->PROTAC Release & Recycling Ub Ubiquitin Ternary->Ub  Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_HPK1 Degraded HPK1 (Peptides) Proteasome->Degraded_HPK1 Degradation HPK1_Signaling TCR TCR Engagement Lck_ZAP70 Lck / ZAP-70 TCR->Lck_ZAP70 SLP76_Signalosome SLP-76 Signalosome Lck_ZAP70->SLP76_Signalosome Activates HPK1 HPK1 SLP76_Signalosome->HPK1 Recruits & Activates pSLP76 p-SLP-76 (Ser376) T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) SLP76_Signalosome->T_Cell_Activation HPK1->SLP76_Signalosome Phosphorylates at Ser376 HPK1->pSLP76 Phosphorylates Prot_1433 14-3-3 Proteins pSLP76->Prot_1433 Recruits Ub_Proteasome Ubiquitination & Proteasomal Degradation Prot_1433->Ub_Proteasome Leads to Ub_Proteasome->SLP76_Signalosome Degrades SLP-76 Degrader PROTAC HPK1 Degrader-1 Degrader->HPK1 Induces Degradation DC50_Workflow start Start cell_culture 1. Seed Jurkat cells in 6-well plates start->cell_culture treatment 2. Treat with serial dilutions of this compound (e.g., 0.1 nM to 1000 nM) for 24h cell_culture->treatment lysis 3. Harvest cells and lyse in RIPA buffer with protease/phosphatase inhibitors treatment->lysis quantification 4. Quantify total protein concentration (BCA assay) lysis->quantification sds_page 5. Separate protein lysates (20-30 µg) by SDS-PAGE quantification->sds_page transfer 6. Transfer proteins to a PVDF membrane sds_page->transfer blocking 7. Block membrane with 5% non-fat milk or BSA in TBST transfer->blocking probing 8. Incubate with primary antibodies (anti-HPK1, anti-GAPDH) overnight at 4°C blocking->probing secondary 9. Incubate with HRP-conjugated secondary antibodies probing->secondary detection 10. Detect signal using ECL and an imaging system secondary->detection analysis 11. Quantify band intensities, normalize to loading control, and plot dose-response curve detection->analysis end End: Calculate DC₅₀ analysis->end

References

Unraveling the Potency of PROTAC HPK1 Degrader-1: A Structural and Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structural basis for the activity of PROTAC HPK1 Degrader-1, a potent degrader of Hematopoietic Progenitor Kinase 1 (HPK1). By elucidating the molecular interactions and degradation machinery involved, we aim to equip researchers with the foundational knowledge to advance the development of novel immunotherapies.

Core Mechanism: Orchestrating Targeted Degradation

This compound operates as a heterobifunctional molecule, designed to simultaneously engage HPK1 and an E3 ubiquitin ligase, thereby inducing the targeted degradation of HPK1 via the ubiquitin-proteasome system. This targeted protein removal offers a powerful therapeutic strategy, particularly in the context of immuno-oncology where HPK1 acts as a negative regulator of T-cell activation.

The fundamental mechanism of action for this compound, and other similar HPK1 PROTACs, involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. The degrader facilitates the formation of a ternary complex between HPK1 and CRBN. This proximity enables the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of HPK1. The resulting polyubiquitinated HPK1 is then recognized and degraded by the 26S proteasome. This process is effectively blocked by pretreatment with proteasome inhibitors, such as MG132, or NEDD8-activating enzyme inhibitors, like MLN4924, which are crucial for the function of cullin-RING ligases like CRBN.

The Structural Blueprint for Activity: A Tale of Two Bindings and a Linker

While a definitive crystal structure of the HPK1-Degrader-1-CRBN ternary complex is not yet publicly available, computational modeling of similar pyrazine-based HPK1 PROTACs provides significant insights into the key structural determinants of activity.

The PROTAC molecule itself is comprised of three key components:

  • A high-affinity ligand for HPK1: This "warhead" is designed to bind specifically to the ATP-binding pocket of the HPK1 kinase domain. For many potent HPK1 PROTACs, a pyrazine (B50134) carboxamide moiety serves this purpose, forming crucial hydrogen bond interactions with hinge region residues such as Glu92 and Cys94.

  • A ligand for the E3 ubiquitin ligase: this compound utilizes a thalidomide-based ligand to recruit the CRBN E3 ligase.

  • A chemical linker: This component connects the HPK1 and CRBN ligands. The length, rigidity, and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex. Studies have shown that more conformationally constrained linkers can lead to improved stability and better pharmacokinetic properties.

The formation of a stable ternary complex is paramount for efficient degradation. The overall stability is influenced not only by the individual binding affinities of the warhead and the E3 ligase ligand but also by the cooperative interactions established between the two proteins once brought into proximity by the PROTAC. Molecular dynamics simulations of similar HPK1-PROTAC-CRBN complexes suggest that stable ternary structures are indeed formed, validating the design strategy of these degraders.

Quantitative Profile of HPK1 Degraders

The efficacy of this compound and other analogous compounds has been quantified through various biochemical and cellular assays. The following tables summarize key performance metrics.

CompoundDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference(s)
This compound (B1)1.8N/ANot Specified[1]
Compound D023.07 ± 1.8198.33Jurkat[2]
Compound 10m5.0 ± 0.9≥ 99Jurkat[3][4]
PROTAC HPK1 Degrader-223N/AHuman PBMC[5]
PROTAC HPK1 Degrader-4 (E3)3.16N/ANot Specified[5]
DD205-2915.3N/ANot Specified[5]

N/A: Not Available

CompoundIC₅₀ (nM) - SLP76 PhosphorylationIC₅₀ (nM) - HPK1 Kinase ActivityCell Line/AssayReference(s)
This compound (B1)496.1N/ANot Specified[1][5]
Compound D0211.38N/AJurkat[2]
Compound 3a (inhibitor)N/A48ADP-Glo Assay[6]
CompoundEC₅₀ (nM) - IL-2 SecretionEC₅₀ (nM) - IFN-γ SecretionCell LineReference(s)
Compound D024.513.02Human Primary T cells[2]

Visualizing the Mechanism and Workflows

To further clarify the intricate processes involved in the action of this compound, the following diagrams illustrate the core signaling pathway, the PROTAC mechanism, and a typical experimental workflow.

HPK1_Signaling_Pathway TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 pSLP76 p-SLP76 T_Cell_Activation T-Cell Activation (IL-2, IFN-γ production) SLP76->T_Cell_Activation Promotes pSLP76->T_Cell_Activation Inhibits Negative_Regulation Negative Regulation

Caption: HPK1-mediated negative regulation of T-cell receptor signaling.

PROTAC_Mechanism PROTAC PROTAC HPK1 Degrader-1 HPK1 HPK1 PROTAC->HPK1 CRBN CRBN E3 Ligase PROTAC->CRBN Ternary_Complex Ternary Complex (HPK1-PROTAC-CRBN) HPK1->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation HPK1 Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-induced HPK1 degradation.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Jurkat T-cells) PROTAC_Treatment 2. PROTAC Treatment Cell_Culture->PROTAC_Treatment T_Cell_Stimulation 3. T-Cell Stimulation (e.g., anti-CD3/CD28) PROTAC_Treatment->T_Cell_Stimulation Cell_Lysis 4. Cell Lysis & Protein Quantification T_Cell_Stimulation->Cell_Lysis Western_Blot 5a. Western Blot (HPK1, p-SLP76 levels) Cell_Lysis->Western_Blot ELISA 5b. ELISA (IL-2, IFN-γ secretion) Cell_Lysis->ELISA Flow_Cytometry 5c. Flow Cytometry (p-SLP76 levels) Cell_Lysis->Flow_Cytometry

Caption: General experimental workflow for characterizing HPK1 degraders.

Detailed Experimental Protocols

The characterization of this compound relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

HPK1 Degradation Assay (Western Blotting)

This protocol is used to determine the dose-dependent degradation of HPK1 in cells following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells in 6-well plates at a density of 1 x 10⁶ cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis:

    • Harvest cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Denature protein samples by boiling in Laemmli sample buffer for 5-10 minutes.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HPK1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize HPK1 band intensity to the loading control.

    • Plot the percentage of HPK1 remaining versus the PROTAC concentration and fit the data to a four-parameter logistic equation to determine the DC₅₀ value.

SLP76 Phosphorylation Assay (Flow Cytometry)

This method quantifies the inhibition of HPK1's kinase activity by measuring the phosphorylation of its direct substrate, SLP76, in individual cells.

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells as described in section 5.1.1.

    • Pre-treat cells with varying concentrations of this compound for 2 hours.

  • T-Cell Stimulation:

    • Stimulate the T-cells with anti-CD3/CD28 antibodies for 5-15 minutes to induce TCR signaling and HPK1 activation.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10 minutes at room temperature.

    • Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol (B129727) or a detergent-based buffer) to allow intracellular antibody staining.

  • Antibody Staining:

    • Stain the cells with a fluorescently labeled antibody specific for phosphorylated SLP76 (p-SLP76) for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the mean fluorescence intensity (MFI) of the p-SLP76 signal.

    • Plot the MFI against the PROTAC concentration and fit the data to determine the IC₅₀ value for the inhibition of SLP76 phosphorylation.

IL-2 Secretion Assay (ELISA)

This assay measures the functional consequence of HPK1 degradation, which is the enhancement of T-cell activation, by quantifying the secretion of the cytokine Interleukin-2 (B1167480) (IL-2).

  • Cell Culture and Treatment:

    • Culture human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells.

    • Treat cells with varying concentrations of this compound for 24 hours in a 96-well plate.

  • T-Cell Stimulation:

    • Stimulate the cells with anti-CD3/CD28 antibodies or phytohemagglutinin (PHA) to induce T-cell activation and cytokine production.

  • Sample Collection:

    • After 24-48 hours of stimulation, collect the cell culture supernatant by centrifugation.

  • ELISA Procedure:

    • Perform a sandwich ELISA for human IL-2 according to the manufacturer's protocol. Briefly:

      • Coat a 96-well plate with a capture antibody specific for IL-2.

      • Block the plate to prevent non-specific binding.

      • Add the collected cell culture supernatants and a standard curve of recombinant IL-2 to the plate and incubate.

      • Wash the plate and add a biotinylated detection antibody for IL-2.

      • Wash the plate and add streptavidin-HRP.

      • Wash the plate and add a TMB substrate solution.

      • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the IL-2 standards.

    • Calculate the concentration of IL-2 in the cell culture supernatants from the standard curve.

    • Plot the IL-2 concentration against the PROTAC concentration and fit the data to determine the EC₅₀ value for IL-2 secretion.

Conclusion

This compound represents a promising class of molecules for cancer immunotherapy by targeting HPK1 for degradation. Its activity is underpinned by the formation of a ternary complex with HPK1 and the CRBN E3 ligase, leading to ubiquitination and proteasomal degradation. The structural integrity of the PROTAC, particularly the nature of the linker, is a critical determinant of its efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of potent and selective HPK1 degraders. Further elucidation of the ternary complex structure through techniques like X-ray crystallography or cryo-electron microscopy will undoubtedly accelerate the rational design of next-generation HPK1-targeting therapeutics.

References

Methodological & Application

Reconstituting PROTAC HPK1 Degrader-1 for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reconstitution and use of PROTAC HPK1 Degrader-1 in cell culture experiments. Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its degradation via Proteolysis Targeting Chimeras (PROTACs) presents a promising strategy for enhancing anti-tumor immunity.[3][4] this compound is a potent and specific degrader of HPK1, offering a valuable tool for investigating TCR signaling and developing novel immunotherapies.[5][6]

Product Information and Storage

This compound is a light yellow to yellow solid.[5][6] Adherence to proper storage and handling procedures is crucial to maintain its stability and activity.

PropertyValue
Molecular Weight 785.84 g/mol
Molecular Formula C43H43N7O8
CAS Number 3034182-97-0
Appearance Light yellow to yellow solid
Purity >99%
Solubility 100 mg/mL in DMSO
Storage (Dry Powder) 4°C, protected from light
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (protect from light)

Data sourced from MedchemExpress.[5][6]

Mechanism of Action

This compound is a bifunctional molecule that simultaneously binds to HPK1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[7] This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome.[8][] The degradation of HPK1 removes its inhibitory effect on the T-cell receptor (TCR) signaling pathway, leading to enhanced T-cell activation.[10]

cluster_0 PROTAC-mediated HPK1 Degradation PROTAC PROTAC HPK1 Degrader-1 Ternary_Complex Ternary Complex (HPK1-PROTAC-CRBN) PROTAC->Ternary_Complex HPK1 HPK1 HPK1->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_HPK1 Ubiquitinated HPK1 Ternary_Complex->Ub_HPK1 Ubiquitination Ub Ubiquitin Ub->Ub_HPK1 Proteasome Proteasome Ub_HPK1->Proteasome Degradation Degraded HPK1 (Peptides) Proteasome->Degradation

This compound Mechanism of Action.

HPK1 Signaling Pathway

HPK1 acts as a negative regulator in the TCR signaling cascade. Upon TCR activation, HPK1 phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP76), which leads to the attenuation of downstream signals such as ERK phosphorylation and subsequent reduction in cytokine production like IL-2.[2][10] By degrading HPK1, this compound prevents the phosphorylation of SLP76, thereby enhancing T-cell activation and cytokine release.[6][11]

cluster_1 T-Cell Receptor (TCR) Signaling Pathway TCR TCR Activation HPK1 HPK1 TCR->HPK1 SLP76 SLP76 TCR->SLP76 pSLP76 p-SLP76 HPK1->pSLP76 Phosphorylation PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 Degradation ERK ERK SLP76->ERK pSLP76->Inhibition Inhibition pERK p-ERK ERK->pERK Cytokines IL-2, IFN-γ Production pERK->Cytokines Inhibition->ERK

Simplified HPK1 Signaling Pathway in T-Cells.

Experimental Protocols

Reconstitution of this compound

Materials:

  • This compound powder

  • Anhydrous or sterile dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of powder (MW = 785.84), add 127.25 µL of DMSO.

  • Vortex or sonicate the solution to ensure complete dissolution.[5]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5][6]

  • Store the aliquots as recommended in the table above.

Cell Culture Treatment

Recommended Cell Lines:

  • Jurkat cells (human T lymphocyte)[10]

  • Human Peripheral Blood Mononuclear Cells (PBMCs)[11]

Procedure:

  • Culture cells in appropriate media and conditions.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare serial dilutions of the degrader in cell culture medium to achieve the desired final concentrations. The potent degradation activity of this compound (DC50 = 1.8 nM) suggests starting with a concentration range of 0.1 nM to 100 nM.[6][11]

  • Add the diluted degrader to the cells and incubate for the desired period. A 24-hour incubation is a common starting point for assessing protein degradation.[7]

  • Include a vehicle control (DMSO) at the same final concentration as in the highest degrader treatment.

Experimental Workflow and Assays

A typical workflow to evaluate the efficacy of this compound involves confirming target degradation and assessing the functional consequences.

cluster_2 Experimental Workflow Start Cell Seeding Treatment Treat with PROTAC HPK1 Degrader-1 (e.g., 24h) Start->Treatment Lysis Cell Lysis Treatment->Lysis Supernatant Collect Supernatant Treatment->Supernatant Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability WB Western Blot (HPK1, p-SLP76, p-ERK) Lysis->WB ELISA ELISA / CBA (IL-2, IFN-γ) Supernatant->ELISA

General workflow for evaluating this compound.
Western Blotting for HPK1 Degradation and Pathway Modulation

Objective: To quantify the degradation of HPK1 and assess the phosphorylation status of downstream signaling proteins.

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against HPK1, phospho-SLP76 (S376), phospho-ERK, and a loading control (e.g., GAPDH or β-actin).

  • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities to determine the DC50 (concentration for 50% degradation) of HPK1.

Cytokine Release Assay

Objective: To measure the functional outcome of HPK1 degradation on T-cell activation.

Procedure:

  • After treating cells (e.g., PBMCs stimulated with anti-CD3/CD28 antibodies) with this compound, collect the cell culture supernatant.[12]

  • Measure the concentration of cytokines such as IL-2 and IFN-γ using commercially available ELISA kits or a cytometric bead array (CBA) according to the manufacturer's instructions.[4][7]

Cell Viability Assay

Objective: To assess the cytotoxic effects of the degrader.

Procedure:

  • After the treatment period, assess cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels.

  • Follow the manufacturer's protocol to determine the effect of the degrader on cell proliferation and viability.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and other reported HPK1 degraders.

CompoundDC50 (HPK1 Degradation)IC50 (pSLP76 Inhibition)Cell Line/System
This compound 1.8 nM496.1 nMNot specified
PROTAC HPK1 Degrader-223 nMNot specifiedHuman PBMC
PROTAC HPK1 Degrader-43.16 nMNot specifiedNot specified
PROTAC HPK1 Degrader-55.0 nMNot specifiedJurkat

Data compiled from multiple sources.[11][12][13]

These protocols and application notes provide a comprehensive guide for the effective use of this compound in cell culture. By understanding its mechanism of action and employing appropriate experimental workflows, researchers can further elucidate the role of HPK1 in immune regulation and explore its potential as a therapeutic target.

References

Application Notes for In Vitro Profiling of PROTAC HPK1 Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that functions as a critical negative regulator of immune responses, particularly in T cells.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), leading to an attenuation of the immune signal.[2][3][4] This immunosuppressive role has positioned HPK1 as a promising therapeutic target for enhancing anti-tumor immunity.[1][2]

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein.[5][6] A PROTAC consists of a ligand that binds the protein of interest (HPK1), another ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting the two.[5] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[7][8]

These application notes provide detailed protocols for a suite of in vitro assays designed to characterize the activity of PROTAC HPK1 Degrader-1, from direct biochemical inhibition and cellular degradation to downstream functional consequences on T-cell signaling.

HPK1 Signaling Pathway in T-Cells

Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated that leads to T-cell activation.[9] HPK1 acts as a negative feedback loop in this pathway. Activated HPK1 phosphorylates SLP-76 at Serine 376, which creates a binding site for 14-3-3 proteins.[4][10] This interaction disrupts the formation of the TCR signaling complex, thereby dampening T-cell activation and proliferation.[4][10] By inducing the degradation of HPK1, a PROTAC removes this inhibitory signal, leading to enhanced and sustained T-cell activation.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Engagement Lck Lck/ZAP-70 TCR->Lck activates SLP76_complex SLP-76 / Gads Signaling Complex Lck->SLP76_complex activates HPK1 HPK1 Lck->HPK1 activates pSLP76 pSLP-76 (Ser376) SLP76_complex->pSLP76 Downstream Downstream Signaling (e.g., ERK, AP-1) SLP76_complex->Downstream HPK1->SLP76_complex phosphorylates Proteasome Proteasome HPK1->Proteasome Prot_1433 14-3-3 Protein pSLP76->Prot_1433 recruits Prot_1433->SLP76_complex inhibits complex formation IL2 IL-2 Production & T-Cell Activation Downstream->IL2 PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 induces degradation via

Caption: HPK1 negative feedback loop in TCR signaling.

General Experimental Workflow

The characterization of a PROTAC degrader involves a multi-step process to confirm its mechanism of action and quantify its potency. This workflow begins with biochemical assays to assess direct target engagement, followed by cell-based assays to measure protein degradation and the resulting impact on downstream signaling pathways and cellular functions.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays start Start: this compound biochem_assay HPK1 Kinase Assay (e.g., ADP-Glo) start->biochem_assay cell_culture Culture Immune Cells (e.g., Jurkat, PBMCs) start->cell_culture biochem_result Determine Target Binding & Kinase Inhibition (IC50) biochem_assay->biochem_result treatment Treat cells with PROTAC Degrader cell_culture->treatment degradation_assay HPK1 Degradation Assay (Western Blot) treatment->degradation_assay target_assay Target Engagement Assay (pSLP-76 Western Blot) treatment->target_assay functional_assay Functional Assay (IL-2 ELISA) treatment->functional_assay degradation_result Quantify Degradation (DC50, Dmax) degradation_assay->degradation_result target_result Measure Pathway Modulation (pSLP-76 Inhibition) target_assay->target_result functional_result Assess T-Cell Activation (EC50) functional_assay->functional_result

Caption: Workflow for in vitro characterization of HPK1 PROTACs.

Data Presentation: In Vitro Activity of HPK1 PROTAC Degraders

The following table summarizes key quantitative metrics for this compound and other representative HPK1 PROTACs based on published data.

Compound NameAssay TypeCell Line / SystemParameterValueReference
This compound (Compound B1) Cellular Degradation-DC₅₀ 1.8 nM[11][12]
Cellular Target Engagement-IC₅₀ (pSLP-76) 496.1 nM[11][12]
PROTAC HPK1 Degrader-2 (compound 3) Cellular DegradationHuman PBMCsDC₅₀ 23 nM[12]
PROTAC HPK1 Degrader-4 (compound E3) Cellular Degradation-DC₅₀ 3.16 nM[12]
PROTAC HPK1 Degrader-5 (compound 10m) Cellular DegradationJurkat CellsDC₅₀ 5.0 ± 0.9 nM[12][13][14]
Cellular DegradationJurkat CellsDₘₐₓ ≥ 99%[12][13][14]
HZ-S506 Biochemical InhibitionRecombinant HPK1IC₅₀ 4.6 nM[15]
Cellular DegradationJurkat / PBMCsDC₅₀ < 10 nM[15]
Functional T-Cell ActivationJurkat CellsEC₅₀ (IL-2) 279.1 nM[15]
Unnamed PROTACs Cellular Degradation-DC₅₀ 1 - 20 nM[16]
Cellular Target Engagement-IC₅₀ (pSLP-76) 2 - 25 nM[16]
Functional T-Cell Activation-EC₅₀ (IL-2) 2 - 20 nM[16]
  • DC₅₀ (Degradation Concentration 50): The concentration of the PROTAC that induces 50% degradation of the target protein.[13]

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.[13]

  • IC₅₀ (Inhibitory Concentration 50): The concentration of the compound that inhibits a biological process (like kinase activity or phosphorylation) by 50%.

  • EC₅₀ (Effective Concentration 50): The concentration of a drug that gives half-maximal response (like cytokine production).

Experimental Protocols

Protocol 1: Biochemical HPK1 Kinase Activity Assay (ADP-Glo™)

This assay biochemically quantifies the kinase activity of HPK1 by measuring the amount of ADP produced during the phosphorylation reaction. It is used to determine the direct inhibitory potential (IC₅₀) of the PROTAC on HPK1's catalytic function.[4][13][17]

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate[18]

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)[17]

  • This compound

  • 384-well white microplates

  • Luminometer

Procedure: [4][17]

  • Prepare Master Mix: Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate diluent solution (e.g., Kinase Assay Buffer with a final DMSO concentration not exceeding 1%).

  • Plate Setup:

    • Add 1 µL of the serially diluted PROTAC or vehicle control (for "Positive Control" and "Blank" wells) to the wells of a 384-well plate.

    • Add 2 µL of diluted HPK1 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2 µL of Kinase Assay Buffer to the "Blank" wells.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mix to all wells.

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 45-60 minutes.

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature for another 30-45 minutes.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other values. Normalize the data to the "Positive Control" (100% activity). Plot the percent inhibition against the log concentration of the PROTAC and fit the curve using non-linear regression to determine the IC₅₀ value.

Protocol 2: Cell-Based HPK1 Degradation Assay (Western Blot)

This protocol is the gold standard for directly measuring the degradation of a target protein within a cellular context. It is used to determine the DC₅₀ and Dₘₐₓ of the PROTAC degrader.[13]

Materials:

  • Jurkat T-cells (or other suitable hematopoietic cell line)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Proteasome inhibitor (e.g., MG132, as a negative control)[13]

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-HPK1, anti-β-actin (or other loading control)[19][20]

  • HRP-conjugated secondary antibody

  • ECL reagent and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed Jurkat cells in a 6-well or 12-well plate at an appropriate density.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a set time, typically 12-24 hours.[13] Include a vehicle-only control (e.g., DMSO).

    • For mechanistic validation, pre-treat cells with a proteasome inhibitor like MG132 (1 µM) for 1 hour before adding the PROTAC.[13]

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.[21][22]

    • Lyse the cell pellet in ice-cold RIPA buffer for 30 minutes on ice.[21]

    • Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[21]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[21]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[21]

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[22]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]

    • Incubate the membrane with the primary anti-HPK1 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Detect the signal using an ECL reagent.[21]

  • Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

  • Data Analysis: Perform densitometry analysis on the protein bands. Normalize the HPK1 band intensity to the corresponding loading control. Calculate the percentage of HPK1 remaining relative to the vehicle-treated control. Plot the percentage of HPK1 remaining against the log concentration of the PROTAC to determine the DC₅₀ and Dₘₐₓ values.[13]

Protocol 3: Cellular Target Engagement Assay (pSLP-76 Western Blot)

This assay assesses the functional consequence of HPK1 degradation by measuring the phosphorylation level of its direct substrate, SLP-76, at Serine 376. A successful HPK1 degrader should reduce pSLP-76 levels.[3][10]

Materials:

  • Same as Protocol 2, with the addition of:

  • T-cell stimulators (e.g., anti-CD3/anti-CD28 antibodies)[23][24]

  • Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76[21]

Procedure: [10][21]

  • Cell Culture and Treatment:

    • Culture Jurkat cells as described in Protocol 2.

    • Pre-treat the cells with a serial dilution of this compound for 2-4 hours.

  • T-Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-30 minutes) to induce TCR signaling and HPK1 activation.[24]

  • Lysis and Western Blotting: Follow steps 2-5 from Protocol 2.

  • Antibody Incubation:

    • Probe one membrane with the anti-pSLP-76 (Ser376) primary antibody.

    • To normalize, strip and re-probe the membrane for total SLP-76 and a loading control (β-actin).

  • Data Analysis: Perform densitometry. For each sample, calculate the ratio of pSLP-76 to total SLP-76 (or to the loading control). Normalize these values to the stimulated, vehicle-treated control. Plot the inhibition of pSLP-76 phosphorylation against the log concentration of the PROTAC to determine the IC₅₀ value.

References

Application Notes and Protocols for PROTAC HPK1 Degrader-1 Cell Permeability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to specifically eliminate target proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has been identified as a critical negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.[2][3] PROTACs that target HPK1, such as PROTAC HPK1 Degrader-1, offer a promising strategy to enhance anti-tumor immunity by inducing the degradation of this inhibitory kinase.[4][5]

A significant challenge in the development of effective PROTACs is their unique physicochemical properties. Often possessing a high molecular weight and a large polar surface area, these molecules fall "beyond the Rule of 5" and may exhibit poor cell permeability, limiting their ability to reach intracellular targets.[6][7] Therefore, the accurate assessment of cell permeability is a critical step in the discovery and optimization of PROTACs like HPK1 Degrader-1.

This document provides detailed application notes and experimental protocols for two standard in vitro methods to evaluate the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

HPK1 Signaling Pathway

HPK1 acts as an intracellular checkpoint that dampens immune responses following T-cell receptor (TCR) engagement.[8] Upon TCR activation, HPK1 is recruited and activated, leading to the phosphorylation of key adaptor proteins such as SLP-76.[4][5] This phosphorylation can negatively regulate downstream signaling pathways, including the activation of AP-1 and ERK2, thereby attenuating T-cell activation and proliferation.[4] By inducing the degradation of HPK1, PROTACs can block this negative feedback loop, leading to enhanced T-cell activation and a more robust anti-tumor immune response.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Engagement LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Activates AP1_ERK AP-1 / ERK Activation SLP76->AP1_ERK pSLP76 pSLP-76 (Phosphorylated) HPK1->pSLP76 Phosphorylates pSLP76->Inhibition T_Cell_Activation T-Cell Activation & Proliferation AP1_ERK->T_Cell_Activation Inhibition->AP1_ERK

Caption: HPK1 Negative Regulation of TCR Signaling.

Data Presentation

The potency of several PROTAC HPK1 degraders is summarized below. These values are typically determined through Western blot analysis for degradation (DC₅₀) and kinase assays for inhibition (IC₅₀).

| Table 1: Potency of Selected HPK1 PROTAC Degraders | | :--- | :--- | :--- | :--- | | Degrader Name | DC₅₀ | IC₅₀ | Notes | | this compound (Compound B1) | 1.8 nM | 496.1 nM (pSLP76) | Potent HPK1 degrader.[4][5] | | PROTAC HPK1 Degrader-2 | 23 nM | Not Reported | Degrader of HPK1 in human PBMCs.[9] | | PROTAC HPK1 Degrader-4 | 3.16 nM | Not Reported | Selective and orally active.[9] | | PROTAC HPK1 Degrader-5 | 5.0 nM | Not Reported | Potent and orally active.[9] | | DD205-291 | 5.3 nM | Not Reported | Orally active, shows dose-dependent inhibition of SLP-76 phosphorylation.[2][9] |

Due to the novelty of this compound, specific cell permeability data has not been publicly reported. However, the table below presents representative data from Caco-2 permeability assays for other PROTAC molecules, illustrating the typical range of values observed for this class of compounds. PROTACs generally show low apparent permeability (Papp) and can be subject to active efflux.[6]

| Table 2: Representative Cell Permeability of PROTAC Molecules (Caco-2 Assay) | | :--- | :--- | :--- | :--- | | Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | | PROTAC 14 (Cereblon-based) | 1.7 | 14.1 | 8.4 | | PROTAC 20b (VHL-based) | 0.35 | 0.24 | 0.7 | | PROTAC 20d (VHL-based) | < 0.8 | 9.6 | > 12 | | ARV-771 | N/A | N/A | 87.6 | | ARV-110 | 0 (Negligible) | N/A | N/A | Data is representative of the PROTAC class of molecules and is not specific to this compound.[6][10][11]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Application: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[12] It is a cost-effective method for the early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[12][13]

Principle: The assay measures the diffusion of a compound from a donor compartment, through a porous filter coated with a lipid solution (e.g., lecithin (B1663433) in dodecane), to an acceptor compartment.[14] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Protocol:

  • Preparation of Lipid Membrane Solution: Prepare a 1-4% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[14]

  • Coating the Donor Plate: Using a pipette, gently dispense 5 µL of the lipid solution onto the membrane of each well of a 96-well donor plate. Be careful not to puncture the membrane.[14]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Dilute the stock solution to a final concentration of 10-50 µM in a suitable aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%).

    • Prepare analytical standards for quantification.

  • Assay Setup:

    • Add 300 µL of fresh buffer to each well of a 96-well acceptor plate.[14]

    • Add 150-200 µL of the PROTAC dosing solution to each well of the lipid-coated donor plate.[14]

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours in a humidified chamber to prevent evaporation.[12]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of this compound in each sample using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, [C]a = concentration in acceptor well, and [C]eq = equilibrium concentration.

Caco-2 Permeability Assay

Application: The Caco-2 assay is a cell-based method that is considered the gold standard for in vitro prediction of human intestinal absorption. When cultured on semipermeable filters, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium, expressing tight junctions and relevant transporter proteins (e.g., P-glycoprotein).[10] This assay assesses passive diffusion, active transport, and efflux mechanisms.

Principle: The transport of a compound is measured across a confluent monolayer of Caco-2 cells in two directions: from the apical (A) to the basolateral (B) side, which simulates absorption, and from the basolateral to the apical side (B→A) to assess active efflux.[10]

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21 days to form a monolayer A1->A2 A3 Verify monolayer integrity (TEER measurement) A2->A3 B1 Prepare Dosing Solution (PROTAC in buffer) A3->B1 B2 Perform Bidirectional Transport (A→B and B→A) B1->B2 B3 Incubate at 37°C (e.g., 2 hours) B2->B3 B4 Collect samples from donor & receiver chambers B3->B4 C1 Quantify PROTAC concentration (LC-MS/MS) B4->C1 C2 Calculate Papp (A→B, B→A) C1->C2 C3 Determine Efflux Ratio (Papp B→A / Papp A→B) C2->C3

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed cells onto semipermeable filter inserts in multi-well plates (e.g., 24-well Transwell plates) at a suitable density.

    • Maintain the cultures for 18-22 days to allow for spontaneous differentiation and the formation of a confluent, polarized monolayer.[10]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. TEER values should be ≥ 200 Ω·cm² to ensure tight junction integrity.[9]

    • Optionally, perform a Lucifer Yellow rejection assay to confirm monolayer integrity.

  • Preparation of Buffers and Dosing Solutions:

    • Prepare a transport buffer (e.g., Hank's Balanced Salt Solution (HBSS), pH 7.4).

    • Prepare a dosing solution of this compound at the desired concentration (e.g., 10 µM) in the transport buffer. The final DMSO concentration should be ≤ 1%.

    • Note: For PROTACs, which may have low recovery, consider adding 0.25% Bovine Serum Albumin (BSA) to the basolateral (receiver) buffer to minimize non-specific binding.

  • Transport Experiment (Bidirectional):

    • Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.

    • For A→B transport: Add the PROTAC dosing solution to the apical (donor) compartment and fresh transport buffer (with or without BSA) to the basolateral (receiver) compartment.

    • For B→A transport: Add the PROTAC dosing solution (in buffer with or without BSA) to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • Perform the experiment in triplicate for each direction.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 2 hours.[10]

    • At the end of the incubation, collect samples from both the donor and receiver compartments of each insert.

  • Sample Analysis:

    • Analyze the concentration of this compound in all samples by a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where: dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[10]

Conclusion

Assessing the cell permeability of PROTACs is a fundamental requirement for their successful development. While high-throughput assays like PAMPA can provide valuable initial data on passive diffusion, the Caco-2 assay offers a more physiologically relevant model that accounts for the complex transport mechanisms likely to influence the intracellular accumulation of large molecules like this compound. The protocols provided herein offer a robust framework for researchers to evaluate and optimize the permeability of novel HPK1 degraders, a critical step towards realizing their therapeutic potential in immuno-oncology.

References

Application Notes and Protocols: PROTAC HPK1 Degrader-1 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the degradation of Hematopoietic Progenitor Kinase 1 (HPK1) using PROTAC HPK1 Degrader-1, a potent degrader with a DC50 value of 1.8 nM[1][2]. The following sections detail the experimental procedure, data presentation, and visualization of the underlying biological pathways.

Quantitative Data Summary

The efficacy of this compound and other HPK1 degraders is summarized below. These compounds induce the degradation of HPK1, a negative regulator of T-cell receptor (TCR) signaling, making it a promising target for cancer immunotherapy[3][4][5]. The data is based on studies conducted in Jurkat cells, a human T lymphocyte cell line, and human peripheral blood mononuclear cells (PBMCs)[2][3][4].

CompoundDC50 (nM)Cell LineTreatment Time (hours)Maximum Degradation (Dmax)Reference
This compound (Compound B1) 1.8 Not SpecifiedNot SpecifiedNot Specified[1][2]
Compound 2 (CRBN-based)~20JurkatNot SpecifiedNot Specified[3]
Compound 10m5.0 ± 0.9Jurkat24≥ 99%[4][5]
PROTAC HPK1 Degrader-223Human PBMCNot SpecifiedNot Specified[2]
PROTAC HPK1 Degrader-43.16Not SpecifiedNot SpecifiedNot Specified[2]
DD205-2915.3Not SpecifiedNot SpecifiedNot Specified[2]
CompoundIC50 for p-SLP76 Inhibition (nM)Reference
This compound (Compound B1) 496.1 [1][2]
Compound 2 (CRBN-based)~20[3]
PROTAC HPK1 Degraders2-25[6]

Signaling Pathway and PROTAC Mechanism of Action

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is recruited and activated, leading to the phosphorylation of SLP76 at Ser376. This phosphorylation event promotes the interaction of SLP76 with the inhibitory 14-3-3 protein, leading to the ubiquitination and subsequent proteasomal degradation of SLP76 and destabilization of the TCR signaling complex[3]. This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase (such as Cereblon) to HPK1, leading to its ubiquitination and degradation by the proteasome. This degradation of HPK1 enhances T-cell activation[4][6].

HPK1_PROTAC_Pathway cluster_TCR_Signaling TCR Signaling Pathway cluster_PROTAC_Action PROTAC Mechanism of Action TCR TCR Engagement HPK1 HPK1 TCR->HPK1 recruits & activates SLP76 SLP76 HPK1->SLP76 phosphorylates HPK1_PROTAC_E3 Ternary Complex: HPK1-PROTAC-E3 HPK1->HPK1_PROTAC_E3 pSLP76 p-SLP76 (S376) SLP76->pSLP76 Fourteen33 14-3-3 pSLP76->Fourteen33 binds Ub_Proteasome Ubiquitination & Proteasomal Degradation Fourteen33->Ub_Proteasome TCR_Complex_Destab TCR Complex Destabilization Ub_Proteasome->TCR_Complex_Destab PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase E3_Ligase->HPK1_PROTAC_E3 HPK1_Ub Ubiquitinated HPK1 HPK1_PROTAC_E3->HPK1_Ub Ubiquitination Proteasome Proteasome HPK1_Ub->Proteasome Degradation Degraded_HPK1 Degraded HPK1 Proteasome->Degraded_HPK1

Caption: HPK1 signaling pathway and PROTAC-mediated degradation.

Western Blot Experimental Workflow

The following diagram outlines the key steps for performing a western blot to assess HPK1 degradation.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture (e.g., Jurkat cells) start->cell_culture treatment 2. Treatment This compound (various concentrations and time points) cell_culture->treatment lysis 3. Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) treatment->lysis quantification 4. Protein Quantification (e.g., BCA assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking 7. Blocking (5% non-fat milk or BSA in TBST) transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-HPK1, anti-p-SLP76, anti-GAPDH/Actin) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Detection (ECL substrate) secondary_ab->detection analysis 11. Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Western blot workflow for HPK1 degradation analysis.

Detailed Experimental Protocol: Western Blot for HPK1 Degradation

This protocol provides a detailed methodology for evaluating the degradation of HPK1 in Jurkat cells following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed Jurkat cells at a density of 1 x 10^6 cells/mL.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for different time points (e.g., 3, 6, 12, 24 hours) to determine the DC50 and degradation kinetics[4]. A DMSO-treated group should be included as a vehicle control.

2. Cell Lysis:

  • Following treatment, harvest the cells by centrifugation at 300 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Rabbit anti-HPK1

    • Rabbit anti-phospho-SLP76 (Ser376)

    • Rabbit anti-ERK1/2

    • Mouse anti-GAPDH or anti-β-actin (as a loading control)

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the HPK1 and p-SLP76 band intensities to the corresponding loading control (GAPDH or β-actin).

  • The percentage of HPK1 degradation can be calculated relative to the vehicle-treated control. The DC50 value is the concentration of the degrader that results in 50% degradation of the target protein.

References

Application Notes and Protocols: Utilizing PROTAC HPK1 Degrader-1 in Primary T Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T cell activation.[1][2] Upon T cell receptor (TCR) engagement, HPK1 is activated and subsequently dampens the immune response by targeting signaling components, such as SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), for degradation.[3][4] The inhibition or degradation of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance T cell effector functions.[2][4]

PROteolysis TArgeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[5][6][7][8] A PROTAC consists of a ligand that binds to the protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[6][8] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][8][9]

PROTAC HPK1 Degrader-1 is a potent and specific degrader of HPK1, offering a powerful tool for investigating the roles of HPK1 in T cell signaling.[10] These application notes provide detailed protocols for the use of this compound in primary T cells, including methods for assessing its degradation efficiency and functional consequences on T cell activation.

Mechanism of Action

This compound functions by forming a ternary complex between HPK1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[11] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to HPK1, marking it for degradation by the 26S proteasome.[5][9] The PROTAC molecule is then released and can catalytically induce the degradation of multiple HPK1 proteins.[7][8][9]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC HPK1 Degrader-1 Ternary_Complex HPK1-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex HPK1 HPK1 (Target Protein) HPK1->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_HPK1 Ubiquitinated HPK1 Ternary_Complex->Ub_HPK1 Ubiquitination Proteasome 26S Proteasome Ub_HPK1->Proteasome Degraded_HPK1 Degraded HPK1 (Peptides) Proteasome->Degraded_HPK1 Degradation

Figure 1: Mechanism of Action of this compound.

HPK1 Signaling Pathway in T Cells

HPK1 acts as a negative feedback regulator in the T cell receptor (TCR) signaling cascade. Upon TCR and CD28 co-stimulation, a series of adaptor proteins are recruited, leading to the activation of downstream signaling pathways such as the JNK and Erk MAPK pathways, which are crucial for T cell activation, proliferation, and cytokine production. HPK1 activation, however, leads to the phosphorylation and subsequent degradation of key signaling adaptors like SLP-76, thereby attenuating the T cell response.[3][4][12] By degrading HPK1, this compound removes this inhibitory signal, leading to enhanced and sustained T cell activation.[11][13]

HPK1_Signaling TCR_CD28 TCR/CD28 Stimulation Adaptors Adaptor Proteins (e.g., LAT, Gads) TCR_CD28->Adaptors HPK1 HPK1 TCR_CD28->HPK1 SLP76 SLP-76 Adaptors->SLP76 JNK JNK Activation Adaptors->JNK PLCg1 PLCγ1 SLP76->PLCg1 HPK1->SLP76 Phosphorylation & Degradation Erk Erk Activation PLCg1->Erk T_Cell_Activation T Cell Activation (Cytokine Production, Proliferation) Erk->T_Cell_Activation JNK->T_Cell_Activation

Figure 2: Simplified HPK1 Signaling Pathway in T Cells.

Quantitative Data

The following table summarizes the reported potency of various PROTAC HPK1 degraders.

CompoundDC50 (nM)Dmax (%)Target E3 LigaseCell Line/SystemReference
This compound 1.8 N/ACRBNN/A[10]
PROTAC HPK1 Degrader-223N/AN/AHuman PBMC[14]
PROTAC HPK1 Degrader-43.16N/ACRBNN/A[14]
PROTAC HPK1 Degrader-55.0≥ 99%CRBNN/A[11][14]
Other PROTAC HPK1 Degraders1-20>80%N/AN/A[13]

N/A: Not Available in the provided search results.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human T Cells

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Human IL-2

  • Anti-CD3/CD28 Dynabeads™

Procedure:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Isolate T cells from PBMCs using the RosetteSep™ Human T Cell Enrichment Cocktail following the manufacturer's instructions.

  • Culture the isolated T cells in complete RPMI 1640 medium.

  • For T cell activation and expansion, add Anti-CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio and supplement the medium with human IL-2 (20 U/mL).

  • Incubate cells at 37°C in a humidified 5% CO2 incubator.

Protocol 2: Treatment of Primary T Cells with this compound

Materials:

  • This compound (stock solution in DMSO)

  • Cultured primary T cells

  • Complete RPMI 1640 medium

Procedure:

  • Plate primary T cells in a multi-well plate at a density of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid toxicity. A vehicle control (DMSO only) must be included.

  • Add the diluted this compound or vehicle control to the T cells.

  • Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified 5% CO2 incubator.

Protocol 3: Assessment of HPK1 Degradation by Western Blot

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-HPK1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • After treatment, harvest the T cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against HPK1 and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of HPK1 degradation relative to the vehicle control.

Protocol 4: Functional Analysis of T Cell Activation

A. Cytokine Production (ELISA):

  • After treatment with this compound, activate the T cells with anti-CD3/CD28 beads for 24-48 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of cytokines such as IL-2 and IFN-γ using commercially available ELISA kits, following the manufacturer's instructions.

B. T Cell Proliferation (CFSE Assay):

  • Label resting primary T cells with Carboxyfluorescein succinimidyl ester (CFSE).

  • Treat the CFSE-labeled cells with this compound.

  • Stimulate the cells with anti-CD3/CD28 beads.

  • After 3-5 days, analyze CFSE dilution by flow cytometry to assess cell proliferation.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Isolate Primary T Cells from Human Blood culture Culture and Expand T Cells (with Anti-CD3/CD28 and IL-2) start->culture treatment Treat T Cells with This compound (Dose-Response and Time-Course) culture->treatment degradation_assay HPK1 Degradation (Western Blot) treatment->degradation_assay functional_assay_cytokine Cytokine Production (ELISA for IL-2, IFN-γ) treatment->functional_assay_cytokine functional_assay_prolif T Cell Proliferation (CFSE Assay) treatment->functional_assay_prolif viability_assay Cell Viability (e.g., Annexin V/PI Staining) treatment->viability_assay end Data Analysis and Interpretation degradation_assay->end functional_assay_cytokine->end functional_assay_prolif->end viability_assay->end

Figure 3: General Experimental Workflow for Evaluating this compound in Primary T Cells.

Troubleshooting

  • High Cell Death: Ensure the final DMSO concentration is low (≤0.1%). Titrate the concentration of this compound to find the optimal balance between degradation and toxicity.

  • No HPK1 Degradation: Confirm the activity of the PROTAC. Verify the expression of HPK1 and the E3 ligase (CRBN) in the primary T cells. Optimize the treatment time and concentration.

  • Variability between Donors: Primary T cells from different donors can exhibit significant variability. It is crucial to use multiple donors for key experiments to ensure the reproducibility of the results.

Conclusion

This compound is a valuable chemical probe for studying the role of HPK1 in T cell biology. By effectively depleting cellular HPK1, this tool allows for a detailed investigation of the downstream consequences on T cell signaling and function. The protocols outlined in these application notes provide a framework for researchers to utilize this compound to explore its potential as a therapeutic agent for enhancing anti-tumor immunity.

References

Application Notes and Protocols for In Vivo Administration of PROTAC HPK1 Degrader-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of PROTAC HPK1 Degrader-1 in various mouse models. It is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of HPK1-targeting PROTAC degraders.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, predominantly in T cells.[1] HPK1 acts as an intracellular checkpoint by dampening signaling pathways downstream of the T cell receptor (TCR), thereby inhibiting T cell activation, proliferation, and cytokine production.[2] The degradation of HPK1 via Proteolysis Targeting Chimeras (PROTACs) presents a promising therapeutic strategy to enhance anti-tumor immunity.[3][4] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Several HPK1 PROTAC degraders have demonstrated potent anti-tumor activity in syngeneic mouse models, both as monotherapy and in combination with checkpoint inhibitors.[3][5][6]

HPK1 Signaling Pathway

HPK1 is a central node in the T cell signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins like SLP-76, leading to their degradation and attenuation of the immune response.[2][7] By degrading HPK1, PROTACs can block this negative feedback loop, leading to enhanced T cell activation and anti-tumor effects.

HPK1_Signaling_Pathway cluster_cell T Cell TCR TCR HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates & Promotes Degradation Proteasome Proteasome ERK_Pathway ERK Pathway SLP76->ERK_Pathway Activates AP1 AP-1 ERK_Pathway->AP1 Activates IL2_IFNg IL-2 & IFN-γ Production AP1->IL2_IFNg Induces PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 Induces Degradation via Proteasome

Caption: HPK1 negatively regulates T cell signaling.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacodynamic properties of various PROTAC HPK1 degraders from preclinical studies.

Table 1: In Vivo Efficacy of PROTAC HPK1 Degraders in Syngeneic Mouse Models

CompoundMouse ModelDosing RegimenTumor Growth Inhibition (TGI)Combination TherapyTGI (Combo)Citation
10m MC383.0 mg/kg, PO, QOD30.22%Anti-PD-1 (5 mg/kg, IP, BIW)Superior to monotherapy[5]
Unnamed MC38 & CT26Not specifiedRobust and statistically significantAnti-PD-1> 90%[3]
UBX-306-1 CT2610 mg/kg & 30 mg/kg, PO, dailyRobustNot specifiedNot specified[2]
DD205-291 MC380.5 mg/kg, PONot specifiedAnti-PD-191.0%[4]
Oral PROTAC CT26Not specifiedNot specifiedAnti-PD-L1Amplified suppression[8]

Table 2: Pharmacodynamic and Cellular Effects of PROTAC HPK1 Degraders

CompoundEffectIn Vitro/In VivoKey FindingsCitation
10m HPK1 DegradationIn VitroDC50 = 5.0 ± 0.9 nM; Dmax ≥ 99%[5][6]
10m Cytokine ReleaseIn VitroStimulated IL-2 and IFN-γ release[5][6]
Unnamed HPK1 DegradationIn Vitro (Ramos cells)DC50 < 50 nM; Dmax > 90%[3]
Unnamed Cytokine ReleaseIn VitroEC50 < 100 nM for IL-2 and IFN-γ production[3]
UBX-306-1 HPK1 DegradationIn Vivo (mouse blood)Peak degradation at 6 hours, sustained up to 24 hours[2]
UBX-306-1 IL-2 SecretionIn Vitro (Jurkat cells)Superior EC50 values compared to reference degrader[2]
Oral PROTAC Immune Cell InfiltrationIn Vivo (CT26 tumors)Increased CD45+ immune cells and CD3+ T cells[8]

Experimental Workflow for In Vivo Studies

A typical workflow for evaluating the in vivo efficacy of a PROTAC HPK1 degrader is outlined below.

InVivo_Workflow cluster_workflow In Vivo Efficacy Study Workflow Tumor_Implantation Tumor Cell Implantation (e.g., MC38, CT26) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle, PROTAC, +/- Anti-PD-1) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Tumor Weight Measurement & Pharmacodynamic Analysis Endpoint->Analysis

Caption: General workflow for in vivo efficacy studies.

Detailed Experimental Protocols

Animal Models and Tumor Implantation
  • Mouse Strains: Syngeneic models are essential for studying immuno-oncology agents. Commonly used strains include C57BL/6 for the MC38 colorectal adenocarcinoma model and BALB/c for the CT26 colon carcinoma model.[3][5][8] For studies involving human cells, such as CAR-T cell therapies, immunodeficient mice like NSG mice are used.[8]

  • Tumor Cell Culture: Culture MC38 or CT26 cells in appropriate media (e.g., DMEM supplemented with 10% FBS) under standard conditions (37°C, 5% CO2).

  • Implantation:

    • Harvest tumor cells during their exponential growth phase.

    • Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Subcutaneously inject an appropriate number of cells (e.g., 0.5-1 x 106 cells) into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm3) before starting treatment.

This compound Administration
  • Formulation: The vehicle for oral administration should be well-tolerated by the animals. While specific vehicles are not always detailed in publications, a common choice is a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.

  • Dosing Regimen:

    • Route of Administration: Oral (PO) administration is common for many recently developed HPK1 PROTACs.[2][5]

    • Dose: Doses can range from 0.5 mg/kg to 30 mg/kg.[2][4][5] Dose-response studies are recommended to determine the optimal dose.

    • Frequency: Dosing frequency can be once daily (QD), every other day (QOD), or twice daily (BID).[5]

  • Procedure:

    • Prepare the dosing solution fresh daily.

    • Administer the designated dose to each mouse via oral gavage.

    • Administer vehicle to the control group using the same volume and frequency.

In Vivo Efficacy Assessment
  • Tumor Measurement:

    • Measure tumor dimensions (length and width) using digital calipers at regular intervals (e.g., 2-3 times per week).

    • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

  • Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or at a fixed time point.

  • Data Analysis:

    • At the end of the study, excise the tumors and measure their weight.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Pharmacodynamic (PD) Analysis
  • Sample Collection:

    • To assess HPK1 degradation in blood, collect blood samples at various time points after the final dose (e.g., 2, 6, 12, 24 hours).[2]

    • For analysis of the tumor microenvironment, collect tumors at the end of the study.

  • HPK1 Degradation Analysis (Western Blot):

    • Isolate peripheral blood mononuclear cells (PBMCs) from blood samples or prepare lysates from tumor tissue.

    • Perform protein quantification using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against HPK1 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify band intensity to determine the extent of HPK1 degradation.

  • Immune Cell Population Analysis (Flow Cytometry):

    • Process tumors into single-cell suspensions.

    • Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8).

    • Acquire data on a flow cytometer and analyze the percentage of different immune cell populations within the tumor.[8]

  • Cytokine Analysis:

    • Cytokine levels (e.g., IL-2, IFN-γ) can be measured in plasma or from stimulated splenocytes using ELISA or multiplex bead-based assays.[3][5][6]

Conclusion

The in vivo administration of this compound in mouse models is a critical step in the preclinical development of this class of immuno-oncology agents. The protocols and data presented here provide a framework for designing and interpreting these studies. Careful selection of mouse models, dosing regimens, and endpoints is crucial for obtaining robust and translatable results. The ability of these degraders to enhance anti-tumor immunity, both alone and in combination with other immunotherapies, highlights their potential as a novel cancer treatment modality.

References

Revolutionizing Immuno-Oncology: Assessing the Efficacy of PROTAC HPK1 Degrader-1 in Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. By attenuating T-cell activation, HPK1 presents a promising therapeutic target for enhancing anti-tumor immunity. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This document provides detailed application notes and protocols for assessing the efficacy of PROTAC HPK1 Degrader-1, a first-in-class targeted protein degrader, in preclinical syngeneic tumor models. These models, which utilize immunocompetent mice, are essential for evaluating the immunomodulatory effects of novel cancer therapies.

Mechanism of Action: this compound

This compound is a heterobifunctional molecule that simultaneously binds to HPK1 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome. The degradation of HPK1 removes its inhibitory effect on T-cell signaling, leading to enhanced T-cell activation, cytokine production, and anti-tumor immune responses.

PROTAC_MoA cluster_cell Tumor Cell PROTAC PROTAC HPK1 Degrader-1 HPK1 HPK1 PROTAC->HPK1 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome HPK1->Proteasome Degradation SLP76 pSLP76 HPK1->SLP76 Phosphorylates (Inhibits) E3_Ligase->HPK1 Ub Ubiquitin Ub->HPK1 TCR TCR TCR->SLP76 Activates T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Promotes HPK1_Signaling TCR_CD28 TCR/CD28 Engagement Adaptors Adaptor Proteins (e.g., SLP-76, Gads) TCR_CD28->Adaptors HPK1 HPK1 Activation Adaptors->HPK1 pSLP76 SLP-76 Phosphorylation HPK1->pSLP76 Negative Regulation Signal_Attenuation Signal Attenuation pSLP76->Signal_Attenuation T_Cell_Response Decreased T-Cell Activation & Proliferation Signal_Attenuation->T_Cell_Response PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 Induces Degradation Syngeneic_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture MC38 Cell Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (C57BL/6 mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (PROTAC, Vehicle, anti-PD-1) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Tissue_Harvest Tumor and Spleen Harvest Endpoint->Tissue_Harvest TIL_Analysis Flow Cytometry of Tumor-Infiltrating Lymphocytes Tissue_Harvest->TIL_Analysis Data_Analysis Data Analysis and Reporting TIL_Analysis->Data_Analysis

Application Notes and Protocols: Flow Cytometry Analysis of T Cell Activation with PROTAC HPK1 Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T cell receptor (TCR) signaling.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint to maintain immune homeostasis. Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, such as SLP-76, leading to their ubiquitination and subsequent degradation.[4][5] This cascade of events attenuates T cell activation, proliferation, and cytokine production. In the context of oncology, the inhibitory function of HPK1 can impede the immune system's ability to mount an effective anti-tumor response.[6]

Proteolysis Targeting Chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific target proteins.[7][8][9] A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, thereby bringing them into close proximity.[10][11] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[7]

PROTAC HPK1 Degrader-1 is a potent and selective degrader of HPK1 with a reported DC50 (half-maximal degradation concentration) of 1.8 nM.[12] By targeting HPK1 for degradation, this PROTAC is designed to "release the brakes" on T cells, leading to enhanced activation, cytokine secretion, and potentially greater anti-tumor immunity.[6][13] These application notes provide a detailed protocol for analyzing the effects of this compound on T cell activation using multiparameter flow cytometry.

Signaling Pathway of HPK1 in T Cell Activation

HPK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR SLP76 SLP-76 TCR->SLP76 Activation CD28 CD28 CD28->SLP76 Co-stimulation HPK1 HPK1 SLP76->HPK1 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 HPK1->SLP76 Phosphorylation (pSLP-76) Proteasome Proteasome HPK1->Proteasome Degradation PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 Binding Ub Ubiquitin (E3 Ligase mediated) PROTAC->Ub Ub->HPK1 Ubiquitination Erk Erk PLCg1->Erk Activation T Cell Activation (Cytokine Production, Proliferation) Erk->Activation

Caption: HPK1 negatively regulates TCR signaling. This compound induces HPK1 degradation.

Experimental Protocol: T Cell Activation Assay

This protocol describes an in vitro assay to quantify the enhancement of T cell activation by this compound.

1. Materials and Reagents

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Anti-CD3 Antibody (clone OKT3)

  • Anti-CD28 Antibody (clone CD28.2)

  • This compound (and vehicle control, e.g., DMSO)

  • Protein Transport Inhibitor (e.g., Brefeldin A/Monensin)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fixation/Permeabilization Buffer

  • Fluorescently-conjugated antibodies (see Table 1)

  • Viability Dye (e.g., 7-AAD)

Table 1: Flow Cytometry Antibody Panel

TargetFluorochromeClonePurpose
CD3PerCP-Cy5.5UCHT1T Cell Lineage Marker
CD4APC-H7RPA-T4Helper T Cell Marker
CD8BV510RPA-T8Cytotoxic T Cell Marker
CD69FITCFN50Early Activation Marker
CD25PE-Cy7M-A251Activation Marker (IL-2Rα)
IFN-γPEB27Pro-inflammatory Cytokine
IL-2APCMQ1-17H12T Cell Growth Factor
pSLP-76 (S376)Alexa Fluor 647(Specify Clone)HPK1 Target Engagement Marker

2. Experimental Workflow

Experimental_Workflow A 1. Isolate T Cells from PBMCs B 2. Plate T Cells (1x10^6 cells/mL) A->B C 3. Pre-treat with This compound B->C D 4. Stimulate with anti-CD3/CD28 C->D E 5. Incubate (24-72 hours) D->E F 6. Add Protein Transport Inhibitor E->F G 7. Stain for Surface Markers F->G H 8. Fix and Permeabilize G->H I 9. Stain for Intracellular Markers H->I J 10. Acquire on Flow Cytometer I->J K 11. Analyze Data J->K

Caption: Flowchart of the T cell activation experiment.

3. Detailed Procedure

  • T Cell Isolation: Isolate T cells from fresh human PBMCs using a negative selection kit to obtain a pure population of untouched T cells.

  • Cell Plating: Resuspend the isolated T cells in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Plate 1 mL of the cell suspension into each well of a 24-well plate.

  • PROTAC Treatment: Prepare serial dilutions of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO). Add the compounds to the respective wells and incubate for 2-4 hours at 37°C, 5% CO₂.

  • T Cell Stimulation: For T cell activation, add soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to the appropriate wells.[14] Include an unstimulated control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂.

  • Cytokine Accumulation: For intracellular cytokine analysis, add a protein transport inhibitor for the final 4-6 hours of incubation.[15]

  • Surface Staining:

    • Harvest the cells and wash them with Flow Cytometry Staining Buffer.

    • Resuspend the cells in a cocktail of fluorescently-conjugated surface antibodies (CD3, CD4, CD8, CD69, CD25) and a viability dye.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.[16]

  • Intracellular Staining:

    • Fix the cells using a fixation buffer for 20 minutes at room temperature.

    • Wash and resuspend the cells in a permeabilization buffer.

    • Add the intracellular antibody cocktail (anti-IFN-γ, anti-IL-2, anti-pSLP-76).

    • Incubate for 30-45 minutes at room temperature in the dark.

    • Wash the cells and resuspend in Flow Cytometry Staining Buffer.[15]

  • Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events within the lymphocyte gate) for robust statistical analysis.

Data Presentation and Analysis

Gating Strategy:

  • Gate on lymphocytes based on forward and side scatter (FSC/SSC).

  • Exclude doublets using FSC-A vs FSC-H.

  • Select viable cells using the viability dye.

  • Gate on CD3+ T cells.

  • Within the CD3+ population, differentiate between CD4+ and CD8+ T cells.

  • For each T cell subset, quantify the percentage of cells expressing activation markers (CD69+, CD25+) and intracellular cytokines (IFN-γ+, IL-2+).

  • Determine the median fluorescence intensity (MFI) for pSLP-76 (S376) to measure target engagement.

Table 2: Expected Results of T Cell Activation Analysis

Treatment Group% CD69+ of CD4+ T Cells% CD25+ of CD8+ T Cells% IFN-γ+ of CD8+ T CellspSLP-76 MFI in CD4+ T Cells
Unstimulated + Vehicle< 5%< 5%< 1%Baseline
Stimulated + Vehicle40-60%30-50%15-25%High
Stimulated + this compound (1 nM)50-70%40-60%20-35%Moderate
Stimulated + this compound (10 nM)60-80%50-70%30-50%Low
Stimulated + this compound (100 nM)70-90%60-80%40-60%Very Low

Data are representative and may vary based on donor variability and experimental conditions. MFI = Median Fluorescence Intensity.

Expected Outcomes

Treatment of stimulated T cells with this compound is expected to cause a dose-dependent increase in the expression of activation markers (CD69, CD25) and the production of effector cytokines (IFN-γ, IL-2).[13] Concurrently, a dose-dependent decrease in the phosphorylation of its direct target, SLP-76, at serine 376 is anticipated, confirming target engagement and degradation of HPK1.[12][15] These results would demonstrate the potential of this compound to enhance T cell-mediated immune responses.

References

Application Notes and Protocols: Measuring IL-2 and IFN-γ Secretion Following PROTAC HPK1 Degrader-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its primary function within T-cells is to attenuate immune responses. Upon TCR activation, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP76), which leads to the destabilization of the TCR signaling complex and subsequent suppression of T-cell activation and cytokine production.[1][3] Consequently, HPK1 has emerged as a promising therapeutic target for enhancing anti-tumor immunity.[4][5][6]

Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities designed to selectively eliminate target proteins via the ubiquitin-proteasome system. PROTAC HPK1 degraders, such as the representative compound 10m, have demonstrated potent and sustained degradation of HPK1.[3][7] By degrading HPK1, these PROTACs effectively remove the brake on T-cell activation, leading to enhanced downstream signaling, including the phosphorylation of extracellular signal-regulated kinase (ERK).[1][3] This heightened signaling cascade results in a significant increase in the production and secretion of key effector cytokines, namely Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for anti-tumor immune responses.[3][4][8]

These application notes provide a detailed protocol for the treatment of immune cells with a generic PROTAC HPK1 Degrader-1 and the subsequent measurement of IL-2 and IFN-γ secretion.

Principle of the Method

This protocol outlines the in vitro treatment of a human T lymphocyte cell line (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs) with this compound. Following treatment, T-cell activation is induced, and the cell culture supernatant is collected to quantify the secreted levels of IL-2 and IFN-γ using an enzyme-linked immunosorbent assay (ELISA). The ELISA is a plate-based assay that uses specific antibodies to capture and detect the target cytokines. The concentration of each cytokine is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of recombinant IL-2 and IFN-γ.

Data Presentation

Table 1: Expected Effects of this compound on HPK1 Degradation and Cytokine Secretion

ParameterMetricExpected Outcome with this compoundReference
HPK1 Degradation DC₅₀ (nM)1-20[2][3]
Dₘₐₓ (%)>90%[3]
IL-2 Secretion EC₅₀ (nM)2-20[2]
Fold IncreaseSignificant increase over untreated control[3][4]
IFN-γ Secretion Fold IncreaseSignificant increase over untreated control[3][4]

Note: DC₅₀ represents the concentration for 50% maximal degradation. Dₘₐₓ represents the maximal degradation. EC₅₀ represents the concentration for 50% maximal effect.

Experimental Protocols

Materials and Reagents
  • This compound (and its inactive control)

  • Human T-cell line (e.g., Jurkat) or human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

  • Human IL-2 ELISA kit

  • Human IFN-γ ELISA kit

  • 96-well cell culture plates

  • 96-well ELISA plates

  • Microplate reader

Protocol 1: Cell Culture and Treatment
  • Cell Seeding:

    • For Jurkat cells, seed the cells at a density of 2 x 10⁶ cells/mL in a 96-well plate in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • For PBMCs, isolate the cells from healthy donor blood using Ficoll-Paque density gradient centrifugation and resuspend in complete RPMI-1640 medium. Seed the cells at a density of 2.5 x 10⁶ cells/mL in a 96-well plate.[9]

  • PROTAC Treatment:

    • Prepare a serial dilution of this compound and its corresponding inactive control in complete RPMI-1640 medium.

    • Add the desired concentrations of the PROTAC degrader or control to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.

    • Incubate the cells for the desired pre-treatment time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.[3]

  • T-Cell Activation:

    • After the pre-treatment period, stimulate the T-cells to induce cytokine secretion.

    • For antibody-based stimulation, use plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL).

    • Alternatively, for chemical stimulation, use PMA (e.g., 25-100 ng/mL) and Ionomycin (e.g., 1.4 µM).[10][11]

    • Incubate the stimulated cells for 16-48 hours at 37°C in a 5% CO₂ incubator.[9][10]

  • Supernatant Collection:

    • After the activation period, centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.

    • The supernatants can be used immediately for cytokine analysis or stored at -80°C for later use.

Protocol 2: IL-2 and IFN-γ Measurement by ELISA

This protocol provides a general guideline for a sandwich ELISA. It is highly recommended to follow the specific instructions provided with the commercial ELISA kit being used.[12]

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody specific for either IL-2 or IFN-γ. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with the provided wash buffer.

  • Blocking: Add blocking buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Standard and Sample Incubation:

    • Prepare a serial dilution of the recombinant IL-2 or IFN-γ standard to generate a standard curve.

    • Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.[12]

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add the biotinylated detection antibody specific for the target cytokine to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards. Use the standard curve to determine the concentration of IL-2 and IFN-γ in the experimental samples.

Visualizations

HPK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR SLP76 SLP76 TCR->SLP76 Activation CD28 CD28 CD28->SLP76 HPK1 HPK1 HPK1->SLP76 Phosphorylates Proteasome Proteasome pSLP76 p-SLP76 ERK ERK SLP76->ERK pERK p-ERK ERK->pERK AP1 AP-1 pERK->AP1 Activates NFAT NFAT pERK->NFAT Activates PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 Induces Degradation IL2_gene IL-2 Gene AP1->IL2_gene IFNg_gene IFN-γ Gene AP1->IFNg_gene NFAT->IL2_gene NFAT->IFNg_gene IL2 IL-2 IL2_gene->IL2 Transcription & Translation IFNg IFN-γ IFNg_gene->IFNg Transcription & Translation Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA for Cytokine Quantification cluster_data_analysis Data Analysis start Seed Jurkat cells or PBMCs treatment Treat with PROTAC HPK1 Degrader-1 (24h) start->treatment activation Activate T-cells with anti-CD3/CD28 or PMA/Ionomycin (16-48h) treatment->activation supernatant Collect cell-free supernatant activation->supernatant add_samples Add standards and supernatants supernatant->add_samples coating Coat plate with capture antibody blocking Block non-specific binding sites coating->blocking blocking->add_samples add_detection_ab Add detection antibody add_samples->add_detection_ab add_enzyme Add enzyme conjugate (HRP) add_detection_ab->add_enzyme add_substrate Add substrate (TMB) and stop solution add_enzyme->add_substrate read_plate Read absorbance at 450nm add_substrate->read_plate std_curve Generate standard curve read_plate->std_curve calc_conc Calculate IL-2 and IFN-γ concentrations std_curve->calc_conc end Results calc_conc->end

References

Application Notes and Protocols: Co-culture Assays with PROTAC HPK1 Degrader-1 and Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has been identified as a critical negative regulator of T-cell activation and function.[1] Its role in dampening anti-tumor immune responses has positioned it as a promising target for cancer immunotherapy.[1][2][3] PROteolysis TArgeting Chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of target proteins.[4] PROTAC HPK1 Degrader-1 is a potent degrader of HPK1, with a reported 50% degradation concentration (DC50) of 1.8 nM.[5][6] By degrading HPK1, this compound aims to enhance T-cell mediated anti-tumor immunity. These application notes provide detailed protocols for co-culture assays designed to evaluate the efficacy of this compound in enhancing the anti-cancer activity of T-cells.

Mechanism of Action of this compound

HPK1 acts as a negative feedback regulator in the T-cell receptor (TCR) signaling pathway.[2][4] Upon TCR engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[7][8] This phosphorylation leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and subsequent degradation of SLP-76, which ultimately attenuates the T-cell activation signal.[7][8]

This compound is a bifunctional molecule that simultaneously binds to HPK1 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[7][8] This proximity induces the ubiquitination and subsequent proteasomal degradation of HPK1. The removal of HPK1 prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation, proliferation, and increased production of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5][9]

Quantitative Data Summary

The following tables summarize the in vitro potency of various PROTAC HPK1 degraders, including this compound, from published studies. This data provides a comparative baseline for experimental design and interpretation.

Table 1: In Vitro Degradation Potency of PROTAC HPK1 Degraders

CompoundCell Line / SystemDC50 (nM)Reference
This compound (Compound B1) -1.8 [5][6]
PROTAC HPK1 Degrader-2 (Compound 3)Human PBMC23[5]
PROTAC HPK1 Degrader-4 (Compound E3)-3.16[5]
PROTAC HPK1 Degrader-5-5.0[5][9]
DD205-291-5.3[5]
HZ-S506Jurkat and PBMC< 10[4]
Compound 2Jurkat~120[7]
Compound 2CD4+ T cells11.47[8]
Compound 2CD8+ T cells26.03[8]

Table 2: In Vitro Functional Activity of PROTAC HPK1 Degraders

CompoundAssayCell Line / SystemIC50 / EC50 (nM)Reference
This compound (Compound B1) pSLP-76 Inhibition -496.1 [5][6]
HZ-S506IL-2 ProductionJurkat279.1[4]
Compound 2IL-2 ProductionJurkat~200[7][8]

Signaling and Experimental Workflow Diagrams

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation Cascade CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Activation Cascade SLP76 SLP-76 ZAP70->SLP76 Activation Cascade HPK1 HPK1 ZAP70->HPK1 Recruitment & Activation pSLP76 p-SLP-76 ERK ERK SLP76->ERK pERK p-ERK ERK->pERK Cytokine Cytokine Production (IL-2, IFN-γ) pERK->Cytokine Proliferation T-Cell Proliferation pERK->Proliferation HPK1->SLP76 Phosphorylation (Inhibition) Proteasome Proteasome HPK1->Proteasome Degradation PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 Binding PROTAC->Proteasome Recruitment of E3 Ligase

Figure 1: HPK1 Signaling Pathway in T-Cells and Mechanism of this compound.

CoCulture_Workflow cluster_prep Cell Preparation cluster_coculture Co-Culture Setup cluster_analysis Analysis PBMC Isolate PBMCs from Healthy Donor Blood AddPBMC Add PBMCs to Cancer Cells (Effector:Target Ratio) PBMC->AddPBMC CancerCells Culture Cancer Cell Line SeedCancer Seed Cancer Cells in 96-well Plate CancerCells->SeedCancer SeedCancer->AddPBMC AddPROTAC Add this compound (Varying Concentrations) AddPBMC->AddPROTAC Incubate Incubate for 24-72 hours AddPROTAC->Incubate Supernatant Collect Supernatant Incubate->Supernatant Cells Collect Cells Incubate->Cells ELISA Cytokine Measurement (IL-2, IFN-γ, Granzyme B) by ELISA Supernatant->ELISA Flow Cytotoxicity Assay & T-Cell Activation Marker Analysis by Flow Cytometry Cells->Flow Western HPK1 Degradation & Signaling Protein Phosphorylation by Western Blot Cells->Western

Figure 2: Experimental Workflow for Co-culture Assays.

Experimental Protocols

Protocol 1: T-Cell Mediated Cancer Cell Cytotoxicity Assay

This protocol details a flow cytometry-based method to assess the ability of T-cells, treated with this compound, to kill cancer cells in a co-culture system.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Target cancer cell line

  • This compound

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Cell viability dye (e.g., Propidium Iodide, 7-AAD)

  • Fluorescently-labeled antibodies for flow cytometry (e.g., anti-CD3, anti-CD8)

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cancer Cell Seeding (Day 1):

    • Harvest and count the target cancer cells.

    • Seed the cancer cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Co-culture Setup (Day 2):

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI-1640 medium.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the cancer cell-seeded plate.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Add PBMCs to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

    • The final volume in each well should be 200 µL.

    • Incubate the co-culture for 48-72 hours at 37°C, 5% CO2.

  • Flow Cytometry Analysis (Day 4/5):

    • Gently resuspend the cells in each well.

    • Transfer the cell suspension to V-bottom 96-well plates or FACS tubes.

    • Wash the cells with PBS.

    • Stain the cells with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD8) to distinguish T-cells from cancer cells.

    • Add a cell viability dye according to the manufacturer's protocol to identify dead cells.

    • Acquire the samples on a flow cytometer.

    • Analyze the data to determine the percentage of dead cancer cells in each condition. The percentage of specific lysis can be calculated as:

      • % Specific Lysis = 100 x (% Dead Target Cells in test sample - % Dead Target Cells in control) / (100 - % Dead Target Cells in control)

Protocol 2: Cytokine Release Assay

This protocol describes the measurement of cytokines (e.g., IL-2, IFN-γ, Granzyme B) released into the supernatant of the co-culture using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatant from the co-culture experiment (from Protocol 1)

  • Commercially available ELISA kits for human IL-2, IFN-γ, and Granzyme B

  • ELISA plate reader

Procedure:

  • Supernatant Collection:

    • Following the co-culture incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.

    • Store the supernatant at -80°C until use.

  • ELISA:

    • Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.

    • Briefly, this typically involves:

      • Coating the ELISA plate with a capture antibody.

      • Blocking the plate.

      • Adding the collected supernatants and standards to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to develop a colorimetric signal.

      • Stopping the reaction.

    • Read the absorbance on an ELISA plate reader at the appropriate wavelength.

    • Calculate the concentration of each cytokine in the samples by comparing the absorbance to the standard curve.

Protocol 3: Western Blot for HPK1 Degradation and Signaling Pathway Analysis

This protocol outlines the procedure to assess the degradation of HPK1 and the phosphorylation status of downstream signaling proteins like SLP-76 and ERK in T-cells from the co-culture.

Materials:

  • Cell pellet from the co-culture experiment

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HPK1, anti-pSLP-76, anti-SLP-76, anti-pERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After collecting the supernatant, wash the remaining cell pellet with cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and mix with Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-HPK1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Analyze the band intensities to quantify the levels of HPK1 and the phosphorylation of signaling proteins relative to a loading control (e.g., β-actin).

Conclusion

The provided protocols offer a comprehensive framework for evaluating the therapeutic potential of this compound in enhancing T-cell mediated anti-tumor immunity. By combining cytotoxicity, cytokine release, and Western blot analyses, researchers can gain valuable insights into the compound's mechanism of action and its efficacy in a co-culture setting that mimics the tumor microenvironment. These assays are crucial for the pre-clinical development and characterization of novel immuno-oncology agents targeting the HPK1 pathway.

References

Application Notes: PROTAC HPK1 Degrader-1 for Jurkat Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP-76, leading to the dampening of downstream signaling pathways and subsequent inhibition of T-cell activation and cytokine production. Consequently, targeting HPK1 has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity.

PROTAC HPK1 Degrader-1 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of HPK1. This molecule functions by simultaneously binding to HPK1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HPK1. By eliminating HPK1, this degrader is expected to enhance T-cell activation, as evidenced by increased cytokine production, such as Interleukin-2 (IL-2). The Jurkat cell line, an immortalized human T-lymphocyte cell line, serves as a valuable in vitro model for studying TCR signaling and the efficacy of immunomodulatory compounds like this compound.

These application notes provide detailed protocols for utilizing this compound to stimulate Jurkat cells, and for assessing the downstream effects on HPK1 degradation and T-cell activation.

Data Presentation

The following tables summarize the key quantitative data for this compound and provide representative data for the effects of HPK1 degradation on Jurkat cell signaling and function.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
DC₅₀ (HPK1 Degradation) 1.8 nMJurkat
IC₅₀ (pSLP-76 Inhibition) 496.1 nMJurkat

Table 2: Representative Data on HPK1 Degradation and IL-2 Production in Jurkat Cells

This compound ConcentrationHPK1 Protein Level (% of Control)IL-2 Production (Fold Increase over Stimulated Control)
0 nM (Stimulated Control)100%1.0
1 nM~50%~1.5
10 nM~15%~3.0
100 nM<5%~4.5
1000 nM<5%~4.8

Note: The data in Table 2 are representative and compiled from studies on various HPK1 PROTACs in Jurkat cells. Actual results may vary based on experimental conditions.

Experimental Protocols

Jurkat Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing Jurkat, Clone E6-1 cells.

  • Materials:

    • Jurkat, Clone E6-1 (ATCC® TIB-152™)

    • RPMI-1640 Medium (with L-glutamine)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • Phosphate-Buffered Saline (PBS), sterile

    • T-75 cell culture flasks

    • Centrifuge

    • Hemocytometer or automated cell counter

    • Humidified incubator (37°C, 5% CO₂)

  • Procedure:

    • Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

    • Thaw a cryopreserved vial of Jurkat cells rapidly in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 150 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in 10 mL of complete growth medium and transfer to a T-75 flask.

    • Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.

    • Split the culture every 2-3 days by adding fresh, pre-warmed complete growth medium. Centrifugation is not required if the culture is diluted to the seeding density.

Jurkat Cell Stimulation with this compound

This protocol describes the treatment of Jurkat cells with this compound followed by TCR stimulation.

  • Materials:

    • Jurkat cells in suspension culture

    • This compound (stock solution in DMSO)

    • Anti-CD3 antibody (clone OKT3)

    • Anti-CD28 antibody

    • 96-well, 48-well, or 6-well tissue culture plates

    • Complete growth medium

  • Procedure:

    • Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a tissue culture plate.

    • Prepare serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration is ≤ 0.1%.

    • Add the desired concentrations of the degrader to the cells. Include a vehicle control (DMSO only).

    • Incubate for the desired pretreatment time (e.g., 2, 4, 8, or 24 hours) at 37°C, 5% CO₂.

    • For T-cell activation, stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies. For plate-bound stimulation, pre-coat the wells with antibodies before adding the cells.

    • Incubate for the desired stimulation period (e.g., 30 minutes for signaling pathway analysis, 24-48 hours for cytokine analysis).

    • Harvest the cells and/or supernatant for downstream analysis.

Western Blotting for HPK1 Degradation and SLP-76 Phosphorylation

This protocol is for assessing HPK1 protein levels and the phosphorylation of its direct substrate, SLP-76.

  • Materials:

    • Treated and stimulated Jurkat cells

    • Ice-cold PBS

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: anti-HPK1, anti-pSLP-76 (S376), anti-SLP-76, anti-GAPDH or anti-β-actin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Harvest cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-HPK1 or anti-pSLP-76) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • For loading controls, strip the membrane and re-probe with anti-GAPDH or anti-β-actin antibodies.

IL-2 Production Assay (ELISA)

This protocol measures the secretion of IL-2 from stimulated Jurkat cells.

  • Materials:

    • Supernatants from treated and stimulated Jurkat cells

    • Human IL-2 ELISA kit (e.g., from R&D Systems or BD Biosciences)

    • 96-well ELISA plate

    • Plate reader

  • Procedure:

    • After treatment and stimulation (typically 24-48 hours), centrifuge the cell culture plate at 500 x g for 5 minutes.

    • Carefully collect the cell-free supernatants.

    • Perform the ELISA according to the manufacturer's instructions. A general workflow is as follows: a. Add standards and samples to the antibody-coated wells. b. Incubate for the specified time (e.g., 2 hours at room temperature). c. Wash the wells multiple times with the provided wash buffer. d. Add the detection antibody and incubate (e.g., 1-2 hours at room temperature). e. Wash the wells. f. Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate (e.g., 20-30 minutes). g. Wash the wells. h. Add the substrate solution and incubate in the dark until color develops (e.g., 20-30 minutes). i. Add the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of IL-2 in the samples based on the standard curve.

Cell Viability Assay (MTT)

This protocol assesses the potential cytotoxicity of this compound.

  • Materials:

    • Jurkat cells

    • This compound

    • 96-well tissue culture plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Plate reader

  • Procedure:

    • Seed Jurkat cells at a density of 5 x 10⁴ cells/well in a 96-well plate in a final volume of 100 µL.

    • Add various concentrations of this compound to the wells. Include a vehicle control and a positive control for cell death (e.g., staurosporine).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours at room temperature in the dark.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

HPK1_Signaling_Pathway HPK1 Negative Regulation of TCR Signaling TCR_CD28 TCR/CD28 Engagement SLP76 SLP-76 TCR_CD28->SLP76 HPK1 HPK1 SLP76->HPK1 recruits & activates Downstream_Signaling Downstream Signaling (e.g., PLCγ1, ERK activation) SLP76->Downstream_Signaling pSLP76 pSLP-76 (S376) HPK1->pSLP76 phosphorylates Fourteen_three_three 14-3-3 pSLP76->Fourteen_three_three binds Fourteen_three_three->Downstream_Signaling inhibits T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) Downstream_Signaling->T_Cell_Activation

Caption: HPK1 signaling pathway in T-cell activation.

PROTAC_Mechanism_of_Action This compound Mechanism of Action cluster_0 Ternary Complex Formation PROTAC PROTAC HPK1 Degrader-1 HPK1 HPK1 Protein PROTAC->HPK1 binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase binds Ubiquitination Ubiquitination of HPK1 E3_Ligase->Ubiquitination polyubiquitinates Proteasome Proteasome Ubiquitination->Proteasome targeted for Degradation HPK1 Degradation Proteasome->Degradation degrades

Caption: Mechanism of action of this compound.

Experimental_Workflow Experimental Workflow for Jurkat Cell Stimulation cluster_1 Cell Culture & Treatment cluster_2 Analysis Culture 1. Culture Jurkat Cells Treatment 2. Treat with PROTAC HPK1 Degrader-1 (0-1000 nM) Culture->Treatment Stimulation 3. Stimulate with anti-CD3/CD28 Treatment->Stimulation Viability 5c. Cell Viability (MTT) Treatment->Viability parallel experiment Harvest_Cells 4a. Harvest Cells (30 min post-stimulation) Stimulation->Harvest_Cells Harvest_Supernatant 4b. Harvest Supernatant (24-48 hr post-stimulation) Stimulation->Harvest_Supernatant Western_Blot 5a. Western Blot (HPK1, pSLP-76) Harvest_Cells->Western_Blot ELISA 5b. IL-2 ELISA Harvest_Supernatant->ELISA

Caption: Workflow for Jurkat cell stimulation and analysis.

Determining the In Vitro DC50 of PROTAC HPK1 Degrader-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro determination of the half-maximal degradation concentration (DC50) of PROTAC HPK1 Degrader-1. This degrader is a potent and valuable tool for investigating the therapeutic potential of targeting Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of immune responses.[1][2]

Introduction to HPK1 and this compound

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening immune cell activation, proliferation, and effector functions.[1][3] The inhibitory role of HPK1 in immune responses has positioned it as a promising therapeutic target for enhancing anti-tumor immunity.[1][4]

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the HPK1 protein. It is a potent degrader with a reported DC50 value of 1.8 nM.[5] By removing the HPK1 protein, this degrader can lead to enhanced T-cell activation and cytokine production, making it a valuable tool for immuno-oncology research.[6][7]

Principle of DC50 Determination

The DC50 value represents the concentration of a degrader at which 50% of the target protein is degraded.[8] Determining the DC50 is a critical step in characterizing the potency of a PROTAC. The general principle involves treating a relevant cell line with serially diluted concentrations of the PROTAC for a specified period. Subsequently, the remaining levels of the target protein are quantified and compared to a vehicle-treated control. The data is then plotted as a dose-response curve to calculate the DC50 value.

HPK1 Signaling Pathway and PROTAC Mechanism of Action

HPK1 is a key node in the signaling cascades initiated by antigen receptor engagement in lymphocytes.[1] Upon T-cell receptor (TCR) activation, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76.[9][10] This phosphorylation leads to the attenuation of the T-cell response.[4] this compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of HPK1.[7][11] This process is dependent on the formation of a ternary complex between the PROTAC, HPK1, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HPK1 by the proteasome.[11]

HPK1_Signaling_Pathway HPK1 Signaling and PROTAC Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation Ub Ubiquitin HPK1->Ub Ubiquitination pSLP76 p-SLP-76 (Inactive) Downstream Downstream Signaling (e.g., ERK, AP-1) SLP76->Downstream Activation pSLP76->Downstream Inhibition PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 Binds E3 E3 Ligase (e.g., CRBN) PROTAC->E3 Recruits E3->Ub Proteasome Proteasome Ub->Proteasome Degradation Degraded_HPK1 Proteasome->Degraded_HPK1

Caption: HPK1 Signaling Pathway and PROTAC Mechanism.

Experimental Protocols

The following protocols outline the key experiments for determining the DC50 of this compound.

Protocol 1: Cell Culture and Treatment

Objective: To prepare and treat cells with this compound for subsequent protein analysis.

Materials:

  • Jurkat cells (or other suitable T-cell line expressing HPK1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 12-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed Jurkat cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Allow cells to acclimate in the incubator for 2-4 hours.

  • Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. A typical concentration range would be from 0.1 nM to 1000 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Include a vehicle control (medium with the same final concentration of DMSO).

  • Add the medium containing the different concentrations of the PROTAC or vehicle to the cells.

  • Incubate the cells for a predetermined time, typically 24 hours, to allow for protein degradation.[11]

Protocol 2: Western Blotting for HPK1 Quantification

Objective: To quantify the levels of HPK1 protein following PROTAC treatment.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HPK1 and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After incubation, harvest the cells by centrifugation.

  • Wash the cell pellets with ice-cold PBS.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Normalize the protein concentration of all samples.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary anti-HPK1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).[12]

Protocol 3: Data Analysis and DC50 Calculation

Objective: To analyze the Western Blot data and calculate the DC50 value.

Procedure:

  • Normalize the intensity of the HPK1 band to the corresponding loading control band for each sample.

  • Calculate the percentage of HPK1 protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%).

  • Plot the percentage of remaining HPK1 protein against the logarithm of the PROTAC concentration.

  • Use a non-linear regression model (four-parameter variable slope) in a suitable software (e.g., GraphPad Prism) to fit the dose-response curve and determine the DC50 value.[12]

Experimental Workflow

Experimental_Workflow DC50 Determination Workflow A 1. Cell Seeding (e.g., Jurkat cells) B 2. PROTAC Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 24 hours) B->C D 4. Cell Lysis & Protein Quantification (BCA) C->D E 5. Western Blotting (SDS-PAGE, Transfer, Probing) D->E F 6. Data Analysis (Band Densitometry) E->F G 7. DC50 Calculation (Non-linear Regression) F->G

Caption: Workflow for DC50 Determination.

Data Presentation

The quantitative data obtained from the Western Blot analysis should be summarized in a clear and structured table for easy comparison.

This compound Conc. (nM)Normalized HPK1 Level (vs. Vehicle)% HPK1 Remaining
0 (Vehicle)1.00100
0.10.9595
10.6060
100.2525
1000.055
10000.022

Note: The data presented in the table is for illustrative purposes only and will vary depending on the experimental conditions.

Conclusion

These application notes and protocols provide a comprehensive guide for determining the in vitro DC50 of this compound. By following these detailed procedures, researchers can reliably assess the potency of this degrader and further investigate its potential as a therapeutic agent in immuno-oncology. The provided diagrams and structured data presentation will aid in the clear communication and interpretation of the experimental results.

References

Application Notes: PROTAC HPK1 Degrader-1 for Reversing T-cell Exhaustion

References

Application Notes and Protocols: PROTAC HPK1 Degrader-1 in CAR-T Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, challenges such as T-cell exhaustion and limited efficacy in solid tumors persist. A promising strategy to enhance CAR-T cell function is the targeting of negative regulatory pathways within the T-cells themselves. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has been identified as a key negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Inhibition or degradation of HPK1 has been shown to augment T-cell activation, cytokine production, and anti-tumor immunity.[4][5][6]

PROTAC HPK1 Degrader-1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of HPK1.[7][8] This molecule functions by simultaneously binding to HPK1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HPK1.[9] By eliminating both the catalytic and scaffolding functions of HPK1, PROTAC-mediated degradation offers a powerful approach to enhance CAR-T cell efficacy.[4][10] These application notes provide detailed protocols for the use of this compound in CAR-T cell research, from in vitro characterization to in vivo preclinical models.

Signaling Pathways and Mechanism of Action

HPK1 acts as a negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[2][5] This phosphorylation event creates a binding site for 14-3-3 proteins, which disrupts the formation of the TCR signaling complex, thereby dampening T-cell activation and effector functions.[2][5]

This compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal system to eliminate HPK1. One end of the PROTAC binds to HPK1, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[9] This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome. The degradation of HPK1 prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation, and improved anti-tumor responses.[9][11]

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Adaptors Adaptor Proteins (e.g., SLP-76, Gads) TCR->Adaptors Antigen Recognition CD28 CD28 CD28->Adaptors Co-stimulation HPK1 HPK1 Adaptors->HPK1 Recruitment PLCg1 PLCγ1 Adaptors->PLCg1 ERK ERK Adaptors->ERK HPK1->Adaptors Phosphorylates SLP-76, leading to degradation MEKK1_TAK1 MEKK1/TAK1 HPK1->MEKK1_TAK1 Negative Regulation NFkB NF-κB HPK1->NFkB HPK1-NFκB-Blimp1 axis MKK4_MKK7 MKK4/MKK7 MEKK1_TAK1->MKK4_MKK7 JNK JNK MKK4_MKK7->JNK T_Cell_Activation T-Cell Activation (Cytokine Production, Proliferation) JNK->T_Cell_Activation PLCg1->T_Cell_Activation ERK->T_Cell_Activation Blimp1 Blimp-1 NFkB->Blimp1 T_Cell_Exhaustion T-Cell Dysfunction & Exhaustion Blimp1->T_Cell_Exhaustion

HPK1 Signaling Pathway in T-Cells.

PROTAC_Mechanism_of_Action PROTAC PROTAC HPK1 Degrader-1 HPK1 HPK1 Protein PROTAC->HPK1 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (HPK1-PROTAC-E3) HPK1->Ternary_Complex E3_Ligase->Ternary_Complex Ub_HPK1 Ubiquitinated HPK1 Ternary_Complex->Ub_HPK1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_HPK1->Proteasome Targeting Degradation Degraded HPK1 (Peptides) Proteasome->Degradation Degradation

Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the potency and efficacy of various PROTAC HPK1 degraders based on published data.

Compound NameDC50 (nM)Dmax (%)Cell Line/SystemReference
This compound1.8>90%Jurkat cells[7]
Compound 10m5.0 ± 0.9≥ 99%Jurkat cells[9]
Unnamed PROTAC<50>90%Ramos cells[10]
Unnamed PROTACs1-20>80%Human PBMCs[12]
Compound E33.16>90%Not Specified[13]
Compound NameIC50 (pSLP76 Inhibition, nM)EC50 (IL-2 Release, nM)Cell Line/SystemReference
This compound496.1Not ReportedJurkat cells[7][8]
Unnamed PROTACs2-252-20Human PBMCs[12]
Unnamed PROTACNot Reported<100Not Specified[10]

Experimental Protocols

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CART_Culture 1. CAR-T Cell Culture & Expansion PROTAC_Treatment 2. Treatment with This compound CART_Culture->PROTAC_Treatment Western_Blot 3. Western Blot Analysis (HPK1, pSLP76) PROTAC_Treatment->Western_Blot Cytokine_Assay 4. Cytokine Release Assay (IL-2, IFN-γ) PROTAC_Treatment->Cytokine_Assay Cytotoxicity_Assay 5. Cytotoxicity Assay PROTAC_Treatment->Cytotoxicity_Assay Tumor_Model 6. Xenograft Tumor Model Establishment Cytotoxicity_Assay->Tumor_Model CART_Injection 7. CAR-T Cell Injection Tumor_Model->CART_Injection Tumor_Monitoring 8. Tumor Growth Monitoring CART_Injection->Tumor_Monitoring Endpoint_Analysis 9. Endpoint Analysis (Tumor size, T-cell infiltration) Tumor_Monitoring->Endpoint_Analysis

General Experimental Workflow.
CAR-T Cell Culture and Expansion

This protocol describes the general procedure for culturing and expanding CAR-T cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

  • Lentiviral or retroviral vector encoding the CAR

  • Recombinant human IL-2, IL-7, and/or IL-15

  • Complete T-cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin)

Procedure:

  • Isolate T-cells from PBMCs using standard methods.

  • Activate T-cells with anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.

  • Transduce activated T-cells with the CAR-encoding viral vector.

  • Culture and expand the transduced T-cells in complete T-cell culture medium supplemented with cytokines (e.g., IL-2, IL-7, IL-15).

  • Monitor cell expansion and viability every 2-3 days. Split cultures as needed to maintain optimal cell density.

  • Confirm CAR expression by flow cytometry.

Treatment of CAR-T Cells with this compound

Materials:

  • Expanded CAR-T cells

  • This compound

  • DMSO (vehicle control)

  • Complete T-cell culture medium

Procedure:

  • Plate expanded CAR-T cells in a multi-well plate at a density of 1 x 10^6 cells/mL.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the PROTAC in complete T-cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Add the diluted PROTAC or vehicle control (DMSO) to the CAR-T cell cultures.

  • Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours) at 37°C and 5% CO2.

  • After incubation, harvest the cells for downstream analysis.

Western Blot Analysis for HPK1 Degradation and SLP-76 Phosphorylation

Materials:

  • Treated and untreated CAR-T cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-HPK1, anti-phospho-SLP76 (Ser376), anti-total SLP76, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Lyse the harvested CAR-T cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Cytokine Release Assay (ELISA)

Materials:

  • Supernatants from treated and untreated CAR-T cell co-cultures

  • Target tumor cells

  • Human IL-2 and IFN-γ ELISA kits

Procedure:

  • Co-culture PROTAC-treated or untreated CAR-T cells with target tumor cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1).

  • Incubate the co-culture for 24-48 hours.

  • Centrifuge the plate and collect the supernatants.

  • Perform ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

CAR-T Cell Cytotoxicity Assay

Materials:

  • PROTAC-treated or untreated CAR-T cells (effector cells)

  • Target tumor cells (e.g., luciferase-expressing)

  • Control cells (antigen-negative)

  • Assay medium

Procedure (Luciferase-based):

  • Seed target cells in a 96-well white-walled plate.

  • Add effector cells at various E:T ratios (e.g., 1:1, 5:1, 10:1).

  • Co-culture for a defined period (e.g., 4, 24, 48 hours).

  • Add luciferase substrate to each well.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (1 - (Luminescence of experimental well / Luminescence of target cells only well))

In Vivo Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Tumor cells (e.g., NALM6 for a B-ALL model)

  • This compound (formulated for in vivo use)

  • CAR-T cells

Procedure:

  • Inject tumor cells intravenously or subcutaneously into the mice to establish the tumor model.[4][5]

  • Monitor tumor engraftment and growth by bioluminescence imaging or caliper measurements.[4][6]

  • Once tumors are established, randomize mice into treatment groups (e.g., vehicle, PROTAC alone, CAR-T cells alone, CAR-T cells + PROTAC).

  • Administer this compound to the relevant groups via the appropriate route (e.g., oral gavage).

  • Inject CAR-T cells intravenously.[5]

  • Monitor tumor growth and animal well-being regularly.

  • At the end of the study, sacrifice the mice and collect tumors and tissues for further analysis (e.g., flow cytometry for CAR-T cell infiltration, immunohistochemistry).

Conclusion

This compound represents a novel and potent tool for enhancing the efficacy of CAR-T cell therapy. By inducing the degradation of the negative regulator HPK1, this molecule can augment T-cell activation, cytokine production, and anti-tumor activity. The protocols outlined in these application notes provide a framework for researchers to investigate the potential of this compound in their specific CAR-T cell research models. Careful optimization of treatment conditions and thorough in vitro and in vivo characterization will be crucial for advancing this promising therapeutic strategy.

References

Troubleshooting & Optimization

PROTAC HPK1 Degrader-1 off-target effects assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the off-target effects of PROTAC HPK1 Degrader-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

A1: this compound is a potent and specific degrader of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). It is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to HPK1, leading to its ubiquitination and subsequent degradation by the proteasome. The primary on-target effect is the reduction of HPK1 protein levels, which in turn inhibits the negative regulation of T-cell receptor (TCR) signaling. This leads to decreased phosphorylation of downstream targets like SLP-76 and enhanced T-cell activation.[1][2][3]

Q2: What are the potential sources of off-target effects for this compound?

A2: Off-target effects for PROTACs can stem from several mechanisms:

  • Unintended Degradation: The PROTAC may induce the degradation of proteins other than HPK1. This can happen if the PROTAC facilitates the formation of a ternary complex with the E3 ligase and an alternative protein.

  • Binary Complex Formation: The warhead (HPK1-binding moiety) or the E3 ligase ligand of the PROTAC could bind to other proteins without inducing degradation, potentially leading to off-target inhibition or activation.

  • Compound-related Toxicity: The molecule itself, independent of its degradation activity, might cause cellular toxicity at high concentrations.

Q3: How selective is this compound for HPK1?

A3: While a comprehensive public off-target profile for this compound is not available, studies on similar advanced HPK1 PROTAC degraders, such as compound 10m, have shown high selectivity.[4] In a global proteomic analysis of Jurkat cells treated with a high concentration of an HPK1 degrader, HPK1 (MAP4K1) was efficiently and significantly degraded, with no significant reduction observed for other members of the MAP4K family.[4] This suggests that well-designed HPK1 PROTACs can achieve a high degree of selectivity. However, it is crucial for researchers to independently verify the selectivity in their specific experimental system.

Q4: What are the recommended methods to assess the off-target profile of this compound?

A4: A multi-faceted approach is recommended for a thorough off-target assessment.[5]

  • Global Proteomics (Mass Spectrometry): This is the most comprehensive and unbiased method to identify unintended protein degradation.[5][6] Techniques like label-free quantification (LFQ) or tandem mass tagging (TMT) can provide a global view of protein level changes following treatment with the PROTAC.

  • Targeted Proteomics: This method can be used to specifically and accurately quantify known or suspected off-target proteins.

  • Western Blotting: This technique is useful for validating the degradation of specific off-target candidates identified through proteomics.

  • Cellular Viability Assays: Assays such as MTT or CellTiter-Glo can determine if the PROTAC exhibits cytotoxicity at concentrations used for HPK1 degradation.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and a comparable advanced HPK1 degrader.

ParameterThis compoundPROTAC HPK1 Degrader-5 (Compound 10m)Reference
DC₅₀ (Degradation) *1.8 nM5.0 ± 0.9 nM[1][2][7]
Dₘₐₓ (Maximal Degradation) Not specified≥ 99%[7]
IC₅₀ (pSLP76 Inhibition) 496.1 nMNot specified[1][2][8]
E3 Ligase Recruited Cereblon (CRBN)Cereblon (CRBN)[1][7]

*DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No HPK1 degradation observed Inactive Compound: Improper storage or handling.Ensure the compound is stored as recommended and prepare fresh solutions.
Cellular Factors: Low expression of HPK1 or the recruited E3 ligase (CRBN) in the cell line.Verify the expression levels of HPK1 and CRBN in your cell line using Western Blot or proteomics.
Experimental Conditions: Sub-optimal incubation time or concentration.Perform a time-course (e.g., 2, 4, 8, 24 hours) and a dose-response experiment to determine the optimal conditions.
Inconsistent degradation results between experiments Cell Culture Variability: Differences in cell passage number, confluency, or overall health.Standardize cell culture procedures. Use cells within a consistent passage number range and seed at a uniform density.
Compound Instability: Degradation of the PROTAC in the cell culture medium over time.Assess the stability of the PROTAC in your specific medium for the duration of the experiment.
Reduced degradation at high concentrations (Hook Effect) Formation of Unproductive Binary Complexes: At excessive concentrations, the PROTAC can independently bind to either HPK1 or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.Perform a dose-response experiment with a wider range of concentrations, including lower ones, to identify the optimal concentration for maximal degradation (Dₘₐₓ) and avoid the hook effect.[9]
Unexpected cellular toxicity Off-target Effects: The PROTAC may be degrading an essential protein or have other off-target activities.Perform a global proteomics analysis to identify any unintended degraded proteins.[5]
High Compound Concentration: The concentration used may be inherently toxic to the cells.Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration and compare it to the effective concentration for HPK1 degradation (DC₅₀).
Solvent Toxicity: The solvent (e.g., DMSO) used to dissolve the PROTAC may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells.

Experimental Protocols

Global Proteomics Workflow for Off-Target Assessment

This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture an appropriate cell line (e.g., Jurkat for T-cell signaling studies) to approximately 70-80% confluency.

    • Treat the cells with this compound at a concentration known to give maximal degradation (Dₘₐₓ) and a higher concentration to monitor for the hook effect.

    • Include the following controls:

      • Vehicle control (e.g., DMSO).

      • Negative control PROTAC (if available, an epimer that does not bind the E3 ligase).

    • Incubate for a duration sufficient to observe degradation (e.g., 8-24 hours). For identifying direct targets, shorter incubation times (e.g., 4-6 hours) may be beneficial.[10][11]

  • Cell Lysis and Protein Digestion:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.[10]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.[10]

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Spectronaut) for protein identification and quantification.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the samples treated with this compound compared to the controls.[10]

Western Blot Protocol for Validation
  • Sample Preparation:

    • Lyse cells and quantify protein concentration as described above.

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Transfer:

    • Separate proteins based on size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (either HPK1 for on-target validation or a potential off-target).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control (e.g., GAPDH, α-Tubulin) to ensure equal protein loading across lanes.

Visualizations

HPK1_Signaling_Pathway cluster_protac PROTAC Action TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 Activates SLP76_LAT SLP-76 / LAT Complex ZAP70->SLP76_LAT Phosphorylates HPK1 HPK1 (MAP4K1) SLP76_LAT->HPK1 Recruits & Activates pSLP76 p-SLP-76 (S376) HPK1->pSLP76 Phosphorylates Proteasome Proteasome HPK1->Proteasome Degraded Degradation SLP-76 Degradation pSLP76->Degradation T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) Degradation->T_Cell_Activation Inhibits PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 CRBN CRBN E3 Ligase PROTAC->CRBN Ub Ubiquitination CRBN->Ub Mediates Ub->HPK1

Caption: HPK1 signaling pathway and the mechanism of action for this compound.

Off_Target_Workflow start Start: Treat Cells lysis Cell Lysis & Protein Digestion start->lysis ms LC-MS/MS (Global Proteomics) lysis->ms data Data Analysis: Identify Downregulated Proteins ms->data validation Validation: Western Blot data->validation Candidate Off-Targets end End: Off-Target Profile validation->end

Caption: Experimental workflow for off-target effects assessment.

References

Technical Support Center: PROTAC HPK1 Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC HPK1 Degrader-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known in vitro properties?

This compound is a potent and specific degrader of Hematopoietic Progenitor Kinase 1 (HPK1). It is a heterobifunctional molecule designed to induce the degradation of HPK1 through the ubiquitin-proteasome system. By simultaneously binding to HPK1 and an E3 ubiquitin ligase, it facilitates the ubiquitination of HPK1, marking it for destruction by the proteasome.

Key In Vitro Parameters:

ParameterValueReference
DC50 1.8 nM[1]
IC50 (SLP76 Phosphorylation) 496.1 nM[1]
Observed Cytotoxicity No significant cytotoxicity observed in Peripheral Blood Mononuclear Cells (PBMCs) at concentrations up to 10 µM for a similar HPK1 PROTAC degrader.[2]

Q2: What is the mechanism of action for this compound?

This compound functions by inducing the selective degradation of the HPK1 protein. This process eliminates both the catalytic and non-catalytic scaffolding functions of HPK1, which can provide a more profound and sustained biological effect compared to traditional kinase inhibitors.[2] The degradation is mediated by the formation of a ternary complex between HPK1, the PROTAC molecule, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HPK1.[2]

Q3: What are the potential causes of unexpected cytotoxicity in my experiments?

Unexpected cytotoxicity can stem from several factors:

  • On-target toxicity: The degradation of HPK1 itself might lead to cell death in certain cell lines, which could be the desired therapeutic effect.

  • Off-target protein degradation: The PROTAC may degrade proteins other than HPK1.

  • Ligand-specific effects: The individual molecules that bind to HPK1 or the E3 ligase may have inherent cytotoxic activity.

  • Experimental conditions: High concentrations of the vehicle (e.g., DMSO), prolonged incubation times, or the health of the cell culture can contribute to cytotoxicity.

Q4: How can I differentiate between on-target and off-target cytotoxicity?

To determine if the observed cytotoxicity is due to the degradation of HPK1 or an off-target protein, several control experiments can be performed:

  • Inactive control molecule: Use a control molecule that is structurally similar but cannot bind to either HPK1 or the E3 ligase.

  • Rescue experiment: Overexpress a degradation-resistant mutant of HPK1. If the cytotoxicity is rescued, it is likely an on-target effect.

  • Proteomics analysis: Perform unbiased proteomic profiling to identify other proteins that are degraded by the PROTAC.[2]

Troubleshooting Guides

Issue 1: No or weak degradation of HPK1 is observed.

Possible Causes and Solutions:

CauseRecommended Action
Poor Cell Permeability PROTACs are large molecules and may have difficulty crossing the cell membrane. Consider modifying the linker to improve physicochemical properties.[3]
Low Expression of E3 Ligase Ensure that the cell line used expresses sufficient levels of the E3 ligase recruited by the PROTAC. This can be verified by Western blot or qPCR.
"Hook Effect" At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, inhibiting the formation of the productive ternary complex.[3] Perform a wide dose-response experiment to identify the optimal concentration for degradation.[3]
Compound Instability The PROTAC molecule may be unstable in the cell culture medium. Assess the stability of the compound over the time course of the experiment.
Incorrect Experimental Conditions Optimize incubation time and ensure that the lysis buffer is appropriate for HPK1 extraction. A time course experiment (e.g., 4, 8, 16, 24 hours) is recommended.[4]
Issue 2: Significant cytotoxicity is observed at concentrations required for HPK1 degradation.

Possible Causes and Solutions:

CauseRecommended Action
On-Target Toxicity The degradation of HPK1 may be inducing apoptosis or cell cycle arrest. This could be the intended therapeutic outcome. Confirm this by performing apoptosis assays (e.g., Annexin V staining).
Off-Target Toxicity The PROTAC may be degrading other essential proteins. To investigate this, perform a global proteomics analysis to identify off-target substrates.[2]
Ligand-Specific Toxicity The individual components of the PROTAC (HPK1 binder or E3 ligase binder) may be toxic. Test the toxicity of the individual ligands separately.
Compound Aggregation Poor solubility at high concentrations can lead to compound precipitation and non-specific toxicity.[4] Ensure the PROTAC is fully dissolved in the vehicle before diluting it in the cell culture medium.

Experimental Protocols

Cell Viability Assay (using CellTiter-Glo®)

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., Jurkat cells)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well opaque-walled plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. It is advisable to test a broad range of concentrations (e.g., 0.1 nM to 10 µM). Add the diluted compound to the respective wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the CC50 value (the concentration at which cell viability is reduced by 50%).

Western Blot for HPK1 Degradation

This protocol is for quantifying the degradation of HPK1 protein following treatment with the PROTAC.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against HPK1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-HPK1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the HPK1 signal to the loading control. Plot the normalized HPK1 levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]

Visualizations

HPK1 Signaling Pathway

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Downstream Signaling TCR TCR Lck Lck TCR->Lck CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB AP1 AP-1 ERK->AP1 IL2 IL-2 Production AP1->IL2 NFkB->IL2 HPK1->SLP76 Phosphorylation (Inhibition) Proteasome Proteasome HPK1->Proteasome Degradation PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->HPK1 Ubiquitination

Caption: HPK1 negatively regulates T-cell receptor signaling.

PROTAC Mechanism of Action Workflow

PROTAC_Mechanism PROTAC This compound Ternary_Complex Ternary Complex (HPK1-PROTAC-E3 Ligase) PROTAC->Ternary_Complex HPK1 HPK1 (Target Protein) HPK1->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination HPK1 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation HPK1 Degradation Proteasome->Degradation

Caption: General workflow of PROTAC-mediated protein degradation.

Troubleshooting Logic for Unexpected Cytotoxicity

Cytotoxicity_Troubleshooting Start High Cytotoxicity Observed OnTarget Is it On-Target Toxicity? Start->OnTarget OffTarget Is it Off-Target Toxicity? OnTarget->OffTarget No OnTarget_Yes Yes: Expected outcome, confirm with apoptosis assays. OnTarget->OnTarget_Yes Yes LigandToxicity Is it Ligand-Specific Toxicity? OffTarget->LigandToxicity No OffTarget_Yes Yes: Perform proteomics to identify off-targets. OffTarget->OffTarget_Yes Yes Experimental Are Experimental Conditions Optimal? LigandToxicity->Experimental No LigandToxicity_Yes Yes: Test individual ligands. LigandToxicity->LigandToxicity_Yes Yes Experimental_Yes No: Optimize vehicle concentration, incubation time, etc. Experimental->Experimental_Yes No End Identify Source of Cytotoxicity OnTarget_Yes->End OffTarget_Yes->End LigandToxicity_Yes->End Experimental_Yes->End

References

Optimizing PROTrollingAC HPK1 Degrader-1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the working concentration of PROTAC HPK1 Degrader-1 for their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target Hematopoietic Progenitor Kinase 1 (HPK1) for degradation. It is a bifunctional molecule that simultaneously binds to HPK1 and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome. By removing HPK1, a negative regulator of T-cell receptor (TCR) signaling, this degrader can enhance immune responses.[1][2][3]

Q2: What are the key parameters for determining the optimal working concentration of this compound?

A2: The two primary parameters to determine the efficacy and optimal concentration of a PROTAC are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. For this compound, a DC50 value of 1.8 nM has been reported.[4][5]

  • Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.

The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without causing cytotoxicity or off-target effects.

Q3: What is the "hook effect" and how can I avoid it with this compound?

A3: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[6][7] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either HPK1 or the E3 ligase, rather than the productive ternary complex required for degradation.[6][7] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve of the hook effect.[6][7]

Q4: How long should I incubate cells with this compound?

A4: The optimal incubation time can vary depending on the cell type and experimental conditions. It is recommended to perform a time-course experiment to determine the ideal duration for maximal HPK1 degradation.[7][8] Start with a range of time points (e.g., 4, 8, 16, 24 hours) at a fixed, near-optimal concentration of the degrader.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low degradation of HPK1 PROTAC concentration is too low.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM).
Incubation time is not optimal.Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal incubation period.[7]
Poor cell permeability of the PROTAC.Modify the experimental setup to improve uptake or consider using a different cell line. PROTACs are often large molecules that may have difficulty crossing the cell membrane.[6]
Low expression of the required E3 ligase (e.g., Cereblon or VHL) in the cell line.Verify the expression levels of the relevant E3 ligase in your chosen cell line using techniques like Western blot or qPCR.
The ternary complex (HPK1-PROTAC-E3 ligase) is not forming or is unstable.Confirm target engagement and ternary complex formation using biophysical assays such as TR-FRET, SPR, or ITC.[6]
"Hook effect" observed (degradation decreases at high concentrations) Formation of non-productive binary complexes at high PROTAC concentrations.[6][7]Test a broader and more granular range of lower concentrations to pinpoint the optimal degradation window.
High cell toxicity PROTAC concentration is too high, leading to off-target effects.Lower the working concentration of the PROTAC. Determine the cytotoxic concentration (CC50) and work at concentrations well below this value.
Off-target effects of the PROTAC.Use a lower, more specific concentration. Compare the effects with a negative control PROTAC that does not bind the target or the E3 ligase.
Inconsistent results Variability in cell culture conditions (e.g., cell passage number, confluency).Standardize cell culture protocols. Use cells within a consistent passage number range and maintain uniform seeding densities.[6]
Instability of the PROTAC compound in the cell culture medium.Assess the stability of this compound in your experimental media over the time course of the experiment.

Experimental Protocols

Dose-Response Experiment for HPK1 Degradation

This protocol outlines the steps to determine the DC50 of this compound by measuring HPK1 protein levels via Western Blotting.

1. Cell Seeding:

  • Seed the desired cells (e.g., Jurkat cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow overnight.

2. PROTAC Treatment:

  • Prepare serial dilutions of this compound in fresh cell culture medium. A wide concentration range is recommended to identify the optimal concentration and observe any potential hook effect (e.g., 0.1 nM to 10 µM).[7]

  • Include a vehicle-only control (e.g., DMSO).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.

  • Incubate for a predetermined time (e.g., 24 hours).

3. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against HPK1 overnight at 4°C.

  • Incubate with a loading control antibody (e.g., β-actin, GAPDH) to normalize for protein loading.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Data Analysis:

  • Develop the blot using an ECL substrate and visualize the bands.

  • Quantify the band intensities using image analysis software.

  • Normalize the HPK1 band intensity to the loading control.

  • Plot the percentage of HPK1 degradation relative to the vehicle control against the log of the PROTAC concentration.

  • Determine the DC50 value from the resulting dose-response curve.

Visualizations

HPK1 Signaling Pathway

HPK1_Signaling_Pathway TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 activates HPK1 HPK1 LAT_SLP76->HPK1 activates ERK_Pathway ERK Pathway LAT_SLP76->ERK_Pathway activates pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 phosphorylates pSLP76->LAT_SLP76 inhibits AP1_Activation AP-1 Activation ERK_Pathway->AP1_Activation leads to IL2_Production IL-2 Production AP1_Activation->IL2_Production promotes

Caption: HPK1 negatively regulates T-cell receptor signaling.

This compound Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC HPK1 Degrader-1 Ternary_Complex Ternary Complex (HPK1-PROTAC-E3) PROTAC->Ternary_Complex HPK1 HPK1 HPK1->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation HPK1 Degradation Proteasome->Degradation results in

Caption: Mechanism of PROTAC-mediated HPK1 degradation.

Troubleshooting Workflow for Lack of HPK1 Degradation

Troubleshooting_Workflow Start No/Low HPK1 Degradation Check_Concentration Optimize Concentration (Dose-Response) Start->Check_Concentration Check_Time Optimize Incubation Time (Time-Course) Check_Concentration->Check_Time If no improvement Success HPK1 Degradation Achieved Check_Concentration->Success Improvement Check_Permeability Assess Cell Permeability Check_Time->Check_Permeability If no improvement Check_Time->Success Improvement Check_E3_Ligase Verify E3 Ligase Expression Check_Permeability->Check_E3_Ligase If no improvement Check_Permeability->Success Improvement Check_Ternary_Complex Confirm Ternary Complex Formation Check_E3_Ligase->Check_Ternary_Complex If no improvement Check_E3_Ligase->Success Improvement Check_Ternary_Complex->Success Improvement

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

References

understanding PROTAC HPK1 Degrader-1 degradation kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PROTAC HPK1 Degrader-1. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for understanding its degradation kinetics.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and specific heterobifunctional molecule designed to induce the degradation of Hematopoietic Progenitor Kinase 1 (HPK1).[1] It functions by simultaneously binding to HPK1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2][3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of HPK1 and its subsequent degradation by the cell's proteasome machinery.[2][4] This removes both the catalytic and non-catalytic scaffolding functions of the HPK1 protein.[4]

Q2: What is HPK1 and its role in immune signaling?

A2: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[5][6] It acts as a crucial negative regulator of T-cell receptor (TCR) signaling.[7][8][9] Upon TCR activation, HPK1 phosphorylates downstream targets like SLP-76, which attenuates T-cell activation, proliferation, and cytokine production.[5][10][11] By dampening T-cell activity, HPK1 can limit the immune system's ability to attack cancer cells, making it an attractive target for immuno-oncology.[5][8]

Q3: What are DC50 and Dmax, and how are they determined for this compound?

A3:

  • DC50 (Degradation Concentration 50%) is the concentration of the PROTAC that induces 50% degradation of the target protein.[12]

  • Dmax (Maximum Degradation) is the maximum percentage of protein degradation achievable with the PROTAC.[12][13]

These parameters are key indicators of a PROTAC's potency and efficacy. They are typically determined by treating cells with a range of PROTAC concentrations for a fixed period (e.g., 24 hours), followed by quantifying the remaining HPK1 protein levels, usually via Western Blot.[14][15] The results are then plotted on a dose-response curve to calculate the DC50 and Dmax values.[12][14]

Q4: What is the "hook effect" in the context of PROTAC experiments?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at very high concentrations of a PROTAC, resulting in a characteristic bell-shaped dose-response curve.[12][16] This occurs because excessive PROTAC molecules lead to the formation of unproductive binary complexes (HPK1-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex (HPK1-PROTAC-E3 Ligase) required for degradation.[12] It is crucial to perform a wide dose-response experiment to identify this effect and determine the optimal concentration range for maximal degradation.[16]

Q5: How can I confirm that the observed HPK1 degradation is mediated by the ubiquitin-proteasome system?

A5: To validate the mechanism of action, you can perform co-treatment experiments. Pre-treating the cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924), which blocks the activity of the cullin-RING E3 ligase family, should rescue or block the PROTAC-induced degradation of HPK1.[2] If degradation is prevented in the presence of these inhibitors, it confirms the involvement of the ubiquitin-proteasome system.[2]

Section 2: Troubleshooting Guide

Problem 1: I am not observing any degradation of HPK1 after treating my cells with this compound.

Potential Cause Recommended Solution
Poor Cell Permeability PROTACs are large molecules and may have difficulty crossing the cell membrane.[16] Consider using a different cell line or consult literature for permeability data.
Low E3 Ligase Expression The recruited E3 ligase (CRBN for this degrader) must be sufficiently expressed in your cell line. Verify CRBN expression levels via Western Blot or qPCR. Choose a cell line with known high expression if necessary.[12]
Incorrect Incubation Time Degradation kinetics can vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed PROTAC concentration to find the optimal time point for maximal degradation.[12]
Issues with Ternary Complex Formation The PROTAC may bind to HPK1 and the E3 ligase but fail to form a productive ternary complex. This is an intrinsic property of the molecule. Confirm target and ligase engagement using cellular thermal shift assays (CETSA) or NanoBRET™.[16]
Ineffective Ubiquitination A ternary complex may form but not in a conformation that allows for HPK1 ubiquitination. Perform an in-cell ubiquitination assay to check if HPK1 is being ubiquitinated in the presence of the PROTAC.[16]
Rapid Target Protein Synthesis If HPK1 has a very short natural half-life in your cell model, the rate of synthesis may counteract the rate of degradation, masking the PROTAC's effect.[17] Measure the basal turnover rate of HPK1 using a protein synthesis inhibitor like cycloheximide.
Compound Instability The PROTAC may be unstable in your cell culture medium. Assess its stability over the course of your experiment.

Problem 2: HPK1 degradation decreases at higher concentrations of the degrader.

Potential Cause Recommended Solution
Hook Effect This is the most likely cause. You are observing the formation of unproductive binary complexes at high concentrations.[12]
Confirm the Hook Effect: Repeat the experiment with a broader and more granular concentration range, especially at higher doses, to clearly define the bell-shaped curve.[12]
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this level for future experiments.[12]
Assess Ternary Complex Formation: Use biophysical assays (e.g., TR-FRET) or cellular assays (e.g., NanoBRET) to measure ternary complex formation at different PROTAC concentrations to correlate with the degradation profile.[12][16]

Problem 3: My degradation results are inconsistent between experiments.

Potential Cause Recommended Solution
Variable Cell Health or Confluency The efficiency of the ubiquitin-proteasome system can be affected by cell health, passage number, and confluency.
Standardize Cell Culture: Use cells within a defined passage number range, seed them at a consistent density, and ensure they are healthy and in the logarithmic growth phase before treatment.[16]
Inconsistent Reagent Preparation Errors in serial dilutions or compound storage can lead to variability.
Prepare Fresh Dilutions: Prepare fresh serial dilutions of the PROTAC from a validated stock solution for each experiment. Aliquot and store the stock solution properly to avoid repeated freeze-thaw cycles.[1]

Section 3: Data Presentation

The following table summarizes key performance metrics for various PROTAC HPK1 degraders based on published data.

Compound Name Recruited E3 Ligase DC50 Dmax Cell Line / System Reference
This compound (Compound B1) CRBN1.8 nMNot ReportedNot Specified[1][18]
PROTAC HPK1 Degrader-2 (Compound 3) Not Specified23 nMNot ReportedHuman PBMC[18]
PROTAC HPK1 Degrader-4 (Compound E3) CRBN3.16 nM>1000-fold selective over GLKNot Specified[18][19]
PROTAC HPK1 Degrader-5 (Compound 10m) CRBN5.0 nM≥ 99%Jurkat[2][18][20]
Unnamed PROTACs Not Specified1-20 nM>80%Not Specified[4]

Section 4: Experimental Protocols

Protocol 4.1: Determining DC50 and Dmax by Western Blot

This protocol outlines the quantification of HPK1 degradation following treatment with this compound.

1. Cell Seeding and Treatment: a. Seed your chosen cells (e.g., Jurkat T-cells) in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere or stabilize overnight.[12] b. Prepare serial dilutions of this compound in fresh culture medium. A wide concentration range is recommended (e.g., 0.1 nM to 10,000 nM) to identify the full dose-response curve and any potential hook effect.[12] c. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest PROTAC dose). d. Replace the medium in the wells with the medium containing the PROTAC dilutions or vehicle control. e. Incubate for the desired time, determined from a time-course experiment (e.g., 24 hours), at 37°C in a 5% CO2 incubator.

2. Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14] c. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14] f. Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blotting: a. Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. b. Denature samples by heating at 95°C for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against HPK1 overnight at 4°C. g. Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. h. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis: a. Quantify the band intensities for HPK1 and the loading control for each sample. b. Normalize the HPK1 signal to the loading control signal for each lane. c. Calculate the percentage of HPK1 remaining for each PROTAC concentration relative to the vehicle control (which is set to 100%). d. Plot the percentage of remaining HPK1 against the logarithm of the PROTAC concentration and fit the data using a nonlinear regression model (e.g., [inhibitor] vs. response -- variable slope) to determine the DC50 and Dmax values.[14]

Protocol 4.2: In-Cell Ubiquitination Assay (Co-Immunoprecipitation)

This protocol verifies that this compound induces the ubiquitination of HPK1 in cells.

1. Cell Culture and Transfection (Optional): a. Culture cells (e.g., HEK293T) to 70-80% confluency. b. If endogenous ubiquitin levels are low, you can co-transfect plasmids expressing HA-tagged Ubiquitin and the protein of interest (if not endogenously expressed).[21][22]

2. Cell Treatment: a. Treat the cells with the optimal degradation concentration of this compound (determined from Protocol 4.1). b. Crucially, also treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvesting to allow for the accumulation of ubiquitinated proteins.[2] Include a vehicle control group.

3. Immunoprecipitation: a. Lyse the cells in a modified lysis buffer (containing deubiquitinase inhibitors like NEM). b. Normalize protein concentrations across all samples. c. Pre-clear the lysates with Protein A/G agarose (B213101) beads. d. Add a primary antibody against HPK1 to the lysates and incubate overnight at 4°C with gentle rotation to form antibody-antigen complexes. e. Add Protein A/G agarose beads to capture the immune complexes. Incubate for 2-4 hours. f. Wash the beads extensively with lysis buffer to remove non-specific binders.

4. Western Blot Analysis: a. Elute the protein complexes from the beads by boiling in SDS sample buffer. b. Separate the proteins by SDS-PAGE and transfer to a membrane. c. Probe the membrane with a primary antibody against Ubiquitin (or HA-tag if HA-Ubiquitin was used). d. A high-molecular-weight smear or ladder of bands above the expected size of HPK1 indicates poly-ubiquitination. e. To confirm the identity of the immunoprecipitated protein, you can strip the membrane and re-probe with an anti-HPK1 antibody.

Section 5: Visual Guides

Caption: HPK1 signaling pathway and PROTAC-mediated degradation.

DC50_Workflow Workflow for Determining DC50 and Dmax of a PROTAC start Start seed_cells 1. Seed Cells (e.g., Jurkat) in multi-well plate start->seed_cells treat_cells 2. Treat Cells with serial dilutions of PROTAC (include vehicle control) seed_cells->treat_cells incubate 3. Incubate (e.g., 24 hours at 37°C) treat_cells->incubate lysis 4. Cell Lysis (RIPA buffer + inhibitors) incubate->lysis bca 5. Protein Quantification (BCA Assay) lysis->bca western_blot 6. Western Blot (Anti-HPK1 & Anti-Loading Control) bca->western_blot analysis 7. Densitometry Analysis (Normalize HPK1 to loading control) western_blot->analysis plot 8. Plot Data (% HPK1 remaining vs. [PROTAC]) analysis->plot calculate 9. Calculate DC50 & Dmax (Nonlinear regression) plot->calculate end End calculate->end

Caption: Workflow for determining the DC50 and Dmax of a PROTAC.

Troubleshooting_Workflow Troubleshooting Workflow for Lack of PROTAC Activity cluster_checks Initial Checks cluster_mechanism Mechanism of Action Validation cluster_advanced Advanced Issues start No HPK1 Degradation Observed check_time Run Time-Course (2-48h)? start->check_time Start Here check_dose Run Wide Dose-Response (pM to µM)? check_time->check_dose Yes redesign Consider PROTAC Redesign check_time->redesign No, Fix Protocol check_cells Check Cell Health & Passage Number? check_dose->check_cells Yes check_dose->redesign No, Fix Protocol check_ligase Verify E3 Ligase (CRBN) Expression via WB? check_cells->check_ligase Yes check_cells->redesign No, Fix Protocol check_pathway Rescue with MG132/ MLN4924? check_ligase->check_pathway Yes check_ligase->redesign No, Change Cell Line check_ub Perform In-Cell Ubiquitination Assay? check_pathway->check_ub Yes check_pathway->redesign No, Not a PROTAC MOA check_binding Confirm Target/Ligase Engagement (CETSA)? check_ub->check_binding Yes check_ub->redesign No, Unproductive Complex check_turnover Assess Basal HPK1 Turnover Rate? check_binding->check_turnover Yes check_binding->redesign No, Poor Binding check_turnover->redesign Yes check_turnover->redesign No, Target Too Unstable

Caption: A logical workflow for troubleshooting a lack of PROTAC activity.

References

troubleshooting inconsistent PROTAC HPK1 Degrader-1 results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with PROTAC HPK1 Degrader-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor (TCR) signaling.[1] It is a bifunctional molecule that simultaneously binds to HPK1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2][3] This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome.[2][4] By degrading HPK1, this PROTAC enhances T-cell activation and cytokine production, making it a promising agent for cancer immunotherapy.[5][6]

Q2: What are the expected quantitative outcomes for successful HPK1 degradation?

This compound is a highly potent degrader. In Jurkat cells, it has a reported half-maximal degradation concentration (DC50) of 1.8 nM .[3][7] It also inhibits the phosphorylation of the downstream effector SLP76 with a half-maximal inhibitory concentration (IC50) of 496.1 nM .[7][8] Researchers should aim for a maximal degradation (Dmax) of over 90% at optimal concentrations.

Q3: How does this compound compare to other HPK1 degraders?

Several PROTACs targeting HPK1 have been developed. Here is a comparison of their reported potencies:

Degrader NameDC50DmaxE3 LigaseCell Line/System
This compound 1.8 nM [7][8]Not specifiedCRBN[2][3]Jurkat
PROTAC HPK1 Degrader-223 nM[8]Not specifiedNot specifiedHuman PBMC
PROTAC HPK1 Degrader-43.16 nM[8][9]>90%CRBNNot specified
PROTAC HPK1 Degrader-55.0 nM[8]≥ 99%[10]CRBNJurkat
DD205-2915.3 nM[8]Not specifiedNot specifiedNot specified
HZ-S506< 10 nMNot specifiedNot specifiedJurkat and PBMC

Q4: What is the "hook effect" and how can it be avoided?

The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[11][12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either HPK1 or the E3 ligase, rather than the productive ternary complex required for degradation.[11] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[11]

Troubleshooting Inconsistent Results

This section addresses specific issues that may lead to inconsistent or unexpected results during experiments with this compound.

Problem 1: High variability in DC50 and Dmax values between experiments.

Possible CauseRecommended Solution
Cell Health and Passage Number: Cell confluency, passage number, and overall health can significantly impact the ubiquitin-proteasome system's efficiency.[11]Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.
Compound Instability: PROTACs can be large molecules with limited stability in cell culture media over extended periods.[11]Assess the stability of this compound in your specific media over the time course of your experiment. Prepare fresh stock solutions and minimize freeze-thaw cycles.[7]
Inconsistent Incubation Times: The kinetics of degradation can vary.Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal treatment duration for maximal degradation.[11]

Problem 2: No or very low degradation of HPK1 observed.

Possible CauseRecommended Solution
Poor Cell Permeability: The large size of PROTACs can hinder their ability to cross the cell membrane.[11][13]While the core structure of the PROTAC cannot be changed, ensure proper solubilization of the compound. If issues persist, consider using cell lines with higher permeability or alternative delivery methods if available.
Low E3 Ligase Expression: The cell line used may not express sufficient levels of the required E3 ligase, CRBN.[14]Verify the expression levels of CRBN in your chosen cell line via Western blot or qPCR. Select a cell line known to have robust CRBN expression.
Lack of Ternary Complex Formation: The linker length or conformation may not be optimal for bringing HPK1 and CRBN together in your specific cellular context.[13][15]While not modifiable for a specific PROTAC, this is a key consideration in PROTAC design. Confirm target engagement using biophysical assays if possible.
Improper Compound Storage: Improper storage can lead to degradation of the PROTAC.Store this compound as recommended by the supplier, typically at -20°C or -80°C, and protect from light.

Problem 3: Off-target effects are observed.

Possible CauseRecommended Solution
Lack of Selectivity: The warhead binding to the protein of interest or the E3 ligase ligand may have off-target interactions.Perform proteomic studies to identify other degraded proteins. If significant off-target effects are observed, consider using a more selective HPK1 degrader or inhibitor as a control. The linker can also influence selectivity.[11][16]
Metabolite Interference: Metabolites of the PROTAC could competitively bind to the target or E3 ligase, antagonizing the degradation process.[17]This is an inherent property of the compound. If suspected, advanced analytical techniques may be needed to identify and quantify metabolites.

Experimental Protocols

Protocol 1: Western Blot for HPK1 Degradation

  • Cell Seeding: Seed cells (e.g., Jurkat) at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.[14]

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for HPK1. Use a loading control antibody (e.g., GAPDH, α-Tubulin, or β-actin) to ensure equal protein loading.[14]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate and imaging system.

  • Data Analysis: Quantify band intensities and normalize HPK1 levels to the loading control. Plot the normalized HPK1 levels against the log of the PROTAC concentration to determine the DC50 and Dmax.[14]

Protocol 2: Ubiquitination Assay

To confirm that HPK1 degradation is mediated by the ubiquitin-proteasome system, you can assess the ubiquitination of HPK1.

  • Cell Treatment: Treat cells with this compound at a concentration that gives strong degradation (e.g., 3-5x DC50). Include a control group pre-treated with a proteasome inhibitor like MG132 (10 µM for 2-4 hours) before adding the PROTAC.[2]

  • Immunoprecipitation (IP):

    • Lyse cells in a buffer suitable for IP.

    • Incubate the lysate with an anti-HPK1 antibody overnight.

    • Add Protein A/G beads to pull down the antibody-protein complex.

  • Immunoblotting:

    • Wash the beads and elute the protein.

    • Perform a Western blot as described above.

    • Probe the membrane with an anti-ubiquitin antibody.[14]

  • Analysis: A high molecular weight smear or laddering pattern in the lane corresponding to cells treated with both the PROTAC and MG132 indicates ubiquitinated HPK1.

Visualizations

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LAT LAT TCR->LAT Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 LAT->SLP76 pSLP76 p-SLP-76 (Ser376) AP1 AP-1 SLP76->AP1 ERK ERK SLP76->ERK HPK1->SLP76 Phosphorylates pSLP76->AP1 Inhibits

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

PROTAC_Mechanism PROTAC PROTAC HPK1 Degrader-1 HPK1 HPK1 PROTAC->HPK1 Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Binds Ternary_Complex Ternary Complex (HPK1-PROTAC-CRBN) Ub_HPK1 Ubiquitinated HPK1 Ternary_Complex->Ub_HPK1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_HPK1->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Inconsistent HPK1 Degradation Results Check_Compound Verify Compound Integrity (Storage, Solubility) Start->Check_Compound Check_Cells Assess Cell Health (Passage, Confluency) Start->Check_Cells Optimize_Dose Perform Dose-Response Curve (check for hook effect) Check_Compound->Optimize_Dose Check_Cells->Optimize_Dose Optimize_Time Perform Time-Course Experiment Optimize_Dose->Optimize_Time Check_Ligase Confirm CRBN Expression in Cell Line Optimize_Time->Check_Ligase Controls Run Controls (MG132, inactive PROTAC) Check_Ligase->Controls Data_Analysis Review Data Analysis (Normalization, Quantification) Controls->Data_Analysis Resolved Issue Resolved Data_Analysis->Resolved

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Mitigating the Hook Effect with PROTAC HPK1 Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC HPK1 Degrader-1. The primary focus is on understanding and mitigating the "hook effect," a common phenomenon observed with PROTACs that can complicate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a negative regulator of T-cell receptor (TCR) signaling.[2][3] By degrading HPK1, this PROTAC aims to enhance T-cell activation, a desirable outcome in cancer immunotherapy.[4][5]

Q2: What is the "hook effect" in the context of this compound experiments?

The hook effect is a phenomenon where the degradation of the target protein, HPK1, decreases at high concentrations of this compound.[6][7] This results in a characteristic bell-shaped dose-response curve, where optimal degradation is observed at an intermediate concentration, and further increases in concentration lead to reduced efficacy.[8][9]

Q3: What causes the hook effect?

The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[7][10] For HPK1 degradation to occur, this compound must form a productive ternary complex with both HPK1 and an E3 ubiquitin ligase.[11] At excessive concentrations, the PROTAC can independently bind to either HPK1 or the E3 ligase, forming binary complexes (HPK1-PROTAC or E3 Ligase-PROTAC).[6][8] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[7]

Q4: What are the experimental consequences of the hook effect?

Q5: At what concentration range might I observe the hook effect with this compound?

The onset of the hook effect can vary depending on the specific experimental conditions, including the cell line and incubation time. Generally, for many PROTACs, the hook effect is observed at micromolar (µM) concentrations.[6] It is crucial to perform a wide dose-response experiment, spanning from picomolar (pM) to high micromolar (µM) ranges, to identify the optimal degradation concentration and detect the hook effect.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced HPK1 degradation at high concentrations of this compound. You are likely observing the hook effect .[6]1. Confirm the hook effect: Repeat the experiment with a wider and more granular concentration range, especially at higher concentrations. 2. Determine the optimal concentration: Identify the concentration that achieves maximal degradation (Dmax) and use concentrations at or below this for future experiments.[6] 3. Assess ternary complex formation: If available, use biophysical assays like NanoBRET or co-immunoprecipitation to measure the formation of the ternary complex at different PROTAC concentrations.[6]
No HPK1 degradation observed at any concentration. 1. Suboptimal concentration range: The concentrations tested may be too high (in the hook effect range) or too low. 2. Issues with the experimental system: The cell line may not express sufficient levels of HPK1 or the recruited E3 ligase.[6] 3. Inactive PROTAC: The compound may have degraded.1. Test a very broad concentration range: For example, from 1 pM to 100 µM.[6] 2. Verify protein expression: Confirm the expression of both HPK1 and the relevant E3 ligase in your cell line using Western Blot or qPCR.[8] 3. Ensure proper compound handling and storage: Follow the manufacturer's recommendations.
High variability between replicate experiments. 1. Inconsistent cell conditions: Cell passage number, confluency, or health can impact the ubiquitin-proteasome system.[10] 2. Inaccurate PROTAC dilutions: Errors in preparing serial dilutions.1. Standardize cell culture conditions: Use cells within a defined passage number range and ensure consistent seeding densities.[10] 2. Prepare fresh dilutions for each experiment: Use calibrated pipettes and ensure thorough mixing.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound.

Parameter Value Description Reference
DC50 1.8 nMThe half-maximal degradation concentration for HPK1.[1]
IC50 (SLP76 phosphorylation) 496.1 nMThe half-maximal inhibitory concentration for the phosphorylation of the HPK1 substrate, SLP76.[1]

Experimental Protocols

Western Blotting for HPK1 Degradation

This protocol outlines the steps to quantify the degradation of HPK1 following treatment with this compound.

1. Cell Seeding and Treatment:

  • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[6]

  • Include a vehicle-only control (e.g., DMSO).

  • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples.

  • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against HPK1 overnight at 4°C.

  • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Wash the membrane with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the HPK1 band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of HPK1 degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC HPK1 Degrader-1 HPK1 HPK1 (Target Protein) PROTAC->HPK1 Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary HPK1-PROTAC-E3 (Productive Ternary Complex) PolyUb_HPK1 Poly-ubiquitinated HPK1 Ternary->PolyUb_HPK1 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_HPK1->Proteasome Recognition & Degradation Degraded_HPK1 Degraded HPK1 (Peptides) Proteasome->Degraded_HPK1

Caption: this compound facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of HPK1.

Hook_Effect cluster_0 The Hook Effect High_PROTAC High Concentration of This compound Binary1 HPK1-PROTAC (Unproductive Binary Complex) High_PROTAC->Binary1 Binary2 E3-PROTAC (Unproductive Binary Complex) High_PROTAC->Binary2 HPK1 HPK1 HPK1->Binary1 E3 E3 Ligase E3->Binary2 Ternary Reduced Ternary Complex Formation Binary1->Ternary Inhibits Binary2->Ternary Inhibits Degradation Decreased HPK1 Degradation Ternary->Degradation

Caption: At high concentrations, this compound forms unproductive binary complexes, inhibiting ternary complex formation and reducing HPK1 degradation.

Troubleshooting_Workflow cluster_0 Troubleshooting Reduced Degradation at High Concentrations Start Observe Reduced Degradation at High [PROTAC] Hypothesis Hypothesis: Hook Effect Start->Hypothesis Experiment Perform Wide Dose-Response (pM to high µM) Hypothesis->Experiment Analysis Analyze Dose-Response Curve Experiment->Analysis Bell_Shape Bell-Shaped Curve Observed? Analysis->Bell_Shape Confirm Hook Effect Confirmed Bell_Shape->Confirm Yes Re_evaluate Re-evaluate Experimental Conditions (e.g., cell line, incubation time) Bell_Shape->Re_evaluate No Optimize Determine Dmax and Optimal Concentration Range Confirm->Optimize Other_Issues Investigate Other Issues (e.g., compound stability, off-target effects) Re_evaluate->Other_Issues

Caption: A logical workflow for troubleshooting and confirming the hook effect in this compound experiments.

HPK1_Signaling_Pathway cluster_0 HPK1 Signaling in T-Cells TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates & Inhibits Downstream Downstream Signaling (e.g., AP-1, NF-κB) SLP76->Downstream T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->T_Cell_Activation PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 Degrades

References

Technical Support Center: Optimizing PROTAC HPK1 Degrader-1 for In Vivo Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of PROTAC HPK1 Degrader-1 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My in vivo efficacy with this compound is lower than expected based on in vitro potency. Could this be a bioavailability issue?

A1: Yes, suboptimal in vivo efficacy despite high in vitro potency is a common indicator of poor bioavailability. PROTACs, due to their high molecular weight and complex structures, often face challenges with absorption, solubility, and metabolic stability, leading to reduced exposure at the target site.[1][2][3][4][5] It is crucial to assess the pharmacokinetic (PK) profile of your PROTAC HPK1 degrader to confirm this.

Q2: What are the primary reasons for the low oral bioavailability of PROTACs like HPK1 Degrader-1?

A2: The low oral bioavailability of PROTACs is typically attributed to several factors:

  • Poor Aqueous Solubility: Many PROTACs are highly lipophilic and have low solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.[1][4][5]

  • Low Permeability: Their large size and number of rotatable bonds can hinder their ability to cross intestinal membranes.[2][6][7]

  • First-Pass Metabolism: PROTACs can be extensively metabolized in the gut wall and liver before reaching systemic circulation.[2][6][7]

Q3: Are there any structural modifications I can make to this compound to improve its bioavailability?

A3: Structural modifications can significantly impact bioavailability. Consider the following strategies:

  • Linker Optimization: Modifying the linker's length, rigidity, and composition can improve properties like cell permeability and metabolic stability.[2][7] For instance, replacing flexible PEG linkers with more rigid structures like a 1,4-disubstituted phenyl ring has been shown to enhance cellular permeability.[2]

  • Prodrug Approach: A prodrug strategy can be employed to mask polar functional groups, thereby increasing lipophilicity and membrane permeability.[2][6][7] For example, adding a lipophilic group to the E3 ligase ligand has been shown to increase a PROTAC's bioavailability.[2][7]

  • Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its effective size and polarity, which may improve cell permeability.[6][7]

Q4: Can formulation strategies help improve the bioavailability of my existing batch of this compound?

A4: Absolutely. Formulation is a powerful tool to enhance the in vivo exposure of PROTACs without altering their chemical structure. Some effective approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can improve its dissolution rate and lead to supersaturation in the gastrointestinal tract.[1][5][8]

  • Lipid-Based Formulations: Formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubility and absorption of lipophilic PROTACs.[1][9]

  • Nanoparticle Systems: Encapsulating the PROTAC in lipid-based nanoparticles or polymeric micelles can protect it from degradation and enhance its uptake.[1][7]

Q5: How does food intake affect the bioavailability of PROTACs?

A5: The presence of food can significantly impact the bioavailability of PROTACs, often in a positive way. For some PROTACs, administration with food has been shown to increase their absorption and overall exposure.[4][6][7] This is likely due to increased solubilization in the presence of bile salts and lipids. Clinical trials for some PROTACs have specified administration with food.[6]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Low plasma exposure (AUC) after oral dosing. Poor solubility and dissolution in the GI tract.1. Formulate the PROTAC as an amorphous solid dispersion (ASD) with a suitable polymer like HPMCAS.[8] 2. Utilize lipid-based formulations such as SNEDDS.[1][9]
Low intestinal permeability.1. If possible, re-evaluate the linker design to reduce polarity and increase rigidity.[2][7] 2. Investigate co-administration with permeation enhancers (use with caution and thorough evaluation).[9]
High first-pass metabolism.1. Modify metabolically labile sites in the linker or warhead/E3 ligase ligand, if feasible.[2][6][7] 2. Consider alternative routes of administration (e.g., intravenous) to bypass the liver initially.
High variability in plasma concentrations between subjects. Food effect.1. Standardize feeding protocols for in vivo studies (e.g., fasted vs. fed state). 2. Investigate the effect of a high-fat meal on the PROTAC's pharmacokinetics.[4][6]
Formulation instability.1. Ensure the physical and chemical stability of the formulation under storage and administration conditions.[8]
Inconsistent in vivo efficacy despite adequate plasma exposure. Poor distribution to the target tissue.1. Evaluate the tissue distribution of the PROTAC. 2. Consider formulation strategies that can enhance tissue targeting, such as ligand-conjugated nanoparticles.[1]
Off-target toxicity.1. Assess the selectivity of the degrader. 2. Suboptimal drug distribution can increase off-target toxicity.[1]

Quantitative Data Summary

The following table summarizes publicly available data on the in vivo properties of various PROTAC HPK1 degraders.

Compound Reported In Vivo Properties Reference
This compound (Compound B1)Potent HPK1 degrader with a DC50 of 1.8 nM. Inhibits SLP76 phosphorylation with an IC50 of 496.1 nM.[10]
Compound 10mOrally bioavailable with demonstrated in vivo antitumor efficacy in a MC38 syngeneic tumor mouse model.[11]
Unnamed PROTACShowed low clearance, high plasma exposure, and oral bioavailability in mice and rats. Demonstrated tumor growth inhibition in MC38 and CT26 syngeneic models.[12]
DD205-291Orally active with good efficacy in the MC38 model. Combination with anti-PD1 resulted in significant tumor growth inhibition.[13]
An Oral PROTACOrally administered PROTAC demonstrated the ability to reach tumors and down-regulate HPK1 levels in CAR-T cells in a postoperative tumor model.[14]

Key Experimental Protocols

Protocol 1: Formulation of this compound in an Amorphous Solid Dispersion (ASD)

Objective: To improve the dissolution and oral bioavailability of this compound by formulating it as an ASD using spray drying.

Materials:

Methodology:

  • Preparation of Spray Solution:

    • Dissolve this compound and HPMCAS in a 1:1 (v/v) mixture of DCM and methanol to a final total solids concentration of 5% (w/v). A typical drug-to-polymer ratio to screen is 1:9, 1:4, and 1:1.

  • Spray Drying:

    • Set the inlet temperature of the spray dryer to a temperature that ensures solvent evaporation without degrading the compound (e.g., 80-120°C).

    • Adjust the spray rate and atomization pressure to achieve a fine mist and efficient drying.

    • Collect the dried ASD powder from the cyclone.

  • Characterization of ASD:

    • Analyze the drug loading and uniformity of the ASD powder using HPLC.

    • Confirm the amorphous nature of the PROTAC within the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • In Vitro Dissolution Testing:

    • Perform dissolution testing in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

    • Compare the dissolution profile of the ASD to that of the unformulated, crystalline PROTAC.

  • In Vivo Pharmacokinetic Study:

    • Dose laboratory animals (e.g., mice or rats) orally with the ASD formulation and the unformulated PROTAC (suspended in a suitable vehicle like 0.5% methylcellulose).

    • Collect blood samples at various time points post-dosing.

    • Analyze plasma concentrations of the PROTAC using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the improvement in bioavailability.

Visualizations

Signaling Pathway

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_activation HPK1 Activation TCR->HPK1_activation SLP76 SLP-76 HPK1_activation->SLP76 phosphorylates Gads Gads HPK1_activation->Gads phosphorylates Proteasome Proteasome HPK1_activation->Proteasome AP1_inhibition AP-1 Inhibition SLP76->AP1_inhibition Gads->AP1_inhibition T_cell_attenuation T-Cell Attenuation AP1_inhibition->T_cell_attenuation PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1_activation targets for degradation HPK1_degradation HPK1 Degradation Proteasome->HPK1_degradation T_cell_activation T-Cell Activation HPK1_degradation->T_cell_activation Bioavailability_Workflow start Low in vivo efficacy of This compound assess_pk Assess Pharmacokinetics (PK) start->assess_pk low_bioavailability Poor Bioavailability Confirmed? assess_pk->low_bioavailability formulation Formulation Strategies (e.g., ASD, Lipid-based) low_bioavailability->formulation Yes structural_mod Structural Modification (e.g., Linker, Prodrug) low_bioavailability->structural_mod Yes other_issues Investigate Other Issues (e.g., Target Engagement) low_bioavailability->other_issues No reassess_pk Re-assess PK and Efficacy formulation->reassess_pk structural_mod->reassess_pk optimized Optimized in vivo Performance reassess_pk->optimized Troubleshooting_Logic problem Problem: Low Bioavailability cause_solubility Cause: Poor Solubility problem->cause_solubility cause_permeability Cause: Low Permeability problem->cause_permeability cause_metabolism Cause: High Metabolism problem->cause_metabolism solution_asd Solution: Amorphous Solid Dispersion cause_solubility->solution_asd solution_lipid Solution: Lipid Formulation cause_solubility->solution_lipid solution_linker Solution: Linker Modification cause_permeability->solution_linker solution_prodrug Solution: Prodrug Strategy cause_permeability->solution_prodrug solution_modification Solution: Structural Modification cause_metabolism->solution_modification

References

cell line selection for PROTAC HPK1 Degrader-1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving PROTAC HPK1 Degrader-1. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and curated data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is HPK1 and why is it a target for cancer immunotherapy?

A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a protein kinase predominantly expressed in hematopoietic (blood-forming) cells.[1] It acts as a negative regulator of T-cell receptor (TCR) signaling.[2] By inhibiting HPK1, the anti-tumor activity of T-cells can be enhanced, making it a promising target for cancer immunotherapy.[3]

Q2: How does a this compound work?

A2: this compound is a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to HPK1 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome. This approach not only inhibits the kinase activity of HPK1 but also eliminates its scaffolding functions.

Q3: What are the key downstream effects of HPK1 degradation?

A3: Degradation of HPK1 leads to the enhancement of T-cell activation. Key downstream effects include reduced phosphorylation of SLP-76 at Serine 376, a crucial step in the negative regulation of TCR signaling.[4] This results in increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are critical for an effective anti-tumor immune response.[1]

Q4: Which cell lines are suitable for studying HPK1 degradation?

A4: The choice of cell line is critical and depends on the endogenous expression of HPK1. Hematopoietic cell lines are generally preferred. The Jurkat cell line, a human T-lymphocyte line, is a widely used model for studying HPK1 signaling and degradation.[5][6] Primary human T-cells and peripheral blood mononuclear cells (PBMCs) offer a more physiologically relevant system.[7] The table below summarizes HPK1 expression in various commonly used cell lines.

Cell Line Selection Guide

The following table provides a summary of HPK1 expression in various human cell lines to aid in the selection of appropriate models for your experiments.

Cell LineCell TypeHPK1 Expression LevelRationale for Use
Jurkat T-lymphocyteHighWell-established model for T-cell signaling; high endogenous HPK1 expression.[5][6][8]
Ramos B-lymphocyteHighSuitable for studying HPK1's role in B-cell receptor signaling.[9]
THP-1 MonocyteModerateUseful for investigating HPK1 function in monocytic cells and their differentiation.
PBMCs Mixed Immune CellsVariable (High in T/B cells)Physiologically relevant system containing various immune cell types.[7]
MCF7 Breast CancerLow to ModerateMay be used to study potential off-target effects or HPK1's role in specific cancer types.[10]
A549 Lung CarcinomaLowCan serve as a negative control or for investigating HPK1-independent effects.[11]
HeLa Cervical CancerLowCommonly used as a negative control for hematopoietic-specific proteins.
HEK293 Embryonic KidneyLow/NegativeOften used for overexpression studies due to low endogenous HPK1.[12][13]

HPK1 Signaling and PROTAC Mechanism of Action

HPK1_PROTAC_Pathway cluster_TCR T-Cell Receptor Signaling cluster_PROTAC PROTAC-Mediated Degradation TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Signal_Off T-Cell Signal Attenuation pSLP76->Signal_Off HPK1->SLP76 Phosphorylates Ternary_Complex Ternary Complex (HPK1-PROTAC-E3) HPK1->Ternary_Complex PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination HPK1 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation HPK1 Degradation Proteasome->Degradation

Caption: HPK1 signaling pathway and the mechanism of PROTAC-mediated degradation.

Troubleshooting Guide

Issue 1: No or poor degradation of HPK1.

Possible Cause Troubleshooting Step
Low HPK1 expression in the chosen cell line. Confirm HPK1 expression by Western blot or qPCR. Select a cell line with higher endogenous HPK1 levels (see Cell Line Selection Guide).
Poor cell permeability of the PROTAC. Optimize treatment conditions (e.g., extend incubation time). Consider using a cell permeability assay to assess uptake.
Inefficient ternary complex formation. This is an intrinsic property of the PROTAC. If possible, test a different PROTAC with an alternative linker or E3 ligase ligand.
Low E3 ligase expression. Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line.
Proteasome inhibition. Ensure that other treatments or cellular conditions are not inhibiting proteasome activity. Include a proteasome inhibitor (e.g., MG132) as a control to confirm degradation is proteasome-dependent.

Issue 2: The "Hook Effect" is observed (decreased degradation at high PROTAC concentrations).

Possible Cause Troubleshooting Step
Formation of non-productive binary complexes. At high concentrations, the PROTAC may form separate binary complexes with HPK1 or the E3 ligase, preventing the formation of the productive ternary complex.
Solution. Perform a full dose-response curve with a wider range of concentrations, including lower nanomolar concentrations, to identify the optimal concentration for maximal degradation.

Issue 3: Off-target effects or cytotoxicity.

Possible Cause Troubleshooting Step
On-target toxicity. Degradation of a key signaling molecule like HPK1 can lead to cellular stress or apoptosis. Perform a cell viability assay in parallel with your degradation experiment.
Off-target protein degradation. Use an inactive analogue of the PROTAC (e.g., one that doesn't bind the E3 ligase) as a negative control. Consider proteomic studies to identify other degraded proteins.
Compound solubility issues. Ensure the PROTAC is fully solubilized in the vehicle (e.g., DMSO) before dilution in cell culture media to avoid precipitation and non-specific toxicity.

Experimental Protocols

Western Blot for HPK1 Degradation

This protocol is for assessing the degradation of HPK1 in a selected cell line following treatment with this compound.

Materials:

  • Selected cell line (e.g., Jurkat)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody: Anti-HPK1 (e.g., Cell Signaling Technology #4472, 1:1000 dilution)

  • Loading control antibody: Anti-GAPDH or Anti-β-actin (1:5000 dilution)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Plate cells and treat with a dose-range of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary anti-HPK1 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and repeat the immunoblotting process for the loading control.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis: Quantify band intensities and normalize HPK1 levels to the loading control.

Determination of DC₅₀ and Dₘₐₓ

This workflow outlines the process for determining the potency and efficacy of the PROTAC.

DC50_Dmax_Workflow start Start cell_treatment Treat cells with a serial dilution of PROTAC start->cell_treatment western_blot Perform Western Blot for HPK1 and loading control cell_treatment->western_blot quantification Quantify band intensities western_blot->quantification normalization Normalize HPK1 levels to loading control quantification->normalization plotting Plot % HPK1 remaining vs. log[PROTAC] normalization->plotting calculation Calculate DC50 and Dmax using non-linear regression plotting->calculation end End calculation->end

Caption: Experimental workflow for determining DC₅₀ and Dₘₐₓ values.

  • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

Cytokine Release Assay (ELISA)

This protocol is for measuring the secretion of IL-2 and IFN-γ from immune cells following HPK1 degradation.

Materials:

  • Cell culture supernatant from treated cells (e.g., activated Jurkat cells or primary T-cells)

  • Human IL-2 ELISA Kit (e.g., Thermo Fisher Scientific, R&D Systems)

  • Human IFN-γ ELISA Kit (e.g., Thermo Fisher Scientific, R&D Systems)

  • Microplate reader

Procedure:

  • Sample Collection: After treating cells with this compound and an appropriate stimulus (e.g., anti-CD3/CD28 antibodies), collect the cell culture supernatant.

  • ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

    • Adding standards and samples to a pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction.

  • Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of IL-2 or IFN-γ in your samples.

Example ELISA Kit Parameters:

CytokineKit ExampleSensitivityStandard Curve Range
Human IL-2 R&D Systems (D2050)< 7 pg/mL31.2 - 2,000 pg/mL
Human IFN-γ R&D Systems (DIF50C)< 5.69 pg/mL15.6 - 1,000 pg/mL

Note: Always refer to the specific kit's manual for detailed instructions and validation data.

References

controlling for solvent effects with PROTAC HPK1 Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC HPK1 Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this molecule and to troubleshoot potential issues, with a focus on controlling for solvent effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A: The recommended solvent for this compound is Dimethyl Sulfoxide (B87167) (DMSO).[1][2] It is advisable to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments.

Q2: How should I prepare and store stock solutions of this compound?

A: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For long-term storage, keep the stock solution at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable. The product should be protected from light and stored under nitrogen.

Q3: I am observing precipitation of the compound after diluting the DMSO stock in my aqueous experimental buffer or cell culture medium. What should I do?

A: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic molecules like many PROTACs.[3] Here are a few troubleshooting steps:

  • Lower the final concentration: The solubility of the PROTAC in the final aqueous solution may be limited. Try using a lower final concentration in your assay.

  • Optimize the dilution method: Instead of adding the aqueous solution to the DMSO stock, try adding the DMSO stock to the gently vortexing aqueous solution. This can help to disperse the compound more effectively.

  • Use a surfactant: In some biochemical assays, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help to maintain the solubility of the compound. However, be mindful of the potential effects of surfactants on your specific assay.

  • Consider alternative solvents: While DMSO is the primary recommendation, for certain applications, other organic solvents may be miscible with your aqueous system and could be explored. However, extensive validation would be required to ensure the solvent does not interfere with the experiment.

Q4: What is the "hook effect" and how can I avoid it with this compound?

A: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with HPK1 or the E3 ligase) rather than the productive ternary complex required for degradation.[4] To avoid this:

  • Perform a full dose-response curve: Test a wide range of concentrations, including low nanomolar to micromolar ranges, to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[4]

  • Use lower concentrations: Once the optimal range is identified, use concentrations at or near the DC50 value for maximal degradation in your experiments.[4]

Q5: My experimental results are inconsistent. What could be the cause?

A: Inconsistent results can stem from several factors:

  • Compound stability: Ensure the PROTAC is properly stored and handled to prevent degradation. Assess the stability of the PROTAC in your cell culture medium over the time course of your experiment.[4]

  • Cell health and passage number: Use cells that are healthy and within a consistent, low passage number range. Cell confluency can also impact results.[4]

  • Solvent concentration: Ensure the final concentration of DMSO is consistent across all experiments, including vehicle controls. High concentrations of DMSO can be toxic to cells and affect their physiology.[5][6][7]

Troubleshooting Guide: Solvent-Related Issues

This guide provides a systematic approach to identifying and resolving common problems related to the use of solvents in experiments with this compound.

Observed Problem Potential Cause Recommended Solution
No or low degradation of HPK1 Compound precipitated out of solution upon dilution into aqueous media.Visually inspect for precipitation. If observed, lower the final concentration of the PROTAC. Consider pre-warming the media before adding the compound.
High final DMSO concentration is causing cellular stress or toxicity, inhibiting the degradation machinery.Determine the maximum tolerable DMSO concentration for your cell line (typically ≤ 0.5%). Ensure your vehicle control has the same final DMSO concentration.[5][6]
Inaccurate concentration due to precipitation in the stock solution or during dilution.Briefly centrifuge the stock solution before use. When diluting, add the stock solution to the media while vortexing to ensure rapid mixing.
High variability between replicates Inconsistent final DMSO concentrations across wells.Prepare a master mix of the PROTAC in media to ensure a consistent final DMSO concentration for all replicate wells.
Cell health is affected by the solvent.Monitor cell morphology and viability in the presence of the final DMSO concentration. If cells appear stressed, lower the DMSO concentration.[7]
Unexpected biological effects in vehicle control The concentration of DMSO is affecting cellular processes.Lower the final DMSO concentration. It is crucial to keep the final DMSO concentration below levels that are known to impact cell viability and gene expression (ideally <0.1%).[5]
The solvent is interacting with the target protein or other components of the assay.While less common with DMSO, this is a possibility. If results are still unexpected, consider exploring alternative solubilization strategies, though this would require significant validation.

Data Summary

Compound DC50 IC50 (pSLP76) Recommended Solvent
This compound1.8 nM[1]496.1 nM[1]DMSO[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (powder), DMSO (anhydrous, cell culture grade).

  • Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). c. Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary. d. Aliquot the stock solution into single-use tubes. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[8]

Protocol 2: HPK1 Degradation Assay in Cultured Cells
  • Cell Seeding: Plate your cells of interest (e.g., Jurkat cells) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: a. Thaw an aliquot of the this compound DMSO stock solution. b. Prepare serial dilutions of the stock solution in DMSO. c. Further dilute the DMSO solutions into pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level for your cells (e.g., ≤ 0.5%).

  • Cell Treatment: a. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. b. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the PROTAC used. c. To confirm that degradation is proteasome-mediated, you can include a control where cells are pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.[9]

  • Incubation: Incubate the cells for a desired period (e.g., 24 hours).

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Analysis: a. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). b. Analyze the levels of HPK1 protein by Western blot. Be sure to include a loading control (e.g., GAPDH, β-actin) to normalize the results. c. Quantify the band intensities to determine the extent of HPK1 degradation at each concentration of the PROTAC.

Visualizations

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC HPK1 Degrader-1 Ternary Ternary Complex (HPK1-PROTAC-E3) PROTAC->Ternary HPK1 HPK1 (Target Protein) HPK1->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_HPK1 Polyubiquitinated HPK1 Ternary->Ub_HPK1 Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_HPK1->Proteasome Degradation Degraded HPK1 (Peptides) Proteasome->Degradation

Caption: Mechanism of Action for this compound.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 Phosphorylates & Inhibits Degradation HPK1 Degradation AP1 AP-1 Activation SLP76->AP1 T_Cell_Activation T-Cell Activation (IL-2 Production) AP1->T_Cell_Activation PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 Induces Degradation

Caption: Simplified HPK1 Signaling Pathway and Point of Intervention.

Troubleshooting_Workflow Start Experiment Start: Treat cells with This compound Observe Observe HPK1 Degradation Start->Observe Success Successful Degradation: Proceed with Experiment Observe->Success Yes No_Degradation No/Low Degradation Observe->No_Degradation No Check_Solubility Check for Precipitation in Media No_Degradation->Check_Solubility Precipitation Precipitation Observed Check_Solubility->Precipitation Yes No_Precipitation No Precipitation Check_Solubility->No_Precipitation No Adjust_Concentration Lower Final PROTAC Concentration Precipitation->Adjust_Concentration Check_DMSO Check Final DMSO Concentration No_Precipitation->Check_DMSO Adjust_Concentration->Start DMSO_High DMSO > 0.5% Check_DMSO->DMSO_High Yes DMSO_OK DMSO <= 0.5% Check_DMSO->DMSO_OK No Lower_DMSO Lower Final DMSO Concentration DMSO_High->Lower_DMSO Further_Troubleshooting Consult Further Troubleshooting Guide DMSO_OK->Further_Troubleshooting Lower_DMSO->Start

Caption: Troubleshooting Workflow for Solvent-Related Degradation Issues.

References

PROTAC HPK1 Degrader-1 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC HPK1 Degrader-1. The information is tailored for scientists in drug development and related fields to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to target Hematopoietic Progenitor Kinase 1 (HPK1) for degradation.[1][2] It is a heterobifunctional molecule that simultaneously binds to HPK1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HPK1 by the proteasome.[3] HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its degradation is expected to enhance T-cell activation, making it a promising target for cancer immunotherapy.[4][5][6][7][8][9]

Q2: What are the typical experimental conditions for using this compound?

A2: The optimal concentration and incubation time for this compound can vary depending on the cell line and experimental goals. It is recommended to perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal conditions for your specific system.[10][11]

Q3: How stable is this compound in cell culture media?

A3: While specific stability data for this compound in various cell culture media is not extensively published, it is a critical parameter to consider for reproducible experiments.[12] Instability of the PROTAC in the media over the time course of an experiment can lead to inconsistent results. It is best practice to assess the stability of the PROTAC in your specific cell culture medium. A general protocol for assessing stability is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Problem 1: I am not observing degradation of HPK1.

Possible Cause Troubleshooting Steps
Poor Cell Permeability PROTACs are large molecules and may have difficulty crossing the cell membrane.[12] Consider modifying the experimental protocol by using a different cell line or employing cell permeabilization techniques for initial validation.
Suboptimal Concentration You may be observing the "hook effect," where high concentrations of the PROTAC lead to the formation of unproductive binary complexes instead of the required ternary complex for degradation.[10][12] Perform a wide dose-response experiment to identify the optimal concentration for degradation.[12]
Incorrect Incubation Time The kinetics of HPK1 degradation can vary. Perform a time-course experiment to determine the optimal incubation time for maximal degradation.[10]
Low E3 Ligase Expression The cell line being used may not express sufficient levels of the E3 ligase recruited by the PROTAC. Confirm the expression of the relevant E3 ligase (e.g., Cereblon) in your cell line.
PROTAC Instability The PROTAC may be unstable in the cell culture medium. Assess the stability of the PROTAC in your specific medium over the duration of your experiment.[12]

Problem 2: I am observing cell toxicity.

Possible Cause Troubleshooting Steps
High PROTAC Concentration High concentrations of the PROTAC may lead to off-target effects or general cellular stress.[13] Lower the concentration and perform a dose-response curve to find a non-toxic effective concentration.
Solvent Toxicity The solvent used to dissolve the PROTAC (e.g., DMSO) can be toxic to cells at high concentrations.[13] Ensure the final solvent concentration in the cell culture medium is at a non-toxic level (typically <0.5%). Include a vehicle-only control in your experiments.
Off-Target Effects The PROTAC may be degrading other essential proteins besides HPK1.[12] Perform proteomics studies to assess the selectivity of the PROTAC.

Data Summary

The following table summarizes the degradation performance of various PROTAC HPK1 degraders in different cell lines as reported in the literature. This can serve as a reference for expected potency.

PROTAC Cell Line DC₅₀ Dₘₐₓ Reference
This compound-1.8 nM>90%[1][2]
PROTAC HPK1 Degrader-2Human PBMC23 nM-[1]
PROTAC HPK1 Degrader-4-3.16 nM-[1]
PROTAC HPK1 Degrader-5-5.0 nM≥ 99%[1]
A potent oral HPK1 degraderRamos cells<50 nM>90%[14]
Compound 10mJurkat cells5.0 ± 0.9 nM≥ 99%[8][15]
E3-3.16 nM-[16]
SS44Human PBMCs-Significant degradation at 100 nM[3]

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using LC-MS/MS.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Spike the PROTAC into the pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM).

  • Incubate the medium at 37°C in a humidified incubator with 5% CO₂.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.

  • Immediately process the samples for LC-MS/MS analysis to quantify the remaining concentration of the PROTAC. This may involve protein precipitation followed by centrifugation.

  • Analyze the samples by LC-MS/MS.

  • Plot the concentration of the PROTAC against time to determine its stability profile and half-life in the medium.

Visualizations

Caption: HPK1 signaling pathway and PROTAC-mediated degradation.

Caption: Workflow for assessing this compound activity.

Troubleshooting_Logic Start No HPK1 Degradation Observed Check_Concentration Is the concentration optimal? (Not in hook effect range) Start->Check_Concentration Check_Time Is the incubation time optimal? Check_Concentration->Check_Time Yes Optimize_Concentration Perform wide dose-response Check_Concentration->Optimize_Concentration No Check_Permeability Is the PROTAC cell-permeable? Check_Time->Check_Permeability Yes Optimize_Time Perform time-course Check_Time->Optimize_Time No Check_Stability Is the PROTAC stable in media? Check_Permeability->Check_Stability Yes Permeability_Assay Use positive control or permeabilization Check_Permeability->Permeability_Assay No Stability_Assay Assess stability (e.g., LC-MS) Check_Stability->Stability_Assay No Success Degradation Observed Check_Stability->Success Yes Optimize_Concentration->Check_Time Optimize_Time->Check_Permeability Permeability_Assay->Check_Stability Stability_Assay->Success

Caption: Troubleshooting workflow for lack of HPK1 degradation.

References

Technical Support Center: Development of Oral PROTAC HPK1 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development of orally bioavailable Hematopoietic Progenitor Kinase 1 (HPK1) PROTAC degraders.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles in developing orally bioavailable HPK1 PROTACs?

A1: The main challenges in creating oral HPK1 PROTACs stem from their physicochemical properties, which often fall "beyond the Rule of Five" (bRo5).[1] These molecules typically have a high molecular weight, a large polar surface area, and numerous hydrogen bond donors and acceptors.[1][2] These characteristics can lead to poor aqueous solubility, low cell permeability, and significant first-pass metabolism, all of which contribute to limited oral bioavailability.[2][3]

Q2: Why is HPK1 a promising target for cancer immunotherapy via protein degradation?

A2: HPK1, also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[4][5][6] Upon TCR engagement, HPK1 becomes activated and phosphorylates downstream adaptor proteins like SLP-76, which dampens T-cell activation and proliferation.[4][7] By degrading the HPK1 protein, not just inhibiting its kinase activity, PROTACs can lead to a more sustained and robust anti-tumor immune response.[4][8] This degradation approach can also eliminate any non-catalytic scaffolding functions of HPK1.

Q3: What are the key differences in oral bioavailability potential between PROTACs utilizing different E3 ligases, such as CRBN and VHL?

A3: PROTACs that recruit the Cereblon (CRBN) E3 ligase are generally considered more "oral drug-like" compared to those that recruit von Hippel-Lindau (VHL). This is primarily because CRBN-based PROTACs tend to have a smaller molecular weight, which is a favorable characteristic for oral absorption.[3]

Q4: Can off-target effects be a concern with HPK1 PROTAC degraders?

A4: Yes, off-target effects are a potential issue. While PROTACs can offer improved selectivity compared to traditional inhibitors, it is crucial to assess for unintended degradation of other proteins. This can be evaluated through proteomic studies. Off-target effects can also arise from the warhead or E3 ligase ligand components of the PROTAC binding to other proteins.

Troubleshooting Guides

Problem 1: Low Oral Bioavailability in Preclinical Species

Symptoms:

  • Low plasma exposure (AUC) after oral dosing compared to intravenous (IV) dosing.

  • High variability in plasma concentrations between individual animals.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Poor Aqueous Solubility 1. Formulation Optimization: Explore various formulation strategies such as creating amorphous solid dispersions or using solubility-enhancing excipients. 2. Salt Forms: Investigate different salt forms of the PROTAC to improve solubility. 3. Co-administration with Food: Studies have shown that administering PROTACs with food can enhance their solubility and absorption.[3]
Low Permeability 1. Structural Modification: Optimize the linker to be more rigid or lipophilic. Introducing intramolecular hydrogen bonds can also shield polar groups and improve permeability.[9] 2. Efflux Transporter Substrate: Determine if the PROTAC is a substrate for efflux transporters like P-glycoprotein using a Caco-2 assay with and without specific inhibitors. If it is, modify the structure to reduce its affinity for the transporter.[9]
High First-Pass Metabolism 1. Metabolic Stability Assays: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify metabolic "hotspots."[2] 2. Metabolic Blocking: Introduce metabolically inert groups (e.g., fluorine) at the identified metabolic sites to block degradation.[9]
Problem 2: Inconsistent In Vitro Degradation Data

Symptoms:

  • High variability in DC50 or Dmax values between experiments.

  • Lack of a clear dose-response relationship.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Poor Cell Permeability 1. Incubation Time: Increase the incubation time to allow for sufficient cellular uptake. 2. Permeability Assessment: Perform a Caco-2 permeability assay to quantify the compound's ability to cross cell membranes.
Compound Instability 1. Assay Buffer Stability: Assess the stability of the PROTAC in the cell culture medium over the course of the experiment. 2. Stock Solution Quality: Ensure the integrity of the compound stock solution; avoid repeated freeze-thaw cycles.
"Hook Effect" 1. Concentration Range: Test a wider range of concentrations, particularly lower concentrations, as high concentrations can sometimes lead to reduced degradation due to the formation of binary complexes instead of the productive ternary complex.[4]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for select oral HPK1 PROTAC degraders reported in the literature.

Table 1: In Vitro Degradation Potency

CompoundDC50 (nM)Dmax (%)Cell LineE3 Ligase
10m 5.0 ± 0.9≥99JurkatCRBN
C3 21.26>90JurkatCRBN
DD205-291 Not ReportedNot ReportedNot ReportedNot Reported
Unnamed PROTAC <50>90RamosCRBN

Table 2: In Vivo Oral Pharmacokinetics in Mice

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)Oral Bioavailability (F%)
10m 3 (PO)26.8 ± 3.5410.3 ± 1.2
C3 Not Reported10,899.92Not Reported81.7
DD205-291 0.5 (PO)Not ReportedNot ReportedNot Reported
Unnamed PROTAC Not ReportedHighNot ReportedHigh

Key Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate system for 21 days to allow for differentiation and the formation of a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Dosing: Add the test PROTAC (typically at 10 µM) to the apical (A) side of the monolayer to assess A-to-B permeability, and in a separate set of wells, to the basolateral (B) side to assess B-to-A permeability.

  • Sampling: At various time points (e.g., 0, 30, 60, 90, and 120 minutes), take samples from the receiver compartment (B for A-to-B, and A for B-to-A).

  • Analysis: Quantify the concentration of the PROTAC in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for active efflux transporters.[10]

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a PROTAC to phase I metabolism.

  • Preparation: Prepare a reaction mixture containing the test PROTAC (e.g., 1 µM), HLM, and a phosphate (B84403) buffer (pH 7.4).

  • Incubation: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding a NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent PROTAC using LC-MS/MS.

  • Data Interpretation: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of this line can be used to determine the in vitro half-life (t½) and intrinsic clearance of the compound.

Visualizations

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates HPK1_inactive HPK1 (Inactive) LAT_SLP76->HPK1_inactive Recruits & Activates T_Cell_Activation T-Cell Activation & Proliferation LAT_SLP76->T_Cell_Activation Promotes HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Proteasome Proteasome HPK1_inactive->Proteasome HPK1_active->LAT_SLP76 Phosphorylates SLP-76 SLP76_p pSLP-76 (S376) HPK1_active->SLP76_p Inhibition Inhibition of T-Cell Response SLP76_p->Inhibition PROTAC HPK1 PROTAC PROTAC->HPK1_inactive Binds E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase E3_Ligase->Proteasome Ubiquitination leads to HPK1_Degradation HPK1 Degradation Proteasome->HPK1_Degradation HPK1_Degradation->T_Cell_Activation Relieves Inhibition

Caption: HPK1 signaling pathway and mechanism of PROTAC-mediated degradation.

Experimental_Workflow Design PROTAC Design & Synthesis In_Vitro_Deg In Vitro Degradation Assay (DC50, Dmax) Design->In_Vitro_Deg In_Vitro_ADME In Vitro ADME Assays In_Vitro_Deg->In_Vitro_ADME Solubility Aqueous Solubility In_Vitro_ADME->Solubility Permeability Caco-2 Permeability In_Vitro_ADME->Permeability Lead_Opt Lead Optimization In_Vitro_ADME->Lead_Opt Metabolism Microsomal Stability Lead_Opt->Design Iterate In_Vivo_PK In Vivo Pharmacokinetics (PK) (Oral Dosing) Lead_Opt->In_Vivo_PK Advance Efficacy In Vivo Efficacy Studies In_Vivo_PK->Efficacy Candidate Preclinical Candidate Efficacy->Candidate In_Vit_ADME In_Vit_ADME In_Vit_ADME->Metabolism

Caption: General experimental workflow for developing oral PROTACs.

Troubleshooting_Logic Start Low Oral Bioavailability Observed Check_Sol Assess Aqueous Solubility Start->Check_Sol Improve_Sol Improve Solubility: - Formulation - Salt Forms Check_Sol->Improve_Sol Poor Check_Perm Assess Permeability (Caco-2) Check_Sol->Check_Perm Good Improve_Sol->Check_Perm Improve_Perm Improve Permeability: - Linker Optimization - Reduce Efflux Check_Perm->Improve_Perm Poor Check_Met Assess Metabolic Stability (Microsomes) Check_Perm->Check_Met Good Improve_Perm->Check_Met Improve_Met Improve Stability: - Metabolic Blocking Check_Met->Improve_Met Poor Re_evaluate Re-evaluate In Vivo PK Check_Met->Re_evaluate Good Improve_Met->Re_evaluate

Caption: Troubleshooting decision tree for low oral bioavailability.

References

Technical Support Center: Optimal HPK1 Degradation through Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the design and experimental validation of linkers for optimal degradation of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in an HPK1 PROTAC?

A1: The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the HPK1-binding "warhead" to the E3 ligase-recruiting ligand.[1][2] Its primary role is to facilitate the formation of a stable and productive ternary complex between HPK1 and the E3 ligase, which is essential for the ubiquitination and subsequent proteasomal degradation of HPK1.[3] The linker's length, composition, and attachment points significantly influence the PROTAC's physicochemical properties, cell permeability, and overall degradation efficiency.[4]

Q2: What are the common types of linkers used for HPK1 degraders?

A2: The most common linker types are polyethylene (B3416737) glycol (PEG) chains and alkyl chains due to their synthetic tractability.[4] However, there is a growing trend towards using more rigid and functionalized linkers to improve ternary complex stability and cell permeability.[3] The choice of linker should be empirically determined for each specific HPK1 binder and E3 ligase ligand pair.

Q3: How does linker length affect HPK1 degradation?

A3: Linker length is a crucial parameter for optimal degradation. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[5] Conversely, a linker that is too long might lead to non-productive binding and reduced degradation efficiency.[5] The optimal linker length is highly dependent on the specific warhead and E3 ligase ligand used. Systematic screening of different linker lengths is often necessary to identify the most potent degrader.

Q4: What is the "hook effect" and how can it be mitigated through linker design?

A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[6] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (HPK1-PROTAC or PROTAC-E3 ligase) over the productive ternary complex.[6] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable and potentially mitigating the hook effect.[7]

Troubleshooting Guides

Issue 1: My HPK1 PROTAC shows high binding affinity but poor degradation.

  • Possible Cause: The linker may not be optimal for the formation of a productive ternary complex.

  • Troubleshooting Steps:

    • Vary Linker Length: Synthesize a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) to identify the optimal length for ternary complex formation.

    • Modify Linker Composition: Explore different linker compositions, such as incorporating rigid elements (e.g., phenyl rings) or altering hydrophilicity, which can influence the conformation of the ternary complex.[3]

    • Change Attachment Points: The points at which the linker is attached to the HPK1 binder and the E3 ligase ligand can significantly impact the geometry of the ternary complex. It is advisable to explore different attachment points.[3]

Issue 2: Inconsistent results in T-cell activation assays.

  • Possible Cause: Variability in primary T-cells, suboptimal stimulation, or issues with the assay protocol.

  • Troubleshooting Steps:

    • Use a Consistent T-cell Source: If possible, use cryopreserved PBMCs from a single donor for a set of experiments to minimize donor-to-donor variability.

    • Optimize Stimulation Conditions: Titrate the concentration of anti-CD3/CD28 antibodies to ensure consistent and optimal T-cell stimulation.[8]

    • Include Proper Controls: Always include a vehicle control (e.g., DMSO) and a positive control (a known HPK1 inhibitor or degrader) in your experiments.[9]

Issue 3: No degradation is observed at any concentration.

  • Possible Cause: This could be due to an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.[10]

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: Screen a broad range of concentrations (e.g., from picomolar to micromolar) to ensure you are not missing the active window.[10]

    • Verify Cell Permeability: Poor cell permeability can prevent the PROTAC from reaching its intracellular target. Consider performing a cell permeability assay.

    • Confirm E3 Ligase Expression: Ensure that the cell line used expresses the E3 ligase that your PROTAC is designed to recruit.

Data Presentation

Table 1: Impact of Linker Composition on HPK1 Degradation in Jurkat Cells

CompoundLinker TypeDC50 (nM)Dmax (%)E3 Ligase Ligand
Compound A PEG-based120>90CRBN
Compound B Alkyl-based5.0 ± 0.9≥ 99CRBN
Compound C Novel Linker<50>90CRBN
HZ-S506 Proprietary< 10Not SpecifiedNot Specified

Data synthesized from multiple sources for illustrative purposes.[11][12][13][14]

Experimental Protocols

Protocol 1: Western Blot Analysis of HPK1 Degradation

  • Cell Treatment: Seed Jurkat cells in 6-well plates and treat with various concentrations of the HPK1 PROTAC or vehicle control (DMSO) for 24 hours.[15]

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[17]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HPK1 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.[6][17]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

  • Quantification: Quantify the band intensities using densitometry software. Normalize the HPK1 signal to the loading control and express the degradation as a percentage relative to the vehicle-treated control.

Protocol 2: T-Cell Activation Assay (IL-2 Production)

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.[8][12]

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3) overnight at 4°C. Wash the plate with sterile PBS before use.[18]

  • Cell Treatment and Stimulation: Add PBMCs to the coated plate along with a soluble anti-CD28 antibody. Add serial dilutions of the HPK1 PROTAC or vehicle control.[9][12]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 using a commercial ELISA kit according to the manufacturer's instructions.[19]

Mandatory Visualizations

HPK1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activation TCell_Activation T-Cell Activation TCR->TCell_Activation Positive Regulation SLP76 SLP-76 HPK1->SLP76 Phosphorylation pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Degradation SLP-76 Degradation pSLP76->Degradation Degradation->TCell_Activation Inhibition

Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.

HPK1_Degrader_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization Linker_Design Linker Design (Length, Composition) Synthesis PROTAC Synthesis Linker_Design->Synthesis WB Western Blot (HPK1 Degradation) Synthesis->WB TCell_Assay T-Cell Activation Assay (IL-2, pSLP-76) Synthesis->TCell_Assay Data_Analysis Data Analysis (DC50, Dmax) WB->Data_Analysis TCell_Assay->Data_Analysis Optimization Linker Optimization Data_Analysis->Optimization Optimization->Linker_Design

Caption: A typical workflow for the design and optimization of HPK1 degraders.

References

Technical Support Center: PROTAC HPK1 Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC HPK1 Degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent degrader in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target Hematopoietic Progenitor Kinase 1 (HPK1) for degradation. It is a heterobifunctional molecule composed of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon [CRBN]). By bringing HPK1 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome.[1][2] This targeted degradation of HPK1, a negative regulator of T-cell receptor (TCR) signaling, leads to enhanced T-cell activation and anti-tumor immunity.[3][4][5]

Q2: What are the key factors that can influence the potency of this compound?

A2: The potency of this compound can be affected by several factors:

  • Linker Composition and Length: The linker plays a crucial role in the formation of a stable ternary complex between HPK1 and the E3 ligase. Its length, rigidity, and composition can significantly impact the efficacy of degradation.[1][2][][7]

  • E3 Ligase Expression and Choice: The choice of E3 ligase (e.g., CRBN, VHL) and its expression level in the specific cell type can affect the degradation efficiency.[8][9][10] Most current HPK1 PROTACs utilize the CRBN E3 ligase.[11]

  • Cell Type and Permeability: The ability of the PROTAC to permeate the cell membrane and reach its intracellular target is critical.[12][13] Potency can vary between different cell lines due to differences in membrane composition and expression of relevant proteins.

  • Target Engagement: The affinity of the PROTAC for both HPK1 and the E3 ligase is a key determinant of its ability to form a productive ternary complex.

Q3: My this compound shows good biochemical activity but poor cellular potency. What are the possible reasons?

A3: A discrepancy between biochemical and cellular potency is a common issue. Potential causes include:

  • Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane.[13][14]

  • Efflux Pump Activity: The compound might be actively transported out of the cells by efflux pumps.

  • Intracellular Instability: The PROTAC could be unstable within the cellular environment.

  • Suboptimal Ternary Complex Formation in a Cellular Context: The formation of a stable and productive ternary complex can be influenced by the cellular environment and the relative concentrations of the target and E3 ligase.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent HPK1 Degradation Cell health and passage number variability.Ensure consistent cell culture conditions, use cells within a defined passage number range, and regularly check for mycoplasma contamination.
Reagent quality and storage.Aliquot and store this compound at -80°C to avoid repeated freeze-thaw cycles.[15] Use fresh, high-quality DMSO for stock solutions.[16]
Assay variability.Optimize incubation times and concentrations. Include appropriate positive and negative controls in every experiment.
No HPK1 Degradation Incorrect concentration or inactive compound.Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration.[16] Confirm compound activity by testing a fresh batch.
Low E3 ligase expression in the cell line.Confirm the expression of the recruited E3 ligase (e.g., CRBN) in your cell model by Western blot or qPCR.
Proteasome inhibition.Ensure that other treatments do not interfere with proteasome function. Co-treatment with a proteasome inhibitor like MG132 should rescue HPK1 levels, confirming a proteasome-dependent degradation mechanism.[11]
Off-Target Effects Observed Lack of selectivity.Perform a proteome-wide analysis to identify other degraded proteins.[13] Compare the phenotype with that of a structurally different HPK1 degrader or an HPK1 knockout/knockdown model.[16]
High concentrations leading to the "hook effect".Test a wider range of concentrations, as very high concentrations can sometimes inhibit ternary complex formation and reduce degradation efficiency.[13]

Quantitative Data Summary

The following tables summarize the potency of various PROTAC HPK1 degraders based on published data.

Table 1: Potency of PROTAC HPK1 Degraders

CompoundDC₅₀ (nM)Dₘₐₓ (%)Cell LineE3 LigaseReference
This compound (Compound B1) 1.8Not specifiedNot specifiedCRBN[15][17]
PROTAC HPK1 Degrader-223Not specifiedHuman PBMCNot specified[17]
PROTAC HPK1 Degrader-4 (E3)3.16>90Not specifiedCRBN[17][18]
PROTAC HPK1 Degrader-55.0≥99JurkatCRBN[17][19]
Compound 10k3.896Not specifiedCRBN[11]
Compound 10l4.497Not specifiedCRBN[11]
Compound 10m2.598Not specifiedCRBN[11]
DD205-2915.3Not specifiedNot specifiedCRBN[17]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Functional Activity of PROTAC HPK1 Degraders

CompoundAssayIC₅₀ / EC₅₀ (nM)Cell LineReference
This compound (Compound B1) SLP-76 Phosphorylation Inhibition496.1Not specified[15][17]
PROTAC HPK1 Degraders (General)pSLP76 Inhibition2-25Not specified[20]
PROTAC HPK1 Degraders (General)IL-2 Release2-20Not specified[20]
Unnamed PROTACIL-2 and IFNγ Production<100Not specified[21]

Experimental Protocols

1. Western Blot for HPK1 Degradation

  • Objective: To quantify the reduction in HPK1 protein levels following treatment with this compound.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., Jurkat T-cells) at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).[11]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate with a primary antibody against HPK1 overnight at 4°C.

      • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.

2. Phospho-SLP-76 (Ser376) Assay

  • Objective: To assess the functional inhibition of HPK1 kinase activity by measuring the phosphorylation of its direct substrate, SLP-76.

  • Methodology:

    • Cell Culture and Treatment: Culture Jurkat T-cells or PBMCs and pre-incubate with various concentrations of the PROTAC HPK1 degrader or DMSO for 1-2 hours.[22]

    • T-Cell Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 10-30 minutes) to activate the TCR signaling pathway and HPK1.[14]

    • Cell Lysis and Western Blot: Lyse the cells and perform a Western blot as described above, using primary antibodies specific for phospho-SLP-76 (Ser376) and total SLP-76.[14][22]

3. IL-2 Release Assay

  • Objective: To measure the enhancement of T-cell activation by quantifying the secretion of IL-2.

  • Methodology:

    • Cell Treatment and Stimulation: Treat PBMCs or Jurkat cells with the HPK1 degrader and stimulate with anti-CD3/CD28 antibodies for 24-48 hours.

    • Supernatant Collection: Collect the cell culture supernatant.

    • ELISA: Quantify the concentration of IL-2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC HPK1 Degrader-1 HPK1 HPK1 (Target Protein) PROTAC->HPK1 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Binds cluster_ternary cluster_ternary PROTAC_in_complex PROTAC E3_in_complex E3 Ligase PROTAC_in_complex->E3_in_complex HPK1_in_complex HPK1 HPK1_in_complex->PROTAC_in_complex Ubiquitination Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded HPK1 (Amino Acids) Proteasome->Degradation Results in cluster_ternary->Ubiquitination Induces

Caption: Mechanism of action for this compound.

HPK1_Signaling_Pathway cluster_inhibition Negative Regulation by HPK1 TCR_CD28 TCR/CD28 Engagement Adaptors Adaptor Proteins (e.g., SLP-76, Gads) TCR_CD28->Adaptors Activates HPK1 HPK1 Adaptors->HPK1 Recruits pSLP76 Phosphorylation of SLP-76 (Ser376) HPK1->pSLP76 Phosphorylates FourteenThreeThree 14-3-3 Binding pSLP76->FourteenThreeThree Promotes Ub_Deg Ubiquitination and Degradation of SLP-76 FourteenThreeThree->Ub_Deg Leads to Downstream Downstream Signaling (PLCγ1, ERK activation) Ub_Deg->Downstream Inhibits T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) Downstream->T_Cell_Activation Promotes

Caption: HPK1's role in the T-cell receptor signaling pathway.

Troubleshooting_Workflow Start Start: Inconsistent/No HPK1 Degradation Check_Reagents Check Reagent Quality and Storage Start->Check_Reagents Check_Cells Verify Cell Health and Passage Number Start->Check_Cells Optimize_Assay Optimize Assay Conditions (Concentration, Time) Check_Reagents->Optimize_Assay Check_Cells->Optimize_Assay Degradation_Observed Degradation Observed? Optimize_Assay->Degradation_Observed Confirm_Mechanism Confirm Mechanism of Action (e.g., MG132 Rescue) Degradation_Observed->Confirm_Mechanism Yes Investigate_Cell_Line Investigate Cell Line: E3 Ligase Expression Degradation_Observed->Investigate_Cell_Line No End_Success End: Successful Degradation Confirm_Mechanism->End_Success End_Further_Troubleshooting End: Further Troubleshooting Required Investigate_Cell_Line->End_Further_Troubleshooting

Caption: A troubleshooting workflow for HPK1 degradation experiments.

References

minimizing non-specific binding of PROTAC HPK1 Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PROTAC HPK1 Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to minimizing non-specific binding of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also referred to as Compound B1) is a potent and selective degrader of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), it is a heterobifunctional molecule designed to simultaneously bind to HPK1 and an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome.[4][5] By degrading HPK1, this PROTAC aims to enhance T-cell activation and anti-tumor immunity.[6][7]

Q2: What is non-specific binding in the context of PROTACs and why is it a concern?

A2: Non-specific binding for a PROTAC refers to its interaction with proteins other than the intended target (off-target effects), leading to their unintended degradation.[8][9][10] This is a significant concern because it can lead to misleading experimental results, cellular toxicity, and a complex pharmacological profile, making it difficult to interpret data and assess the true therapeutic potential of the degrader.[9][10] For kinase-targeting PROTACs, the structural similarity of the ATP-binding pocket across the kinome can contribute to off-target binding.[3]

Q3: How can I assess the selectivity of my this compound?

A3: A comprehensive assessment of selectivity involves multiple orthogonal methods:

  • Global Proteomics: Mass spectrometry-based proteomics is the gold standard for identifying off-target protein degradation.[8][9][11] This unbiased approach compares protein abundance in cells treated with this compound versus a vehicle control.

  • Kinome Scanning: Services like KinomeScan™ can screen the degrader against a large panel of kinases to identify potential off-target binders.[3]

  • Western Blotting: This method can be used to validate the degradation of specific, predicted off-targets identified through proteomics or kinome scanning.[4][9]

  • Negative Control PROTAC: Synthesizing and testing an inactive epimer of the PROTAC that cannot bind to the E3 ligase is a crucial control to distinguish between target-dependent degradation and other cellular effects.[5][9]

Q4: What are the common causes of non-specific binding with PROTACs?

A4: Non-specific binding can arise from several factors:

  • Warhead Specificity: The ligand binding to the target protein may have affinity for other proteins with similar binding pockets.[8]

  • E3 Ligase Ligand Effects: Some E3 ligase recruiters, like those based on pomalidomide (B1683931), can have intrinsic off-target degradation profiles, particularly for zinc-finger proteins.[8][12]

  • Linker Composition and Length: The linker can influence the ternary complex formation and may contribute to non-specific interactions.[8]

  • High PROTAC Concentrations: At high concentrations, the "hook effect" can occur, where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) predominates over the productive ternary complex, potentially leading to off-target pharmacology.[9][11]

Troubleshooting Guide: Minimizing Non-Specific Binding

This guide provides a structured approach to troubleshooting and minimizing non-specific binding of this compound.

Problem: High levels of off-target protein degradation observed in proteomics.
Possible Cause Suggested Solution
PROTAC concentration is too high, leading to the "hook effect" and off-target pharmacology. Perform a dose-response experiment to determine the optimal concentration range for maximal HPK1 degradation (DC50) with minimal off-target effects. It is crucial to work at or near the DC50 concentration.[9][11]
The warhead targeting HPK1 has affinity for other kinases. - Consider using a more selective HPK1 binder if available.- Perform competition binding assays to confirm on-target engagement.
The E3 ligase recruiter (e.g., a pomalidomide derivative) is causing degradation of its own neosubstrates. - If using a CRBN-based PROTAC, be aware of potential off-target degradation of zinc-finger proteins.[12]- Consider synthesizing a PROTAC with a different E3 ligase recruiter (e.g., VHL-based) to see if the off-target profile changes.[8]
The linker is contributing to non-specific interactions. Systematically modify the linker length and composition to optimize the geometry of the ternary complex and potentially reduce off-target interactions.[8]
Problem: Inconsistent degradation results between experiments.
Possible Cause Suggested Solution
Variability in cell culture conditions. Standardize cell culture procedures, including cell passage number, confluency, and overall cell health, as these can impact the ubiquitin-proteasome system's efficiency.[8]
Instability of the PROTAC molecule in the cell culture medium. Assess the chemical stability of this compound in your experimental media over the time course of the experiment.[8]
Poor physicochemical properties of the PROTAC. Ensure complete solubilization of the PROTAC in your vehicle (e.g., DMSO) before diluting in media. Poor solubility can lead to inconsistent effective concentrations.

Quantitative Data Summary

The following table summarizes key quantitative data for various PROTAC HPK1 degraders. This data can serve as a benchmark for your own experiments.

Compound DC50 (nM) Dmax (%) Cell Line Notes
This compound (Compound B1)1.8>90%JurkatPotent HPK1 degrader.[13]
PROTAC HPK1 Degrader-2 (compound 3)23Not specifiedHuman PBMCDegrader of HPK1.[14]
PROTAC HPK1 Degrader-4 (compound E3)3.16>90%Jurkat>1000-fold selectivity over GLK.[14][15]
PROTAC HPK1 Degrader-55.0≥ 99%JurkatOrally active.[14][16]
Compound 10m5.0 ± 0.9≥ 99%JurkatOrally bioavailable.[5]
DD205-2915.3Not specifiedNot specifiedOrally active.[14][17]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Profiling

This protocol outlines a general workflow for identifying off-target effects of this compound using mass spectrometry.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., Jurkat for T-cell signaling studies) to approximately 70-80% confluency.

    • Treat cells with this compound at its optimal concentration (e.g., 1x, 5x, and 10x DC50).

    • Include the following controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (an inactive epimer).[9]

    • Incubate for a relatively short duration (e.g., 6-8 hours) to prioritize the identification of direct degradation targets over downstream effects.[18][19]

  • Sample Preparation:

    • Harvest and lyse the cells.

    • Quantify the total protein concentration for each sample.

    • Perform protein digestion (e.g., using trypsin).

    • For quantitative analysis, label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ).[4]

  • LC-MS/MS Analysis:

    • Analyze the labeled peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.[9]

Protocol 2: Western Blotting for Off-Target Validation

This protocol is for validating potential off-targets identified through proteomics.

  • Cell Treatment and Lysis:

    • Treat cells as described in the proteomics protocol.

    • Lyse cells and quantify protein concentration.

  • SDS-PAGE and Transfer:

    • Separate protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the potential off-target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.[9]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to confirm dose-dependent degradation of the off-target protein.

Visualizations

HPK1 Signaling Pathway

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_activation HPK1 Activation TCR->HPK1_activation HPK1 HPK1 HPK1_activation->HPK1 SLP76 SLP-76 Phosphorylation HPK1->SLP76 phosphorylates Degradation HPK1 Degradation HPK1->Degradation PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 binds Ub_Proteasome Ubiquitin-Proteasome System PROTAC->Ub_Proteasome recruits SLP76_degradation SLP-76 Degradation SLP76->SLP76_degradation Downstream_signaling Downstream T-Cell Signaling Attenuation SLP76_degradation->Downstream_signaling T_cell_activation T-Cell Activation Ub_Proteasome->Degradation Degradation->T_cell_activation enhances

Caption: Simplified HPK1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow start Start: Suspected Non-Specific Binding proteomics Global Proteomics (LC-MS/MS) start->proteomics data_analysis Data Analysis: Identify Downregulated Proteins proteomics->data_analysis hit_list Generate Potential Off-Target List data_analysis->hit_list validation Orthogonal Validation hit_list->validation western_blot Western Blotting validation->western_blot e.g. dose_response Dose-Response & Time-Course Experiments validation->dose_response e.g. confirmation Confirmation of Off-Target Degradation western_blot->confirmation dose_response->confirmation optimization PROTAC Optimization: - Adjust Concentration - Modify Linker - Change E3 Ligase confirmation->optimization

Caption: A logical workflow for the identification and validation of off-target effects.

Troubleshooting Logic for Non-Specific Binding

Troubleshooting_Logic issue Issue: Non-Specific Binding Observed check_conc Is PROTAC concentration optimized (at or near DC50)? issue->check_conc check_controls Are appropriate controls included (vehicle, inactive PROTAC)? check_conc->check_controls Yes optimize_conc Action: Perform dose-response to find optimal concentration. check_conc->optimize_conc No check_warhead Is the HPK1 warhead known to have off-targets? check_controls->check_warhead Yes implement_controls Action: Implement proper controls in all experiments. check_controls->implement_controls No consider_alternatives Action: Consider alternative warheads or linker modifications. check_warhead->consider_alternatives Yes solution Reduced Non-Specific Binding check_warhead->solution No optimize_conc->solution implement_controls->solution consider_alternatives->solution

References

Validation & Comparative

A Head-to-Head Battle in Immuno-Oncology: PROTAC HPK1 Degrader-1 vs. HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target in cancer immunotherapy.[1][2] Traditionally, drug development efforts have focused on small molecule inhibitors to block the kinase activity of HPK1. However, a newer modality, Proteolysis Targeting Chimeras (PROTACs), offers an alternative approach by inducing the complete degradation of the HPK1 protein.[3] This guide provides a comprehensive comparison of the efficacy of PROTAC HPK1 Degrader-1 against conventional HPK1 inhibitors, supported by experimental data and detailed protocols for researchers in drug development.

Executive Summary

PROTAC HPK1 degraders have demonstrated superior preclinical anti-tumor activity compared to HPK1 inhibitors. By removing the entire protein, degraders can overcome potential limitations of kinase inhibitors, such as the scaffolding functions of the target protein.[3] Preclinical studies show that PROTAC HPK1 degraders lead to more profound and sustained pathway modulation, resulting in enhanced T-cell activation and greater tumor growth inhibition in syngeneic mouse models.[1][4]

Data Presentation: Performance Metrics

The following table summarizes the key quantitative data comparing the performance of this compound and representative HPK1 inhibitors.

ParameterThis compoundHPK1 Inhibitor (Representative)Reference
Mechanism of Action Induces proteasomal degradation of HPK1 proteinBlocks the kinase activity of HPK1[3]
In Vitro Potency
DC50 (Degradation)1.8 nMNot Applicable[5][6]
Dmax (Max Degradation)>90%Not Applicable[7]
IC50 (pSLP76 Inhibition)2-25 nM1.9 nM - 29.0 nM[1][4]
Cellular Activity
IL-2 Release EC502-20 nM~200 nM[1][7]
In Vivo Efficacy
Tumor Growth Inhibition (TGI) - Monotherapy79% (melanoma model)13% (melanoma model)[1][4]
TGI - Combination with anti-PD-1>90% (MC38 and CT26 models)Enhanced efficacy, but specific TGI not always reported[7]
Clinical Efficacy
Objective Response Rate (ORR) - MonotherapyNot yet in clinical trials0% - 18% (in specific patient populations)[5][8]
Disease Control Rate (DCR) - MonotherapyNot yet in clinical trials35%[8]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in DOT language.

HPK1 Signaling Pathway

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_intervention Therapeutic Intervention TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Activates ERK ERK SLP76->ERK pSLP76 pSLP-76 HPK1->pSLP76 Phosphorylates pSLP76->SLP76 Inhibits Signaling pERK pERK ERK->pERK IL2 IL-2 Production pERK->IL2 Inhibitor HPK1 Inhibitor Inhibitor->HPK1 Blocks Kinase Activity Degrader PROTAC HPK1 Degrader-1 Degrader->HPK1 Induces Degradation

Caption: Simplified HPK1 signaling cascade in T-cell activation and points of intervention.

Experimental Workflow for Efficacy Comparison

Efficacy_Comparison_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison cell_culture Immune Cell Culture (e.g., Jurkat, PBMCs) treatment Treatment with Degrader or Inhibitor cell_culture->treatment western_blot Western Blot for HPK1 & pSLP-76 treatment->western_blot cytokine_assay Cytokine Release Assay (e.g., IL-2 ELISA) treatment->cytokine_assay data_analysis Efficacy Comparison: DC50/IC50, TGI, etc. western_blot->data_analysis cytokine_assay->data_analysis syngeneic_model Syngeneic Mouse Model (e.g., MC38 in C57BL/6) dosing Oral Dosing of Degrader or Inhibitor syngeneic_model->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement tme_analysis Tumor Microenvironment Analysis (Flow Cytometry) tumor_measurement->tme_analysis tumor_measurement->data_analysis tme_analysis->data_analysis

Caption: Workflow for comparing the efficacy of HPK1 degraders and inhibitors.

Experimental Protocols

Western Blot for HPK1 Degradation and Pathway Modulation

Objective: To determine the extent of HPK1 protein degradation and inhibition of downstream signaling (pSLP-76) in response to treatment.

Materials:

  • Jurkat cells or human PBMCs

  • This compound and HPK1 inhibitor

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HPK1, anti-pSLP-76 (Ser376), anti-SLP-76, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed Jurkat cells or PBMCs and treat with varying concentrations of this compound or HPK1 inhibitor for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a membrane.

  • Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add chemiluminescent substrate. Visualize protein bands using a chemiluminescence imaging system. Densitometry is used to quantify band intensity relative to a loading control.

IL-2 Release Assay

Objective: To assess the functional consequence of HPK1 degradation or inhibition on T-cell activation by measuring IL-2 secretion.

Materials:

  • Human PBMCs

  • Anti-CD3/CD28 antibodies

  • This compound and HPK1 inhibitor

  • Human IL-2 ELISA kit

Protocol:

  • Cell Stimulation: Plate PBMCs and pre-treat with varying concentrations of the compounds for 2 hours.

  • T-Cell Activation: Add anti-CD3/CD28 antibodies to stimulate T-cell activation and incubate for 48-72 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • ELISA: Perform the IL-2 ELISA according to the manufacturer's instructions to quantify the concentration of secreted IL-2.

In Vivo Efficacy in Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound versus an HPK1 inhibitor in an immunocompetent mouse model.

Materials:

  • C57BL/6 mice

  • MC38 colon adenocarcinoma cells

  • This compound and HPK1 inhibitor formulated for oral gavage

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously implant MC38 cells into the flank of C57BL/6 mice.

  • Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (vehicle, this compound, HPK1 inhibitor).

  • Dosing: Administer compounds via oral gavage at the predetermined dose and schedule (e.g., daily or every other day).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Conclusion

The available preclinical data strongly suggests that PROTAC HPK1 degraders, such as this compound, offer a more potent anti-tumor immune response compared to traditional HPK1 kinase inhibitors.[1][4] The ability to completely remove the HPK1 protein appears to result in a more robust and sustained activation of the anti-tumor immune response. Further clinical investigation of PROTAC HPK1 degraders is warranted to translate these promising preclinical findings into effective cancer therapies.

References

A Comparative Guide to PROTAC HPK1 Degrader-1 and Other Hematopoietic Progenitor Kinase 1 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PROTAC HPK1 Degrader-1 with other reported Proteolysis Targeting Chimeras (PROTACs) targeting Hematopoietic Progenitor Kinase 1 (HPK1). The information presented is collated from publicly available scientific literature and supplier technical data.

Introduction to HPK1 and PROTAC-mediated Degradation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor signaling. By inhibiting HPK1, T-cell activation can be enhanced, making it a promising target for cancer immunotherapy.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (in this case, HPK1), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

Quantitative Comparison of HPK1 PROTACs

The following tables summarize the available quantitative data for this compound and other HPK1 PROTACs. The data has been compiled from various sources and the experimental conditions are noted where available.

Table 1: Degradation Potency and Efficacy of HPK1 PROTACs

PROTAC NameDC₅₀ (nM)Dₘₐₓ (%)Cell Line / Cell TypeE3 Ligase Ligand
This compound (Compound B1) 1.8 [1][2][3]Not ReportedJurkat[4][5]Thalidomide (CRBN)[2]
PROTAC HPK1 Degrader-2 (compound 3)23[3][6]Not ReportedHuman PBMC[3][6]Not Specified
PROTAC HPK1 Degrader-4 (compound E3)3.16[3]Not ReportedNot SpecifiedCRBN[3]
PROTAC HPK1 Degrader-5 (Compound 10m)5.0[7][8][9][10]≥99[7][8][9][10]Jurkat[7]CRBN[7]
DD205-2915.3[11]94%[12]Not SpecifiedNot Specified

Table 2: Functional Activity and Selectivity of HPK1 PROTACs

PROTAC NameFunctional ReadoutIC₅₀ (nM)Selectivity
This compound (Compound B1) Inhibition of SLP76 phosphorylation [1][2]496.1 [1][2]Not Reported
PROTAC HPK1 Degrader-4 (compound E3)Immune activation[3]Not Reported>1000-fold over GLK[3]
PROTAC HPK1 Degrader-5 (Compound 10m)Inhibition of SLP76 phosphorylation, IL-2 and IFN-γ release[7][8][9][10]Not ReportedSelective for HPK1 over other MAP4K family members[8]
DD205-291Inhibition of SLP-76 phosphorylation, IL-2 and IFN-γ induction[11][13][14]Not ReportedHigh selectivity[13][14]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_active HPK1 (Active) TCR->HPK1_active Activates SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates Degradation HPK1 Degradation HPK1_active->Degradation pSLP76 p-SLP-76 SLP76->pSLP76 Signal_Transduction Downstream Signal Transduction pSLP76->Signal_Transduction Negative Regulation T_Cell_Activation T-Cell Activation (e.g., IL-2, IFN-γ production) Signal_Transduction->T_Cell_Activation PROTAC HPK1 PROTAC PROTAC->HPK1_active Binds & Induces

Caption: HPK1 Signaling Pathway and PROTAC Intervention.

PROTAC_Mechanism cluster_0 PROTAC Action PROTAC HPK1 PROTAC Ternary_Complex Ternary Complex (HPK1-PROTAC-E3) PROTAC->Ternary_Complex HPK1 HPK1 Protein HPK1->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of HPK1 Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation HPK1 Degradation Proteasome->Degradation Mediates

Caption: General Mechanism of Action for an HPK1 PROTAC.

Western_Blot_Workflow Start Cell Treatment with HPK1 PROTAC Cell_Lysis Cell Lysis Start->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-HPK1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of HPK1 PROTACs. These protocols are generalized based on standard laboratory procedures and information from the cited literature.

Protocol 1: Western Blotting for HPK1 Degradation

This protocol is used to determine the degradation of HPK1 protein in cells treated with PROTACs.

1. Cell Culture and Treatment:

  • Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cells are seeded in 6-well plates at a density of 1 x 10⁶ cells/mL.

  • Cells are treated with various concentrations of the HPK1 PROTAC or DMSO as a vehicle control for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

  • Cell pellets are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

  • Protein concentration is determined using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.

  • The separated proteins are transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated with a primary antibody specific for HPK1 overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

  • A loading control, such as GAPDH or β-actin, is also probed to ensure equal protein loading.

4. Data Analysis:

  • The intensity of the protein bands is quantified using densitometry software.

  • The level of HPK1 is normalized to the loading control.

  • The percentage of degradation is calculated relative to the vehicle-treated control.

  • The DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum degradation percentage) are determined by plotting the degradation percentage against the PROTAC concentration.

Protocol 2: IL-2 and IFN-γ Release Assay

This assay measures the functional consequence of HPK1 degradation on T-cell activation by quantifying the secretion of cytokines.

1. Cell Culture and Treatment:

  • Human peripheral blood mononuclear cells (PBMCs) or Jurkat cells are cultured as described in Protocol 1.

  • Cells are pre-treated with different concentrations of the HPK1 PROTAC or DMSO for a specified period (e.g., 24 hours).

2. T-Cell Stimulation:

  • For Jurkat cells, 96-well plates are pre-coated with an anti-human CD3 antibody (e.g., OKT3). The cells are then added to the wells for stimulation for 24 hours[4][5].

  • For PBMCs, stimulation can be achieved using anti-CD3/CD28 antibodies[7].

3. Cytokine Measurement:

  • After stimulation, the cell culture supernatant is collected.

  • The concentration of IL-2 and IFN-γ in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions[15][16].

  • Briefly, the supernatant is added to antibody-coated plates, followed by incubation with a detection antibody and a substrate to produce a colorimetric signal.

  • The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

4. Data Analysis:

  • The amount of IL-2 and IFN-γ released is plotted against the concentration of the HPK1 PROTAC to assess the dose-dependent effect on T-cell activation.

Conclusion

This compound demonstrates high potency in inducing HPK1 degradation with a DC₅₀ value of 1.8 nM in Jurkat cells[1][2][3][4][5]. When compared to other HPK1 PROTACs, it is among the most potent degraders identified in the provided data. For instance, PROTAC HPK1 Degrader-5 has a DC₅₀ of 5.0 nM and a Dₘₐₓ of ≥99% in the same cell line[7][8][9][10]. The functional consequence of HPK1 degradation by these compounds is demonstrated by the inhibition of SLP-76 phosphorylation and the enhancement of T-cell activation, as measured by IL-2 and IFN-γ release[1][2][7][8][9][10][11][13][14].

The choice of an optimal HPK1 PROTAC for further research and development will depend on a comprehensive evaluation of not only its degradation potency and efficacy but also its selectivity, pharmacokinetic properties, and in vivo anti-tumor activity. The data and protocols presented in this guide are intended to provide a foundation for such comparative assessments.

References

Validating HPK1 Degradation: A Comparative Analysis of PROTAC HPK1 Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTAC HPK1 Degrader-1 with alternative HPK1-targeting PROTACs. We present supporting experimental data and detailed protocols to aid in the validation of HPK1 degradation.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a key negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins, such as HPK1. This guide focuses on this compound and compares its performance with other commercially available HPK1 degraders.

Comparative Performance of HPK1 Degraders

This compound (also referred to as Compound B1) is a potent degrader of HPK1 with a half-maximal degradation concentration (DC50) of 1.8 nM.[1][2] It also inhibits the phosphorylation of the downstream target SLP76 with a half-maximal inhibitory concentration (IC50) of 496.1 nM.[1][2] The following table summarizes the performance of this compound in comparison to other known HPK1 PROTAC degraders.

CompoundDC50 (nM)Dmax (%)Cell Line/SystemE3 Ligase LigandReference(s)
This compound (Compound B1) 1.8 N/A Jurkat Thalidomide (CRBN) [1][2]
PROTAC HPK1 Degrader-223N/AHuman PBMCN/A[3]
PROTAC HPK1 Degrader-4 (E3)3.16N/AN/ACRBN[3]
PROTAC HPK1 Degrader-55.0≥ 99JurkatCRBN[3]
DD205-2915.3N/AN/AN/A[3]

N/A: Data not available in the searched resources.

Signaling Pathway and PROTAC Mechanism of Action

HPK1 acts as a negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 phosphorylates SLP76, leading to attenuated T-cell activation. This compound is designed to induce the degradation of HPK1, thereby blocking this negative regulatory signal and enhancing T-cell response. The PROTAC molecule consists of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon or CRBN). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of HPK1.

HPK1 signaling and PROTAC-mediated degradation.

Experimental Workflow for Validation

Validating the efficacy of this compound involves a series of in vitro experiments to confirm HPK1 degradation and assess the downstream functional consequences. The general workflow includes cell culture, treatment with the degrader, and subsequent analysis of protein levels and cellular responses.

Experimental_Workflow cluster_protein Protein Level Assessment cluster_functional Functional Outcomes A 1. Cell Culture (e.g., Jurkat cells) B 2. Treatment This compound (Dose-response & Time-course) A->B C 3. Cell Lysis B->C E 5. Functional Assays B->E D 4. Western Blot Analysis C->D D1 HPK1 Degradation (DC50, Dmax) D->D1 D2 pSLP76 Inhibition (IC50) D->D2 E1 IL-2 Production (ELISA) E->E1

References

Selectivity in Focus: A Comparative Analysis of PROTAC HPK1 Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of PROTAC HPK1 Degrader-1 against other kinases, supported by experimental data and detailed methodologies.

Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling, has emerged as a promising target in cancer immunotherapy. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of HPK1 offer a novel therapeutic strategy. A critical aspect of developing any kinase-targeting therapeutic is ensuring its selectivity to minimize off-target effects and potential toxicity. This guide delves into the selectivity profile of this compound, comparing its performance with other kinases.

Quantitative Selectivity Profile

While comprehensive kinome-wide selectivity data for a compound specifically named "this compound" is not publicly available, data from several published potent and selective HPK1 PROTAC degraders provide a strong indication of the achievable selectivity. The following table summarizes key degradation and inhibition data for representative HPK1 PROTACs.

DegraderTargetAssay TypeValueSelectivity Highlights
HZ-S506 HPK1Kinase Inhibition (IC50)4.6 nM[1][2][3]Good selectivity against other MAP4K family members.[1][2][3]
HPK1Degradation (DC50) in Jurkat & PBMC< 10 nM[1][2][3]Proteomics analysis revealed no significant downregulation of other off-target proteins.[1][2][3]
DD205-291 HPK1Degradation (DC50)5.3 nM[4]Described as having high selectivity and potency.[5][6]
Degrader E3 HPK1Degradation (DC50)3.16 nM[7]Demonstrates at least 1000-fold selectivity over the closely related kinase GLK.[7]

Experimental Protocols

The selectivity of PROTAC HPK1 degraders is typically assessed using a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of such compounds.

Quantitative Proteomics (Chemoproteomics)

This method provides an unbiased, global assessment of a PROTAC's selectivity by quantifying changes in protein abundance across the entire proteome upon treatment.

Objective: To identify and quantify all proteins that are degraded or downregulated following treatment with the PROTAC HPK1 degrader.

Methodology:

  • Cell Culture and Treatment: Jurkat T-cells, or other relevant immune cell lines, are cultured to a sufficient density. The cells are then treated with the PROTAC HPK1 degrader at various concentrations and for different durations (e.g., 2, 6, 24 hours). A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Lysis and Protein Extraction: Following treatment, cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard method like the BCA assay.

  • Protein Digestion and Peptide Labeling: Proteins from each sample are digested into peptides, typically using trypsin. For quantitative analysis, peptides are often labeled with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexing of different samples in a single mass spectrometry run.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, which allows for peptide sequencing and identification. The reporter ions from the isobaric tags are also quantified to determine the relative abundance of each peptide (and thus protein) in the different samples.

  • Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify proteins. The abundance of each protein in the PROTAC-treated samples is compared to the vehicle control. Proteins showing a significant decrease in abundance are identified as potential off-targets.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method used to quantify the binding of a PROTAC to its target protein and can be adapted to assess selectivity.

Objective: To measure the affinity of the PROTAC degrader for HPK1 and other kinases of interest in a cellular context.

Methodology:

  • Vector Construction: The kinase of interest (e.g., HPK1 or a potential off-target kinase) is genetically fused to NanoLuc® luciferase (the BRET donor).

  • Cell Transfection: HEK293T cells, or another suitable cell line, are transiently transfected with the NanoLuc®-kinase fusion construct.

  • Assay Setup: Transfected cells are plated in a multi-well plate. A cell-permeable fluorescent tracer that binds to the active site of the kinase is added.

  • Compound Treatment: The PROTAC HPK1 degrader is serially diluted and added to the cells. The PROTAC competes with the fluorescent tracer for binding to the NanoLuc®-kinase.

  • Signal Detection: A substrate for NanoLuc® is added, and the luminescence (donor emission) and fluorescence (acceptor emission) are measured.

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. As the PROTAC displaces the fluorescent tracer, the BRET signal decreases in a dose-dependent manner, allowing for the determination of the compound's IC50 value, which reflects its binding affinity to the target kinase in live cells.

Visualizing the Selectivity Profiling Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a PROTAC degrader, from initial screening to in-depth proteomic analysis.

G cluster_0 Initial Screening & Potency cluster_1 Selectivity Profiling cluster_2 Data Analysis & Interpretation A Design & Synthesis of This compound B Biochemical Assay (e.g., ADP-Glo) HPK1 Inhibition (IC50) A->B C Cellular Degradation Assay (e.g., Western Blot) HPK1 Degradation (DC50) A->C D Targeted Kinase Panel (e.g., MAP4K family) Inhibition/Degradation Assays C->D High Potency E Live-Cell Target Engagement (e.g., NanoBRET™) Binding Affinity (IC50) vs. Off-Target Kinases C->E High Potency F Global Proteomics (LC-MS/MS) Unbiased Off-Target Identification C->F High Potency G Quantify Selectivity (e.g., Selectivity Ratio) D->G E->G H Identify Off-Target Liabilities F->H I Confirm On-Target Efficacy G->I H->I

Caption: Workflow for this compound selectivity profiling.

References

Combination Therapy of PROTAC HPK1 Degrader-1 with Anti-PD-1 Shows Enhanced Anti-Tumor Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A promising new frontier in cancer immunotherapy is emerging through the synergistic combination of PROTAC HPK1 Degrader-1 and anti-PD-1 checkpoint inhibitors. Preclinical data robustly demonstrates that this dual-pronged approach significantly enhances anti-tumor immunity and leads to superior tumor growth inhibition compared to either monotherapy alone. This guide provides a comprehensive comparison of the combination therapy with alternative treatments, supported by experimental data, detailed protocols, and mechanistic diagrams.

Hematopoietic Progenitor Kinase 1 (HPK1) has been identified as a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a key strategy to enhance anti-tumor immunity. PROTAC (Proteolysis Targeting Chimera) HPK1 degraders represent a novel therapeutic modality designed to induce the degradation of the HPK1 protein, thereby removing its inhibitory effects on T-cells. When combined with anti-PD-1 therapy, which blocks the "off switch" on T-cells, the result is a potentiation of the anti-tumor immune response.

Comparative Efficacy: In Vivo Studies

Preclinical studies in syngeneic mouse models have consistently shown the superior efficacy of the combination therapy. Below is a summary of key quantitative data from these studies.

Treatment GroupTumor ModelTumor Growth Inhibition (TGI) (%)Complete Responders (CR)Key Findings
This compound (Monotherapy) Colonic Syngeneic>80%-Greater TGI compared to anti-PD-1 alone.[1]
Low-immunogenic Melanoma79%-Superior TGI compared to anti-PD-1 or an HPK1 inhibitor.[1]
MC38 Colorectal30.22% (at 3.0 mg/kg)-Efficaciously inhibited tumor growth as a single agent.[2]
Anti-PD-1 (Monotherapy) Colonic Syngeneic~50%-Moderate anti-tumor activity.[1]
Low-immunogenic Melanoma0%-Ineffective in this resistant model.[1]
This compound + Anti-PD-1 Colonic Syngeneic>80%50% (5/10 mice)Resulted in a significant number of complete responders.[1]
MC38 Colorectal>90%-Robust and statistically significant tumor growth inhibition.[3][4]
MC38 Colorectal91.0% (at 0.5 mg/kg)-Significant suppression of tumor growth.[5][6]
HPK1 Inhibitor (Monotherapy) Low-immunogenic Melanoma13%-Modest anti-tumor activity.[1]

Modulation of the Tumor Microenvironment

The enhanced anti-tumor activity of the combination therapy is associated with a significant reprogramming of the tumor microenvironment (TME). Treatment with PROTAC HPK1 degraders, both alone and in combination with anti-PD-1, leads to a more inflamed TME, characterized by an influx of effector immune cells.

Immune Cell PopulationTreatment EffectFold Change (vs. Control/Anti-PD-1)
Inflammatory Monocytes Increased~2-fold
Activated NK Cells Increased~2-fold
Infiltrating Neutrophils Decreased-
CD45+ Immune Cells IncreasedInfiltration promoted from 0.7% to 1.5%
CD3+ T Cells IncreasedInfiltration promoted from 0.2% to 0.5%

Mechanistic Insights: Signaling Pathways and Experimental Workflow

To visually articulate the biological processes and experimental strategies, the following diagrams have been generated.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cells TCR TCR Engagement Adaptor_Proteins Adaptor Proteins (SLP-76, Gads) TCR->Adaptor_Proteins HPK1 HPK1 Activation Adaptor_Proteins->HPK1 pSLP76 pSLP76 (S376) HPK1->pSLP76 Phosphorylation 14_3_3_Binding 14-3-3 Binding pSLP76->14_3_3_Binding TCR_Signalosome_Destabilization TCR Signalosome Destabilization 14_3_3_Binding->TCR_Signalosome_Destabilization T_Cell_Inhibition T-Cell Activation Inhibition TCR_Signalosome_Destabilization->T_Cell_Inhibition

HPK1 Signaling Pathway in T-Cells

Combination_Therapy_Mechanism Mechanism of Combination Therapy cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell TCR TCR HPK1 HPK1 TCR->HPK1 Activates Activation T-Cell Activation HPK1->Activation Inhibits PD1 PD-1 PD1->Activation Inhibits Antigen Tumor Antigen Antigen->TCR Presents PDL1 PD-L1 PDL1->PD1 Binds PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 Degrades AntiPD1 Anti-PD-1 Antibody AntiPD1->PD1 Blocks

Mechanism of Combination Therapy

Experimental_Workflow Experimental Workflow for In Vivo Studies Tumor_Implantation Tumor Cell Implantation (e.g., MC38 in C57BL/6 mice) Tumor_Growth Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration: - Vehicle - this compound - Anti-PD-1 - Combination Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis Monitoring->Endpoint TME_Analysis Tumor Microenvironment Analysis: - Flow Cytometry (TILs) - Cytokine Analysis Endpoint->TME_Analysis

Experimental Workflow for In Vivo Studies

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of this research. Below are representative protocols for the key experiments cited.

In Vivo Syngeneic Mouse Model (MC38)
  • Cell Culture: MC38 colon adenocarcinoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a 37°C, 5% CO2 incubator.

  • Animal Model: 6-8 week old female C57BL/6 mice are used for tumor implantation.

  • Tumor Implantation: MC38 cells are harvested, washed with PBS, and resuspended in PBS at a concentration of 1 x 10^7 cells/mL. 100 µL of the cell suspension (1 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.[7]

  • Tumor Growth Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[7]

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).[7]

    • This compound: Administered orally (p.o.) at doses ranging from 0.5 to 30 mg/kg, typically on a daily or every other day schedule.[1][5][8]

    • Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) at a dose of 100-200 μg per mouse, typically twice a week.[9][10]

  • Endpoint Analysis: Mice are euthanized when tumors reach a predetermined size (e.g., >2000 mm³) or show signs of significant toxicity. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[7]

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
  • Tumor Digestion: Excise tumors and mechanically dissociate them, followed by enzymatic digestion (e.g., using a tumor dissociation kit) to obtain a single-cell suspension.[11]

  • Cell Staining:

    • Perform a Live/Dead stain to exclude non-viable cells.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1).

  • Data Acquisition: Acquire samples on a flow cytometer, collecting a sufficient number of events for analysis.

  • Gating Strategy:

    • Gate on single, live cells.

    • Identify immune cells (CD45+).

    • Further gate on specific lymphocyte populations (e.g., CD3+ T-cells, CD4+ helper T-cells, CD8+ cytotoxic T-cells, NK1.1+ NK cells).

Cytokine Analysis from Mouse Serum
  • Sample Collection: Collect blood from mice via cardiac puncture or tail vein bleed and process to obtain serum.

  • Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex-based assay or Meso Scale Discovery) to simultaneously quantify the levels of multiple cytokines (e.g., IL-2, IFN-γ, TNF-α) in the serum samples.[12][13]

  • Data Analysis: Analyze the data according to the manufacturer's instructions to determine the concentration of each cytokine in the different treatment groups.

Conclusion

The combination of this compound with anti-PD-1 therapy represents a highly promising strategy in cancer immunotherapy. The preclinical data strongly support the synergistic potential of this approach to enhance anti-tumor immune responses, leading to improved tumor control and a higher rate of complete responses. The detailed experimental protocols provided herein offer a framework for further investigation and development of this innovative combination therapy.

References

Unveiling the Mechanism: A Guide to Rescue Experiments for PROTAC HPK1 Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental strategies to validate the mechanism of action of PROTAC HPK1 Degrader-1, a potent protein degrader targeting Hematopoietic Progenitor Kinase 1 (HPK1).

This compound, also identified as compound B1, is a highly efficient CRBN-recruiting proteolysis-targeting chimera (PROTAC) with a demonstrated half-maximal degradation concentration (DC50) of 1.8 nM.[1][2] Its primary function is to induce the degradation of HPK1, a key negative regulator of T-cell receptor (TCR) signaling. By doing so, it inhibits the phosphorylation of downstream targets like SLP76, thereby enhancing T-cell activation.[1][2] This guide focuses on the critical rescue experiments designed to confirm that the observed activity of this compound is a direct result of its intended PROTAC mechanism.

Comparative Analysis of HPK1-Targeted Therapies

The therapeutic landscape for targeting HPK1 is evolving, with both small molecule inhibitors and protein degraders under investigation. While kinase inhibitors block the catalytic function of HPK1, PROTACs like Degrader-1 eliminate the entire protein, including its scaffolding functions. This distinction is crucial as HPK1 possesses both kinase-dependent and -independent roles in immune regulation. A direct comparison with an HPK1 kinase inhibitor highlights the unique advantages of a degradation-based approach.

FeatureThis compoundHPK1 Kinase Inhibitor
Mechanism of Action Induces proteasomal degradation of HPK1 proteinCompetitively binds to the ATP-binding site to inhibit kinase activity
Target Elimination Removes the entire protein, including scaffolding functionsBlocks catalytic function only
Reported Potency (DC50) 1.8 nM[1][2]Varies by compound
Downstream Effect Inhibition of SLP76 phosphorylation[1][2]Inhibition of substrate phosphorylation
Potential for Resistance May be less susceptible to resistance from kinase domain mutationsCan be rendered ineffective by mutations in the ATP-binding pocket

Rescue Experiments: Confirming the PROTAC Mechanism

To definitively attribute the biological effects of this compound to its intended mechanism, a series of rescue experiments are essential. These experiments aim to reverse the degradation of HPK1 by interfering with different stages of the PROTAC-mediated degradation pathway.

Experimental Workflow: A Visual Guide

G cluster_0 Cell Treatment cluster_1 Rescue Conditions (Pre-treatment) cluster_2 Analysis A Cells Expressing HPK1 B Treat with this compound A->B G Cell Lysis B->G C Proteasome Inhibitor (e.g., MG132) C->B Rescue 1 D NEDD8-Activating Enzyme Inhibitor (e.g., MLN4924) D->B Rescue 2 E Competitive HPK1 Ligand E->B Rescue 3 F Competitive CRBN Ligand (e.g., Thalidomide) F->B Rescue 4 H Western Blot for HPK1 Levels G->H I Quantification of HPK1 H->I

Caption: Workflow for HPK1 Degradation Rescue Experiments.

Comparative Data from Rescue Experiments

The following table summarizes the expected outcomes of rescue experiments designed to validate the mechanism of this compound.

Rescue AgentMechanism of RescueExpected Outcome on HPK1 Levels (vs. PROTAC alone)Rationale
Proteasome Inhibitor (e.g., MG132) Blocks the final step of protein degradation by the proteasome.High Rescue If degradation is proteasome-dependent, its inhibition will prevent HPK1 clearance.
NEDD8-Activating Enzyme Inhibitor (e.g., MLN4924) Inhibits the neddylation of cullins, a crucial step for the activation of Cullin-RING E3 ligases like CRBN.High Rescue An inactive E3 ligase complex cannot ubiquitinate HPK1, thus preventing its degradation.
Competitive HPK1 Ligand (Free Inhibitor) Competes with the PROTAC for binding to HPK1, preventing the formation of the ternary complex.Partial to High Rescue The extent of rescue will depend on the relative affinities and concentrations of the PROTAC and the competitor.
Competitive CRBN Ligand (e.g., Thalidomide) Competes with the PROTAC for binding to the E3 ligase CRBN.Partial to High Rescue Prevents the recruitment of the E3 ligase to the HPK1-PROTAC complex, thereby inhibiting ubiquitination.
Inactive Epimer/Analog of PROTAC A structurally similar molecule that does not bind to either HPK1 or CRBN.No Degradation Serves as a negative control to demonstrate the specificity of the active PROTAC molecule.

Detailed Experimental Protocols

The following are generalized protocols for the key rescue experiments. Researchers should optimize concentrations and incubation times based on their specific cell lines and experimental conditions.

Protocol 1: Proteasome and Neddylation Inhibition Rescue
  • Cell Culture: Plate cells (e.g., Jurkat or other immune cell lines endogenously expressing HPK1) at an appropriate density and allow them to adhere or stabilize overnight.

  • Pre-treatment:

    • For proteasome inhibition, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

    • For neddylation inhibition, pre-treat cells with a NEDD8-activating enzyme inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.

  • PROTAC Treatment: Add this compound at its effective concentration (e.g., 10-100 nM) to the pre-treated cells. Include a vehicle control (e.g., DMSO) and a positive control (PROTAC alone).

  • Incubation: Incubate the cells for a predetermined time sufficient to induce HPK1 degradation (e.g., 6-24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against HPK1 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Quantification: Quantify the band intensities for HPK1 and the loading control. Normalize the HPK1 signal to the loading control and express the results as a percentage of the vehicle-treated control.

Protocol 2: Competitive Ligand Rescue
  • Cell Culture: As described in Protocol 1.

  • Pre-treatment:

    • For HPK1 competition, pre-treat cells with a high concentration of a free HPK1 inhibitor for 1-2 hours.

    • For CRBN competition, pre-treat cells with a high concentration of a CRBN ligand (e.g., 10 µM thalidomide) for 1-2 hours.

  • PROTAC Treatment: Add this compound at its effective concentration.

  • Incubation, Lysis, Western Blotting, and Quantification: Follow steps 4-7 as described in Protocol 1.

Signaling Pathway and PROTAC Mechanism

To provide a clearer understanding of the biological context, the following diagrams illustrate the HPK1 signaling pathway and the mechanism of action of this compound.

G TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 Phosphorylates pSLP76 pSLP76 (Inactive) SLP76->pSLP76 T_Cell_Activation T-Cell Activation pSLP76->T_Cell_Activation Inhibits

Caption: Simplified HPK1 Signaling Pathway in T-Cells.

G PROTAC This compound HPK1 HPK1 PROTAC->HPK1 CRBN CRBN (E3 Ligase) PROTAC->CRBN Ternary_Complex HPK1-PROTAC-CRBN Ternary Complex HPK1->Ternary_Complex CRBN->Ternary_Complex Ub_HPK1 Ubiquitinated HPK1 Ternary_Complex->Ub_HPK1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruits Proteasome Proteasome Ub_HPK1->Proteasome Degradation HPK1 Degradation Proteasome->Degradation

Caption: Mechanism of Action of this compound.

By employing these rescue experiments and understanding the underlying signaling pathways, researchers can rigorously validate the on-target activity of this compound and confidently compare its performance against other therapeutic modalities. This systematic approach is fundamental for the continued development of potent and specific protein degraders for immunotherapy and other therapeutic areas.

References

Assessing the Scaffolding Function of HPK1 with PROTAC HPK1 Degrader-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PROTAC HPK1 Degrader-1 (also known as Compound B1) with other alternative HPK1-targeting compounds. The focus is on the unique ability of PROTACs to eliminate the scaffolding function of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell signaling. By inducing the degradation of the entire HPK1 protein, PROTACs offer a distinct advantage over traditional small molecule inhibitors that only block the kinase activity. This guide presents supporting experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

The Dual Role of HPK1 in T-Cell Signaling: Kinase Activity and Scaffolding Function

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is predominantly expressed in hematopoietic cells and acts as a crucial negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76. This phosphorylation leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby dampening T-cell activation.[1]

Beyond its catalytic activity, HPK1 also possesses a kinase-independent scaffolding function. It can physically interact with various signaling proteins to assemble or disassemble signaling complexes, thereby influencing the outcome of TCR signaling. This scaffolding function is critical for its negative regulatory role. Small molecule inhibitors can effectively block the kinase activity of HPK1 but leave the protein intact, allowing its scaffolding function to persist. This limitation has driven the development of Proteolysis Targeting Chimeras (PROTACs) to induce the complete degradation of HPK1, thus eliminating both its kinase and scaffolding functions.

This compound: A Potent Degrader of HPK1

This compound (Compound B1) is a highly efficient, CRBN-recruiting PROTAC that has been developed to induce the degradation of HPK1.[1] It is a heterobifunctional molecule that simultaneously binds to HPK1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of HPK1.

Quantitative Comparison of HPK1 Degraders and Inhibitors

The following tables summarize the performance of this compound in comparison to other known HPK1 degraders and small molecule inhibitors.

Table 1: In Vitro Degradation Potency of HPK1 PROTACs

Compound NameDC50 (nM)Maximum Degradation (Dmax)Cell LineReference
This compound (Compound B1) 1.8 Not ReportedJurkat[1]
PROTAC HPK1 Degrader-223Not ReportedHuman PBMC[2]
PROTAC HPK1 Degrader-43.16Not ReportedNot Specified[2]
PROTAC HPK1 Degrader-55.0≥ 99%Not Specified[2]
DD205-2915.3Not ReportedNot Specified[3]

DC50: Concentration required to degrade 50% of the target protein.

Table 2: In Vitro Potency of HPK1 Modulators on Downstream Signaling

Compound NameAssayIC50 (nM)Cell LineReference
This compound (Compound B1) pSLP76 Inhibition 496.1 Jurkat[1]
HPK1-IN-4HPK1 Kinase Inhibition0.061Not Specified[4]
HPK1-IN-57HPK1 Kinase Inhibition0.09Not Specified[4]
HPK1-IN-57pSLP76 Inhibition33.74Not Specified[4]

IC50: Concentration required to inhibit 50% of the target's activity.

Table 3: Functional Outcomes of HPK1 Modulation in T-Cells

Compound NameAssayEC50 (nM)Cell LineReference
HPK1-IN-57IL-2 Secretion84.24Not Specified[4]

EC50: Concentration required to elicit 50% of the maximum response.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_protac PROTAC Action TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP70 Lck->ZAP70 SLP76 SLP-76 ZAP70->SLP76 HPK1 HPK1 (Kinase & Scaffold) SLP76->HPK1 T_Cell_Activation T-Cell Activation (e.g., IL-2 production) SLP76->T_Cell_Activation pSLP76 p-SLP-76 HPK1->pSLP76 Kinase Activity Proteasome Proteasome HPK1->Proteasome Degradation pSLP76->Proteasome Degradation Fourteen33 14-3-3 pSLP76->Fourteen33 Ub Ubiquitin Ub->pSLP76 Degradation_Products Degradation Products Proteasome->Degradation_Products Fourteen33->Ub PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 CRBN CRBN (E3 Ligase) PROTAC->CRBN CRBN->HPK1 Ubiquitination

Caption: HPK1 Signaling Pathway and PROTAC Mechanism.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays T_Cells T-Cells (e.g., Jurkat) Treatment Treat with This compound or other compounds T_Cells->Treatment Stimulation TCR Stimulation (e.g., anti-CD3/CD28) Treatment->Stimulation Lysate_Prep Cell Lysis Stimulation->Lysate_Prep ELISA ELISA Stimulation->ELISA Collect Supernatant Western_Blot Western Blot Lysate_Prep->Western_Blot HPK1_Degradation HPK1 Degradation (DC50) Western_Blot->HPK1_Degradation pSLP76_Inhibition pSLP-76 Inhibition (IC50) Western_Blot->pSLP76_Inhibition IL2_Secretion IL-2 Secretion (EC50) ELISA->IL2_Secretion

Caption: Experimental Workflow for Assessing HPK1 Modulators.

Experimental Protocols

HPK1 Degradation Assay via Western Blot

Objective: To determine the DC50 of this compound.

Methodology:

  • Cell Culture and Treatment: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 6-well plates and treated with increasing concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HPK1. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the HPK1 bands is quantified and normalized to the loading control. The DC50 value is calculated by plotting the percentage of HPK1 degradation against the log concentration of the degrader.

SLP-76 Phosphorylation Assay

Objective: To determine the IC50 of this compound for the inhibition of SLP-76 phosphorylation.

Methodology:

  • Cell Culture and Treatment: Jurkat T-cells are treated with various concentrations of this compound for a defined period.

  • TCR Stimulation: Cells are then stimulated with anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 15-30 minutes) to induce TCR signaling and HPK1 activation.

  • Cell Lysis and Western Blot: Cell lysis, protein quantification, SDS-PAGE, and Western blotting are performed as described above.

  • Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated SLP-76 (pSLP-76). The membrane is then stripped and re-probed with an antibody for total SLP-76 to normalize for protein levels.

  • Data Analysis: The ratio of pSLP-76 to total SLP-76 is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition of SLP-76 phosphorylation against the log concentration of the compound.

IL-2 Secretion Assay (ELISA)

Objective: To measure the effect of HPK1 degradation on T-cell activation by quantifying IL-2 secretion.

Methodology:

  • Cell Culture and Treatment: Jurkat T-cells or primary human T-cells are treated with this compound.

  • TCR Stimulation: Cells are stimulated with anti-CD3 and anti-CD28 antibodies for 24-48 hours.

  • Supernatant Collection: The cell culture supernatant is collected after centrifugation to remove cells.

  • ELISA: The concentration of IL-2 in the supernatant is quantified using a commercially available IL-2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant IL-2, and the concentration of IL-2 in the samples is determined. The EC50 value can be calculated by plotting the IL-2 concentration against the log concentration of the degrader.

Conclusion

This compound demonstrates superior potency in degrading HPK1 compared to other reported degraders, highlighting its potential as a powerful research tool and a promising therapeutic candidate. By effectively eliminating both the kinase and scaffolding functions of HPK1, PROTACs like HPK1 Degrader-1 offer a more complete and potentially more efficacious approach to enhancing T-cell-mediated anti-tumor immunity compared to traditional kinase inhibitors. The experimental protocols provided herein offer a framework for researchers to further investigate the role of HPK1 and to evaluate the efficacy of novel HPK1-targeting therapeutics.

References

A Head-to-Head Battle for HPK1 Suppression: PROTAC Degrader vs. siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of immuno-oncology, the targeted suppression of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance anti-tumor immunity. This guide provides an objective comparison of two leading methodologies for reducing HPK1 levels: the novel PROTAC HPK1 Degrader-1 and the established technique of siRNA-mediated knockdown.

This comparison delves into the mechanisms of action, efficacy, and experimental considerations for each approach, supported by experimental data to inform the selection of the most suitable tool for your research needs.

At a Glance: PROTAC vs. siRNA for HPK1 Suppression

FeatureThis compoundsiRNA Knockdown of HPK1
Mechanism of Action Post-translational: Hijacks the ubiquitin-proteasome system to induce targeted degradation of the HPK1 protein.Post-transcriptional: Utilizes the RNA interference (RNAi) pathway to cleave HPK1 mRNA, preventing protein synthesis.
Target HPK1 ProteinHPK1 mRNA
Mode of Action Catalytic: One PROTAC molecule can induce the degradation of multiple HPK1 protein molecules.Stoichiometric: One siRNA duplex guides the cleavage of one target mRNA molecule.
Speed of Onset Rapid, often within hours, as it directly targets existing protein.Slower, dependent on the turnover rate of existing HPK1 protein and mRNA.
Duration of Effect Reversible upon compound washout, with protein levels recovering as new protein is synthesized.Can be long-lasting, with the effect persisting until the siRNA is diluted by cell division or degraded.
Specificity High, determined by the ligand's affinity for HPK1 and the E3 ligase. Off-target degradation is a consideration.High, determined by the complementarity of the siRNA sequence to the target mRNA. Off-target gene silencing can occur.

Quantitative Performance Metrics

The following tables summarize key quantitative data for this compound and the expected outcomes for siRNA-mediated knockdown of HPK1. It is important to note that direct head-to-head comparative studies are limited, and performance can vary based on the specific reagents, cell lines, and experimental conditions used.

Table 1: Efficacy of HPK1 Reduction

ParameterThis compoundsiRNA Knockdown of HPK1
DC50 (Degradation) 1.8 nM[1]Not Applicable
IC50 (pSLP76 Inhibition) 496.1 nM[1]Dependent on knockdown efficiency
Maximal Degradation (Dmax) ≥ 99%[2]Typically 70-90% knockdown
Time to Max Effect 4-8 hours[3]24-72 hours

Table 2: Functional Outcomes of HPK1 Suppression

ParameterThis compoundsiRNA Knockdown of HPK1
IL-2 Production Significant, dose-dependent increase[2][3]Expected to increase
IFN-γ Production Significant, dose-dependent increase[2]Expected to increase
Cell Viability (Jurkat cells) Generally low cytotoxicity at effective concentrationsCan impact cell viability depending on transfection reagent and siRNA concentration

Delving into the Mechanisms

To understand the fundamental differences between these two powerful techniques, it is crucial to visualize their distinct mechanisms of action.

cluster_protac This compound Mechanism cluster_sirna siRNA Knockdown of HPK1 Mechanism PROTAC PROTAC HPK1 Degrader-1 Ternary_Complex Ternary Complex (HPK1-PROTAC-E3) PROTAC->Ternary_Complex HPK1 HPK1 Protein HPK1->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation HPK1 Degradation Proteasome->Degradation siRNA HPK1 siRNA RISC RISC Complex siRNA->RISC siRNA_RISC siRNA-RISC Complex RISC->siRNA_RISC HPK1_mRNA HPK1 mRNA siRNA_RISC->HPK1_mRNA Cleavage mRNA Cleavage HPK1_mRNA->Cleavage Binding No_Translation Inhibition of Translation Cleavage->No_Translation HPK1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP76 (Ser376) T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) SLP76->T_Cell_Activation Promotes Degradation_SLP76 SLP-76 Degradation pSLP76->Degradation_SLP76 Leads to Degradation_SLP76->T_Cell_Activation Inhibits Experimental_Workflow start Jurkat T-Cell Culture treatment Treatment start->treatment protac_arm PROTAC HPK1 Degrader-1 treatment->protac_arm sirna_arm HPK1 siRNA Transfection treatment->sirna_arm control_arm Vehicle/Control siRNA treatment->control_arm incubation Incubation (Time Course) protac_arm->incubation sirna_arm->incubation control_arm->incubation harvest Cell Harvesting & Lysis incubation->harvest analysis Downstream Analysis harvest->analysis western Western Blot (HPK1, pSLP-76, Actin) analysis->western elisa ELISA (IL-2, IFN-γ) analysis->elisa viability Cell Viability Assay analysis->viability

References

Evaluating the Therapeutic Potential of PROTAC HPK1 Degrader-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. While small molecule inhibitors have shown promise, the development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy to not only inhibit but eliminate the HPK1 protein, potentially leading to a more profound and sustained therapeutic effect. This guide provides a comparative analysis of PROTAC HPK1 Degrader-1 against other alternative HPK1-targeting agents, supported by experimental data and detailed methodologies.

Mechanism of Action: PROTAC-Mediated Degradation of HPK1

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. A PROTAC consists of a ligand that binds to the target protein (HPK1), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the proteasome.

cluster_0 PROTAC-mediated HPK1 Degradation HPK1 HPK1 (Target Protein) PROTAC PROTAC HPK1 Degrader-1 HPK1->PROTAC Binds Proteasome Proteasome HPK1->Proteasome Targeted for Degradation PROTAC->HPK1 E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3 E3->PROTAC Recruits Ub Ubiquitin Ub->HPK1 Ubiquitination Degraded_HPK1 Degraded HPK1 (Peptides) Proteasome->Degraded_HPK1 Degrades

Caption: Mechanism of this compound action.

The HPK1 Signaling Pathway in T-Cell Activation

HPK1 acts as a negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76, leading to the dampening of downstream signals required for T-cell activation and effector function. By degrading HPK1, PROTACs can remove this inhibitory brake, thereby enhancing the anti-tumor immune response.

cluster_0 T-Cell Receptor (TCR) Signaling cluster_1 Effect of HPK1 Degradation TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (Inactive) HPK1->pSLP76 Inhibits Signaling NoHPK1 HPK1 Degraded Downstream Downstream Signaling (e.g., ERK activation) SLP76->Downstream Promotes pSLP76->Downstream Blocks Activation T-Cell Activation (IL-2, IFN-γ release) Downstream->Activation PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 Degrades

Caption: HPK1 signaling pathway in T-cell activation.

Comparative Analysis of HPK1 Degraders and Inhibitors

The therapeutic potential of this compound can be evaluated by comparing its in vitro and in vivo performance against other HPK1-targeting agents. The following tables summarize key quantitative data for a selection of these compounds.

In Vitro Degradation and Potency
CompoundTypeDC50 (nM)Dmax (%)IC50 (p-SLP76, nM)
This compound PROTAC1.8[1]>90 (inferred)496.1[1]
PROTAC HPK1 Degrader-2PROTAC23 (in human PBMC)[1]Not ReportedNot Reported
PROTAC HPK1 Degrader-4PROTAC3.16[1]>90 (inferred)Not Reported
PROTAC HPK1 Degrader-5 (10m)PROTAC5.0 ± 0.9[2][3]≥99[2][3]Not Reported
DD205-291PROTAC5.3[1]>90 (inferred)Not Reported
BGB-15025Small Molecule InhibitorN/AN/APotent (preclinical)[4][5][6]
Sonlicromanol (KH176)Small Molecule ModulatorN/AN/ANot Reported

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.

In Vitro Functional Activity
CompoundCell TypeEffect on Cytokine Release
This compound Not SpecifiedNot Reported
PROTAC HPK1 Degrader-5 (10m)Jurkat, PBMCsStimulates IL-2 and IFN-γ release[2][3]
DD205-291Not SpecifiedInduces IL-2 and IFN-γ expression[7][8]
BGB-15025T-cellsEnhances T-cell activation[4]
In Vivo Efficacy and Pharmacokinetics
CompoundAnimal ModelDosingKey OutcomesOral Bioavailability (F%)
This compound Not ReportedNot ReportedNot ReportedNot Reported
PROTAC HPK1 Degrader-5 (10m)MC38 Syngeneic Mouse Model3.0 mg/kg, PO, QOD30.22% Tumor Growth Inhibition (TGI)[9]21% (in CD-1 mice)[9]
DD205-291MC38 Model0.5 mg/kg, PO (in combination with anti-PD1)91.0% TGI[7][8]Orally active[7][8]
BGB-15025Advanced Solid Tumors (Human Phase 1)OralWell-tolerated, greater antitumor activity with tislelizumab[5]Orally bioavailable[5]
Sonlicromanol (KH176)MELAS Spectrum Disorders (Human Phase 2)OralWell-tolerated, positive effect on cognition[10]High bioavailability[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of therapeutic candidates. Below are methodologies for key in vitro assays.

cluster_0 Experimental Workflow Start Start: Treat cells with HPK1 Degrader/Inhibitor WB Western Blotting (HPK1 degradation, p-SLP-76 inhibition) Start->WB Kinase Kinase Assay (HPK1 activity) Start->Kinase Viability Cell Viability Assay (Cytotoxicity) Start->Viability Cytokine Cytokine Release Assay (T-cell activation) Start->Cytokine End End: Data Analysis WB->End Kinase->End Viability->End Cytokine->End

References

Unveiling the Immunomodulatory Power of HPK1 Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective cancer immunotherapies is paramount. Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, has emerged as a promising therapeutic target. Degrading HPK1 using Proteolysis Targeting Chimeras (PROTACs) offers a novel and potentially more effective approach than traditional kinase inhibition. This guide provides a comprehensive comparison of the immunomodulatory effects of different HPK1 degraders, supported by experimental data and detailed methodologies.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[2][3] Upon TCR engagement, HPK1 is activated and phosphorylates downstream substrates like SLP-76, leading to the dampening of T-cell activation and cytokine production.[4][5] By targeting HPK1 for degradation, the aim is to unleash the full potential of the anti-tumor immune response. This approach is being explored as a monotherapy and in combination with other immunotherapies like PD-1 blockade.[4][6]

This guide will delve into the specifics of several recently developed HPK1 PROTAC degraders, comparing their efficacy in degrading HPK1, activating T-cells, and inhibiting tumor growth.

Comparative Efficacy of HPK1 Degraders

The following tables summarize the in vitro and in vivo performance of various HPK1 degraders based on publicly available data.

DegraderE3 LigaseTarget Cell/SystemDC50 (nM)Dmax (%)Citation(s)
10m Cereblon (CRBN)Jurkat cells5.0 ± 0.9≥ 99[4]
E3 Cereblon (CRBN)Not Specified3.16Not Specified[7]
Compound 2 Cereblon (CRBN)Jurkat cells~120>90 (at 1µM)[8]
Unnamed PROTAC Cereblon (CRBN)Ramous cells<50>90[6]
PROTAC HPK1 Degrader-5 (Compound 10m) Cereblon (CRBN)Not Specified5.0≥ 99[9][10]
PROTAC HPK1 Degrader-4 (Compound E3) Cereblon (CRBN)Not Specified3.16Not Specified[10]
PROTAC HPK1 Degrader-2 Not SpecifiedHuman PBMC23Not Specified[10]
DD205-291 Not SpecifiedNot Specified5.3Not Specified[10]
HZ-S506 Not SpecifiedJurkat and PBMC< 10Not Specified[11]
Unnamed PROTACs Not SpecifiedNot Specified1-20>80[12][13]

Table 1: In Vitro Degradation Efficacy of HPK1 Degraders. This table highlights the potency of different degraders in reducing HPK1 protein levels. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of degradation achieved.

DegraderAssay SystemParameter MeasuredEC50 (nM)EffectCitation(s)
10m Jurkat cells (anti-CD3/CD28 stimulated)IL-2 ProductionNot SpecifiedSignificant increase[4]
10m PBMCs (anti-CD3/CD28 stimulated)IFN-γ ProductionNot SpecifiedSignificant increase[4]
Compound 2 Jurkat cells (OKT3 stimulated)IL-2 Production~200Enhanced production[8]
Unnamed PROTAC Not SpecifiedIL-2 and IFNγ production<100Increased production[6]
PROTAC HPK1 Degrader-5 (Compound 10m) Jurkat cells and PBMCs (anti-CD3/CD28 stimulated)IL-2 and IFN-γ releaseNot SpecifiedStimulated release[9]
HZ-S506 Jurkat cells (anti-CD3/CD28 stimulated)IL-2 Production279.1Increased production[11]
Unnamed PROTACs Not SpecifiedIL-2 release2-20Robust T-cell activity[12][13]

Table 2: In Vitro Immunomodulatory Effects of HPK1 Degraders. This table showcases the ability of the degraders to enhance T-cell effector functions, a key indicator of their immunomodulatory potential. EC50 represents the concentration that elicits 50% of the maximal response.

DegraderMouse ModelDosingTumor Growth Inhibition (TGI)Combination BenefitCitation(s)
10m MC38 syngeneic model3.0 mg/kg, PO, QOD30.22% (as single agent)Superior antitumor effect with PD-1 blockade[4]
Unnamed PROTAC MC38 and CT26 syngeneic modelsNot SpecifiedRobust and statistically significantRobust anti-tumor activity with anti-PD1 (TGI > 90%)[6]
PROTAC HPK1 Degrader-5 (Compound 10m) MC38 syngeneic model0.5-3 mg/kg, PO, every other day for 14 daysSignificant inhibitionEnhanced efficacy with PD-1 blockade[9]
Unnamed PROTACs Colonic syngeneic tumor model30 mg/kg>80%50% complete responders with anti-PD-1[12]
DD205-291 MC38 model0.5 mg/kg, PONot specified as single agentSignificant suppression with anti-PD1 (TGI of 91.0%)[14]
HZ-S506 CT26 tumor modelNot SpecifiedExhibited anti-tumor activityRobust anti-tumor activities with anti-PD1[11]

Table 3: In Vivo Anti-Tumor Efficacy of HPK1 Degraders. This table summarizes the in vivo performance of the degraders in preclinical tumor models, demonstrating their potential as cancer therapeutics.

Signaling Pathways and Experimental Workflows

The degradation of HPK1 by PROTACs initiates a cascade of downstream signaling events that ultimately enhance the anti-tumor immune response.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 Phosphorylates Degradation HPK1 Degradation pSLP76 pSLP76 (S376) SLP76->pSLP76 TCR_complex TCR Signaling Complex Destabilization pSLP76->TCR_complex T_cell_suppression T-Cell Suppression TCR_complex->T_cell_suppression PROTAC HPK1 PROTAC Degrader PROTAC->HPK1 Binds Ub_Proteasome Ubiquitin-Proteasome System PROTAC->Ub_Proteasome Ub_Proteasome->HPK1 Degrades ERK_pathway ERK Pathway Activation Degradation->ERK_pathway Leads to Cytokine_release IL-2 & IFN-γ Release ERK_pathway->Cytokine_release T_cell_activation T-Cell Activation Cytokine_release->T_cell_activation

Caption: HPK1 signaling pathway and the mechanism of action for HPK1 PROTAC degraders.

The general workflow for evaluating the immunomodulatory effects of HPK1 degraders involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Degradation_Assay HPK1 Degradation (Western Blot) T_Cell_Activation T-Cell Activation (Cytokine Release) Degradation_Assay->T_Cell_Activation Kinase_Inhibition Kinase Inhibition (ADP-Glo Assay) Kinase_Inhibition->T_Cell_Activation Signaling_Analysis Signaling Pathway (pSLP76, pERK) T_Cell_Activation->Signaling_Analysis PK_PD Pharmacokinetics & Pharmacodynamics Signaling_Analysis->PK_PD Tumor_Model Syngeneic Tumor Models (e.g., MC38) PK_PD->Tumor_Model Efficacy_Study Anti-Tumor Efficacy (TGI) Tumor_Model->Efficacy_Study Immune_Profiling Tumor Microenvironment Analysis Efficacy_Study->Immune_Profiling

Caption: General experimental workflow for the evaluation of HPK1 degraders.

Detailed Experimental Protocols

A clear and reproducible experimental protocol is crucial for the accurate assessment and comparison of different compounds.

HPK1 Degradation Assay (Western Blot)

  • Cell Culture and Treatment: Seed Jurkat cells or human PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat the cells with varying concentrations of the HPK1 degrader or DMSO as a vehicle control for 24 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HPK1 (e.g., rabbit anti-HPK1) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Quantification: Densitometry analysis is performed to quantify the band intensities and calculate the percentage of HPK1 degradation relative to the vehicle control. The DC50 value is determined by plotting the percentage of degradation against the logarithm of the degrader concentration and fitting the data to a dose-response curve.[4]

T-Cell Activation Assay (Cytokine Release)

  • Cell Preparation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation and Treatment: Plate the PBMCs or Jurkat cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3). Add anti-CD28 antibody to the culture medium. Treat the cells with a serial dilution of the HPK1 degrader or DMSO.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted cytokines, such as IL-2 and IFN-γ, using an ELISA kit or a cytokine bead array (CBA) according to the manufacturer's instructions.

  • Data Analysis: The EC50 value is calculated by plotting the cytokine concentration against the logarithm of the degrader concentration and fitting the data to a sigmoidal dose-response curve.[4][8]

In Vivo Tumor Efficacy Study

  • Animal Model: Use immunocompetent mice, such as C57BL/6 or BALB/c, depending on the syngeneic tumor model.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 MC38 or CT26 cells) into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups: vehicle control, HPK1 degrader alone, anti-PD-1 antibody alone, and the combination of the HPK1 degrader and anti-PD-1 antibody. Administer the treatments as per the specified dosing schedule (e.g., oral gavage for the degrader, intraperitoneal injection for the antibody).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Immune Cell Profiling (Optional): At the end of the study, tumors can be harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to characterize the immune cell infiltrates (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).[4][6]

Concluding Remarks

The development of HPK1 degraders represents a significant advancement in the field of cancer immunotherapy. These molecules have demonstrated potent immunomodulatory effects, leading to enhanced T-cell activation and robust anti-tumor efficacy in preclinical models. The data presented in this guide highlights the promise of this therapeutic strategy. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of HPK1 degradation in cancer patients. The detailed protocols provided herein should serve as a valuable resource for researchers working to advance this exciting area of drug discovery.

References

The Synergistic Potential of PROTAC HPK1 Degrader-1 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of PROTAC HPK1 Degrader-1, focusing on its synergistic effects with other anti-cancer agents. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a critical negative regulator of T-cell receptor (TCR) signaling. Its degradation by this compound is a promising strategy to enhance anti-tumor immunity. This document summarizes preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to support further research and development in this area.

Introduction to this compound

This compound is a potent therapeutic agent that induces the degradation of HPK1.[1] HPK1 is predominantly expressed in hematopoietic cells and functions as an intracellular checkpoint, dampening T-cell activation and function.[2][3] By targeting HPK1 for degradation, this compound effectively removes this inhibitory signal, leading to a more robust and sustained anti-tumor immune response. This mechanism involves preventing the phosphorylation of downstream signaling molecules like SLP-76, which in turn enhances T-cell activation and proliferation.[1][4][5]

Synergistic Effects of this compound with Immunotherapy

Preclinical studies have demonstrated significant synergistic anti-tumor activity when HPK1 degraders are combined with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies. This combination therapy aims to both "release the brakes" on the immune system through checkpoint inhibition and "step on the gas" by augmenting T-cell signaling via HPK1 degradation.[3]

Preclinical Data Summary: Combination with Anti-PD-1/PD-L1

The following tables summarize key findings from preclinical studies evaluating the combination of HPK1 degraders with anti-PD-1/PD-L1 therapy in various syngeneic tumor models.

Treatment GroupTumor ModelKey Efficacy MetricResult
PROTAC HPK1 Degrader Colonic Syngeneic TumorTumor Growth Inhibition (TGI)>80%
Anti-PD-1 Antibody Colonic Syngeneic TumorTumor Growth Inhibition (TGI)~50%
PROTAC HPK1 Degrader + Anti-PD-1 Antibody Colonic Syngeneic TumorComplete Responders50% (5/10 mice)
PROTAC HPK1 Degrader (DD205-291) MC38 Syngeneic ModelTumor Growth Inhibition (TGI)91.0% (in combination with anti-PD1)
PROTAC HPK1 Degrader-5 MC38 Syngeneic ModelAntitumor EffectSuperior antitumor effect when combined with PD-1 blockade

Data compiled from multiple preclinical studies.[5][6]

Comparison with Chemotherapy Combinations

While the synergy between HPK1 degraders and immunotherapy is well-documented in preclinical models, there is currently a notable lack of publicly available data on the synergistic effects of this compound with traditional chemotherapeutic agents. The primary focus of research has been on immuno-oncology combinations.

However, the clinical trial for the HPK1 inhibitor BGB-15025 (NCT04649385) includes an expansion phase to investigate its combination with the anti-PD-1 antibody tislelizumab with or without chemotherapy.[7] This indicates that the potential for synergy with chemotherapy is an area of active investigation, though preclinical results are not yet widely published. The rationale for such a combination could be that chemotherapy-induced immunogenic cell death may create a more favorable tumor microenvironment for the enhanced T-cell activity driven by HPK1 degradation.

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental designs, the following diagrams have been generated.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_signaling Intracellular Signaling TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Antigen Antigen Antigen->TCR LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 activates Activation T-Cell Activation SLP76->Activation pSLP76 p-SLP76 (S376) HPK1->pSLP76 phosphorylates Degradation Signal Termination pSLP76->Degradation leads to PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 induces degradation

HPK1 Signaling Pathway and PROTAC Intervention.

Experimental_Workflow cluster_invivo In Vivo Efficacy Study cluster_exvivo Ex Vivo Mechanistic Analysis start Syngeneic Tumor Model Establishment randomize Tumor Growth & Randomization (100-150 mm³) start->randomize treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. Chemotherapy/Immunotherapy 4. Combination Therapy randomize->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Efficacy Assessment (TGI, Complete Response) monitoring->endpoint harvest Tumor & Spleen Harvest endpoint->harvest facs Flow Cytometry: - Immune Cell Infiltration - T-Cell Activation Markers harvest->facs elisa ELISA/Multiplex: - Cytokine Levels (IL-2, IFN-γ) harvest->elisa western Western Blot: - p-SLP76 Levels harvest->western

Workflow for Preclinical Synergy Assessment.

Synergistic_Effect cluster_effects Combined Anti-Tumor Effect PROTAC PROTAC HPK1 Degrader-1 TCell Enhanced T-Cell Activation & Proliferation PROTAC->TCell Removes Inhibition Chemo Chemotherapy/ Immunotherapy Immune Improved Tumor Immune Microenvironment Chemo->Immune Increases Antigenicity Synergy Synergistic Tumor Cell Killing TCell->Synergy Immune->Synergy

Logical Relationship of Synergistic Effects.

Detailed Experimental Protocols

In Vivo Tumor Growth Inhibition Assay
  • Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with chemotherapy or immunotherapy in a syngeneic mouse model.

  • Procedure:

    • Cell Culture and Implantation: Culture a suitable murine cancer cell line (e.g., CT26 for colon carcinoma, MC38 for colon adenocarcinoma). Subcutaneously implant a specified number of cells (e.g., 1 x 10^6) into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).

    • Tumor Growth Monitoring and Randomization: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

    • Treatment Administration:

      • Group 1 (Vehicle Control): Administer the vehicle for the this compound.

      • Group 2 (this compound): Administer the degrader at a predetermined dose and schedule (e.g., daily by oral gavage).

      • Group 3 (Chemotherapy/Immunotherapy): Administer the chemotherapeutic agent or antibody at its established effective dose and schedule.

      • Group 4 (Combination Therapy): Administer both the this compound and the other therapeutic agent according to their respective schedules.

    • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Record the number of complete responders (tumors that are no longer palpable).

IL-2 Release Assay
  • Objective: To measure the effect of this compound on T-cell activation by quantifying Interleukin-2 (IL-2) secretion.

  • Procedure:

    • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors or splenocytes from mice.

    • T-Cell Stimulation: Plate the cells in a 96-well plate and stimulate with anti-CD3 and anti-CD28 antibodies to activate T-cells.

    • Treatment: Concurrently treat the cells with varying concentrations of this compound, the combination agent, or vehicle control.

    • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

SLP-76 Phosphorylation Assay
  • Objective: To determine the direct downstream effect of HPK1 degradation on its substrate, SLP-76.

  • Procedure:

    • Cell Culture and Treatment: Culture a suitable T-cell line (e.g., Jurkat cells) or use primary T-cells. Treat the cells with this compound or vehicle for a specified period (e.g., 2-24 hours).

    • T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies or other appropriate stimuli for a short duration (e.g., 5-30 minutes) to induce TCR signaling.

    • Cell Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Western Blotting:

      • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with a primary antibody specific for phosphorylated SLP-76 (at Serine 376).

      • Subsequently, probe with a primary antibody for total SLP-76 as a loading control.

      • Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantification: Densitometrically quantify the bands to determine the ratio of phosphorylated SLP-76 to total SLP-76.

References

Comparative Analysis of PROTAC HPK1 Degrader-1 Cross-Reactivity Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity and performance of PROTAC HPK1 Degrader-1, a potent and selective degrader of Hematopoietic Progenitor Kinase 1 (HPK1), across different species. This document is intended for researchers, scientists, and drug development professionals engaged in immuno-oncology and targeted protein degradation.

HPK1 is a crucial negative regulator of T-cell activation, making it a prime target for therapeutic intervention in oncology. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins, which can provide advantages over traditional kinase inhibition. This compound, also identified as Compound B1, has demonstrated high potency in human cells.[1][2] This guide summarizes the available data on its activity in various species to aid in the design and interpretation of preclinical studies.

Performance Data Summary

The following table summarizes the degradation performance of HPK1 PROTACs in human and mouse models. While specific data for this compound in murine systems is not publicly available, data from other potent, structurally related HPK1 PROTACs are included to provide a comparative context for researchers.

SpeciesCell TypeCompoundDC50 (nM)Dmax (%)Reference
Human Jurkat CellsThis compound (Compound B1) 1.8 Not Reported[1][2]
HumanPBMCsOther HPK1 PROTACs1-20Not Reported[3]
Mouse MC38 Syngeneic ModelOther HPK1 PROTACs (e.g., Compound 10m)5.0>99[4][5]

Note: DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. Data for rat and cynomolgus monkey for this compound is not currently available in the public domain. The provided mouse data for "Other HPK1 PROTACs" serves as a surrogate to indicate the feasibility of HPK1 degradation in murine models.

HPK1 Signaling Pathway and PROTAC Mechanism of Action

Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[6] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, such as SLP-76, leading to the dampening of the T-cell response. This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to HPK1, leading to its ubiquitination and subsequent degradation by the proteasome. This eliminates both the kinase and scaffolding functions of HPK1, resulting in enhanced T-cell activation.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates Proteasome Proteasome HPK1->Proteasome Degradation pSLP76 p-SLP-76 SLP76->pSLP76 Downstream Downstream Signaling (e.g., ERK activation) pSLP76->Downstream Inhibits PROTAC PROTAC HPK1 Degrader-1 PROTAC->HPK1 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->HPK1 Ub Ubiquitin Ub->HPK1

HPK1 signaling and PROTAC-mediated degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for reproducible assessment of this compound activity.

Protocol 1: In Vitro HPK1 Degradation Assay via Western Blot

Objective: To determine the DC50 and Dmax of this compound in a specific cell line.

Materials:

  • Human (e.g., Jurkat) or mouse (e.g., splenocytes) immune cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HPK1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in a multi-well plate.

    • Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).

    • Treat cells with varying concentrations of the degrader or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-HPK1 antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize HPK1 band intensity to the loading control.

    • Calculate the percentage of HPK1 degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the degrader concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis start Seed Cells treat Treat with PROTAC (Dose-Response, 24h) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer PVDF Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody (Anti-HPK1) block->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect densitometry Densitometry detect->densitometry normalize Normalize to Loading Control densitometry->normalize calculate Calculate % Degradation normalize->calculate plot Plot Curve (DC50, Dmax) calculate->plot

Workflow for Western Blotting.
Protocol 2: Isolation of Mouse Splenocytes for In Vitro Assays

Objective: To obtain a single-cell suspension of splenocytes from a mouse spleen for subsequent cell culture and treatment.

Materials:

  • Mouse spleen

  • RPMI-1640 medium

  • 70 µm cell strainer

  • 50 mL conical tubes

  • Syringe plunger

  • Red Blood Cell (RBC) Lysis Buffer

  • PBS

Procedure:

  • Aseptically harvest the spleen from a mouse and place it in a petri dish containing cold RPMI-1640 medium.

  • Place a 70 µm cell strainer over a 50 mL conical tube.

  • Transfer the spleen to the cell strainer and gently mash it through the mesh using the plunger of a syringe.

  • Rinse the strainer with RPMI-1640 to collect the remaining cells.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer. Incubate for 5 minutes at room temperature.

  • Quench the lysis by adding an excess of RPMI-1640 and centrifuge.

  • Wash the cell pellet with PBS.

  • Resuspend the final splenocyte pellet in complete culture medium for cell counting and subsequent experiments.

This guide provides a foundational understanding of the cross-species reactivity of this compound and standardized protocols for its evaluation. Further studies are warranted to fully characterize its activity profile in a broader range of preclinical models.

References

A Head-to-Head Comparison: PROTAC HPK1 Degrader-1 vs. Small Molecule Inhibitors in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of immune responses, particularly in T-cells, making it a promising target for cancer immunotherapy.[1][2][3] This guide provides a detailed head-to-head comparison of two distinct therapeutic modalities targeting HPK1: PROTAC HPK1 Degrader-1 and conventional small molecule inhibitors. We will delve into their mechanisms of action, present comparative preclinical data, and provide insights into the experimental protocols used for their evaluation.

Dueling Mechanisms: Inhibition vs. Degradation

Small molecule inhibitors and PROTAC degraders employ fundamentally different strategies to neutralize HPK1's immunosuppressive effects.

Small Molecule Inhibitors: These molecules are designed to bind to the active site of the HPK1 kinase domain, preventing it from phosphorylating its downstream targets.[4] This inhibition disrupts the negative feedback loop that suppresses T-cell activation, thereby enhancing the anti-tumor immune response.[3][4]

This compound: This PROteolysis TArgeting Chimera (PROTAC) is a heterobifunctional molecule. One end binds to HPK1, while the other recruits an E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome.[5][6] This approach not only eliminates the kinase activity but also the entire protein, including any non-enzymatic scaffolding functions.[5][6]

At a Glance: this compound vs. Small Molecule Inhibitors

The following table summarizes the key characteristics and preclinical data for this compound and representative small molecule inhibitors.

FeatureThis compound (Compound B1)Small Molecule HPK1 Inhibitors (General)Compound K (CompK)NDI-101150BGB-15025CFI-402411
Mechanism of Action Induces proteasomal degradation of HPK1Inhibits HPK1 kinase activityInhibits HPK1 kinase activitySelective HPK1 kinase inhibitorHPK1 kinase inhibitorHPK1 kinase inhibitor
Potency (in vitro) DC50 = 1.8 nM[7]IC50 values in low nM range[8]IC50 < 50 nM[9]N/AN/AN/A
Pathway Inhibition IC50 (pSLP76) = 496.1 nM[7]Blocks phosphorylation of downstream targets[4]N/AN/AN/AN/A
Cellular Activity Robust T-cell activity (IL-2 release)[5]Enhances T-cell activation and cytokine production[2][10]Improves antigen-specific human T-cell function[9]Reactivates anti-tumor activity of T-cells, B-cells, and DCs[11]Enhances T-cell activation[11]Immune-activating effects[11]
In Vivo Efficacy Superior tumor growth inhibition (TGI) compared to inhibitors and anti-PD-1 in some models[5]Efficacious in tumor models[2]Synergistic anti-tumor immunity with anti-PD1[9]Phase I/II clinical trials ongoing[12]Phase I/II clinical trials ongoing[11]Phase I/II clinical trials ongoing[11]
Key Advantage Complete removal of HPK1 protein, addressing both catalytic and scaffolding functions. Potential for sub-stoichiometric, catalytic action.[6][13]Well-established modality with numerous clinical candidates.[14]N/AOral, highly selective.[12]N/APotent anti-leukemic effects in preclinical models.[11]
Potential Limitations Larger molecular weight, potential for off-target degradation, and more complex pharmacokinetics.[6]Potential for off-target kinase inhibition and development of resistance through mutations in the binding site.[6][14]N/AN/AN/AN/A

Visualizing the Molecular Battleground

To better understand the distinct mechanisms of action, the following diagrams illustrate the HPK1 signaling pathway and the points of intervention for both small molecule inhibitors and this compound.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LAT LAT TCR->LAT Engagement SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Activates pSLP76 pSLP-76 HPK1->SLP76 Phosphorylates (Ser376) Degradation Degradation pSLP76->Degradation Leads to AP1 AP-1 Inhibition pSLP76->AP1 Leads to

HPK1 Signaling Pathway in T-Cells.

Intervention_Mechanisms cluster_inhibitor Small Molecule Inhibitor cluster_protac This compound Inhibitor Small Molecule Inhibitor HPK1_Inh HPK1 (Active Site) Inhibitor->HPK1_Inh Binds to Inactive_HPK1 Inactive HPK1 HPK1_Inh->Inactive_HPK1 Results in PROTAC PROTAC HPK1 Degrader-1 HPK1_Prot HPK1 PROTAC->HPK1_Prot Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (HPK1-PROTAC-E3) Ub_HPK1 Ubiquitinated HPK1 Ternary_Complex->Ub_HPK1 Ubiquitination Proteasome Proteasome Ub_HPK1->Proteasome Targeted to Degraded_HPK1 Degraded HPK1 Proteasome->Degraded_HPK1 Degradation

Mechanisms of HPK1 Targeting.

Experimental Protocols

A rigorous evaluation of HPK1-targeting compounds relies on a suite of biochemical and cell-based assays. Below are outlines of key experimental protocols.

HPK1 Kinase Inhibition Assay (for Small Molecule Inhibitors)

Objective: To determine the concentration of a small molecule inhibitor required to inhibit 50% of HPK1 kinase activity (IC50).

Methodology:

  • Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP corresponds to inhibition of the kinase.

  • Reagents: Recombinant HPK1 enzyme, kinase substrate (e.g., myelin basic protein or a specific peptide), ATP, assay buffer, and the test inhibitor at various concentrations.

  • Procedure:

    • The HPK1 enzyme is incubated with varying concentrations of the inhibitor.

    • The kinase reaction is initiated by adding the substrate and ATP.

    • The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C).

    • The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • A kinase detection reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Luminescence is measured, and the data is used to calculate the IC50 value.[15]

HPK1 Degradation Assay (for PROTACs)

Objective: To determine the concentration of a PROTAC required to degrade 50% of the target protein (DC50).

Methodology:

  • Assay Principle: Western blotting is the standard method to quantify the amount of a specific protein in a cell lysate.

  • Cell Line: A suitable cell line expressing endogenous HPK1, such as Jurkat cells or human peripheral blood mononuclear cells (PBMCs).[5]

  • Procedure:

    • Cells are treated with the PROTAC degrader at a range of concentrations for a specified duration (e.g., 24 hours).[15]

    • Cells are harvested and lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for HPK1, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

    • The percentage of HPK1 remaining relative to the vehicle control is plotted against the PROTAC concentration to determine the DC50 and Dmax (maximum degradation).[15]

Experimental_Workflow cluster_inhibitor_assay Kinase Inhibition Assay (IC50) cluster_protac_assay Protein Degradation Assay (DC50) I1 Incubate HPK1 enzyme with inhibitor I2 Add ATP and substrate I1->I2 I3 Measure ADP production (Luminescence) I2->I3 I4 Calculate IC50 I3->I4 P1 Treat cells with PROTAC degrader P2 Lyse cells and extract protein P1->P2 P3 Western Blot for HPK1 and loading control P2->P3 P4 Quantify band intensity P3->P4 P5 Calculate DC50 P4->P5

Workflow for IC50 and DC50 Determination.
T-Cell Activation and Cytokine Release Assay

Objective: To assess the functional consequence of HPK1 inhibition or degradation on T-cell effector functions.

Methodology:

  • Cells: Human PBMCs or isolated T-cells.

  • Stimulation: T-cells are stimulated via their T-cell receptor (TCR) using anti-CD3/CD28 antibodies or specific antigens.

  • Treatment: Cells are co-treated with the HPK1 inhibitor or degrader.

  • Readout: After a period of incubation (e.g., 24-72 hours), the cell culture supernatant is collected. The concentration of secreted cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), is measured using ELISA or multiplex bead-based assays.[9][15] An increase in cytokine production in treated cells compared to controls indicates enhanced T-cell activation.

Conclusion

Both small molecule inhibitors and PROTAC degraders represent promising strategies for targeting HPK1 in cancer immunotherapy. Small molecule inhibitors have a more established developmental track record with several candidates in clinical trials.[14] However, the PROTAC approach, exemplified by this compound, offers a potentially more profound and durable anti-tumor response by completely removing the HPK1 protein, thereby abrogating both its kinase and non-kinase functions.[5] Preclinical data suggests that HPK1 degradation can lead to superior anti-tumor activity compared to kinase inhibition alone.[5] The choice between these modalities will depend on a variety of factors, including target selectivity, oral bioavailability, and the specific tumor microenvironment. Continued research and clinical evaluation will ultimately determine the optimal approach for leveraging HPK1 as a target to unleash the full potential of the immune system against cancer.

References

Validating the Ubiquitin-Proteasome Pathway Dependence of PROTAC HPK1 Degrader-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methodologies to validate the ubiquitin-proteasome system (UPS) dependence of PROTAC HPK1 Degrader-1. It further contrasts this mechanism with alternative targeted protein degradation technologies.

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for selectively eliminating disease-causing proteins by hijacking the cell's natural protein disposal machinery.[1] this compound is a novel compound designed to target Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.[2][3] The canonical mechanism of action for PROTACs involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[4][5] Validating this specific pathway is a critical step in the preclinical development of any PROTAC.

Quantitative Performance of this compound

The following table summarizes the key performance metric of this compound and the expected outcomes from experiments designed to validate its UPS-dependent mechanism.

ParameterReported ValueExpected Outcome in Validation AssaysRationale
DC50 1.8 nM[6]N/AMeasures the concentration of the PROTAC required to degrade 50% of the target protein.
HPK1 Degradation with Proteasome Inhibitor (e.g., MG132) Not ReportedRescue of HPK1 degradationIf degradation is proteasome-dependent, inhibiting the proteasome should prevent the breakdown of ubiquitinated HPK1.[7]
HPK1 Degradation with Neddylation Inhibitor (e.g., MLN4924) Not ReportedRescue of HPK1 degradationMLN4924 inhibits the NEDD8-activating enzyme, which is required for the activity of Cullin-RING E3 ligases, a major class of E3 ligases recruited by PROTACs.[7]
HPK1 Degradation with Inactive E3 Ligase Ligand Control Not ReportedNo HPK1 degradationA PROTAC with a modification that prevents binding to the E3 ligase should not be able to induce degradation.[7]
HPK1 mRNA Levels Not ReportedNo significant changePROTACs act at the post-translational level; therefore, they should not affect the transcription of the target protein's gene.[8]

Experimental Protocols for Pathway Validation

Accurate validation of the UPS-dependent degradation of HPK1 by this compound requires a series of well-controlled experiments.

Proteasome Inhibitor Rescue Assay

Objective: To determine if the degradation of HPK1 is mediated by the proteasome.

Methodology:

  • Culture a suitable cell line (e.g., Jurkat cells) to 70-80% confluency.[7]

  • Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG132) for 1 hour.[7]

  • Treat the cells with this compound at a concentration around its DC50 (e.g., 2 nM) for a predetermined time (e.g., 24 hours).[7]

  • Include control groups: vehicle-treated, PROTAC-only treated, and MG132-only treated cells.

  • Lyse the cells and quantify HPK1 protein levels using Western blotting or an equivalent protein quantification method.[7]

Neddylation Inhibitor Rescue Assay

Objective: To investigate the involvement of Cullin-RING E3 ligases in the degradation process.

Methodology:

  • Culture Jurkat cells to 70-80% confluency.[7]

  • Pre-treat cells with a neddylation inhibitor (e.g., 3 µM MLN4924) for 1 hour.[7]

  • Add this compound (e.g., 2 nM) and incubate for 24 hours.[7]

  • Include appropriate vehicle, PROTAC-only, and MLN4924-only controls.

  • Harvest cell lysates and analyze HPK1 protein levels by Western blot.[7]

Inactive Epimer Control Experiment

Objective: To confirm that the recruitment of the E3 ligase is essential for HPK1 degradation.

Methodology:

  • Synthesize or obtain an inactive version of this compound where the E3 ligase-binding moiety is modified to prevent interaction (e.g., a methylated version of the glutarimide (B196013) in a cereblon-binding PROTAC).[7]

  • Treat Jurkat cells with the active this compound and the inactive control at various concentrations for 24 hours.[7]

  • Include a vehicle-treated control group.

  • Analyze HPK1 protein levels via Western blot to compare the degradation activity.[7]

Visualizing the Validation Workflow and Underlying Pathways

The following diagrams illustrate the ubiquitin-proteasome pathway, the experimental workflow for its validation, and the logical framework for confirming the mechanism of action of this compound.

Ubiquitin_Proteasome_Pathway cluster_0 Ubiquitination Cascade cluster_1 PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ubiquitin Ligase E2->E3 Ternary_Complex Ternary Complex (HPK1-PROTAC-E3) E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 PROTAC PROTAC HPK1 Degrader-1 PROTAC->E3 binds HPK1 HPK1 (Target Protein) PROTAC->HPK1 binds HPK1->Ternary_Complex Poly_Ub_HPK1 Poly-ubiquitinated HPK1 Ternary_Complex->Poly_Ub_HPK1 Poly-ubiquitination Proteasome 26S Proteasome Poly_Ub_HPK1->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome Pathway Hijacked by a PROTAC.

Experimental_Workflow cluster_treatments Experimental Arms start Start: Validate UPS Dependence cell_culture Cell Culture (e.g., Jurkat) start->cell_culture treatment Treatment Groups cell_culture->treatment protac_only PROTAC HPK1 Degrader-1 treatment->protac_only proteasome_inhibitor PROTAC + Proteasome Inhibitor (e.g., MG132) treatment->proteasome_inhibitor neddylation_inhibitor PROTAC + Neddylation Inhibitor (e.g., MLN4924) treatment->neddylation_inhibitor inactive_control Inactive Control PROTAC treatment->inactive_control analysis Protein Quantification (Western Blot) conclusion Conclusion: UPS-Dependent Degradation analysis->conclusion protac_only->analysis proteasome_inhibitor->analysis neddylation_inhibitor->analysis inactive_control->analysis

Caption: Workflow for Validating UPS-Dependent Protein Degradation.

Validation_Logic hypothesis Hypothesis: This compound acts via the UPS experiment1 Experiment: Proteasome Inhibitor Co-treatment hypothesis->experiment1 experiment2 Experiment: Inactive Control PROTAC hypothesis->experiment2 result1 Result: HPK1 degradation is rescued experiment1->result1 conclusion Conclusion: Mechanism is UPS-dependent result1->conclusion Supports Hypothesis alternative Alternative Mechanism result1->alternative Contradicts Hypothesis result2 Result: No HPK1 degradation experiment2->result2 result2->conclusion Supports Hypothesis result2->alternative Contradicts Hypothesis

Caption: Logical Framework for PROTAC Mechanism of Action Validation.

Comparison with Alternative Degradation Technologies

While PROTACs are a leading modality in targeted protein degradation, several alternative strategies have emerged that utilize different cellular degradation pathways.[9] Understanding these alternatives is crucial for selecting the appropriate therapeutic strategy for a given target and disease context.

TechnologyMechanism of ActionCellular PathwayKey AdvantagesKey Limitations
PROTACs (Proteolysis-Targeting Chimeras) A bifunctional molecule brings a target protein and an E3 ubiquitin ligase into proximity, leading to ubiquitination and proteasomal degradation.[4][10][11]Ubiquitin-Proteasome SystemHigh potency and selectivity; can target "undruggable" proteins.[4][10]Dependent on the expression of a suitable E3 ligase; potential for off-target effects.[12]
LYTACs (Lysosome-Targeting Chimeras) An antibody-oligosaccharide conjugate binds to a cell-surface receptor and a target protein, leading to internalization and lysosomal degradation.[9]Lysosomal PathwayCan target extracellular and membrane-bound proteins.[9][13]Generally larger molecules with potential delivery challenges.[13]
AUTACs (Autophagy-Targeting Chimeras) A bifunctional molecule contains an "autophagy-tag" that induces selective autophagy of the target protein.[9]Autophagy PathwayCan potentially degrade protein aggregates.[9]May not be active within the cell nucleus as the autophagy machinery is not present there.[9]
Molecular Glues Small molecules that induce a novel interaction between a target protein and an E3 ligase, leading to ubiquitination and degradation.[10]Ubiquitin-Proteasome SystemSmaller size may lead to better pharmacokinetic properties.[10]Discovery is often serendipitous; rational design is challenging.[14]

References

Assessing the Durability of Response to PROTAC HPK1 Degrader-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PROTAC HPK1 Degrader-1's performance against alternative therapeutic strategies, with a focus on the durability of the anti-tumor response. Experimental data from preclinical models is presented to support these comparisons, alongside detailed protocols for key assays used to evaluate long-term efficacy and immunological memory.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a negative regulator of T-cell receptor signaling, thereby dampening anti-tumor immune responses.[1][2][3] Its inhibition is a promising strategy in immuno-oncology. PROTAC (PROteolysis TArgeting Chimera) technology offers a novel approach by inducing the selective degradation of the HPK1 protein, rather than merely inhibiting its kinase activity.[4][5] Preclinical data suggests that this degradation mechanism leads to potent T-cell activation and superior tumor growth inhibition compared to small molecule inhibitors and some checkpoint blockades.[4][6] A key differentiator for such an immunotherapy is its ability to induce a durable response and long-term immunological memory, preventing tumor relapse. This guide assesses the evidence for such a durable response.

Comparative Performance Analysis

PROTAC HPK1 degraders have demonstrated superior preclinical activity compared to traditional HPK1 kinase inhibitors and anti-PD-1 antibodies in various syngeneic tumor models. The catalytic nature of PROTACs allows for sustained pathway modulation even after the compound has been cleared, a feature that may contribute to a more durable response.

In Vitro Degradation and Pathway Activity

HPK1 PROTACs induce rapid, potent, and sustained degradation of the HPK1 protein. This leads to enhanced T-cell activation, as measured by downstream signaling (pSLP76 inhibition) and cytokine release (IL-2).

Compound TypeTargetDC50 (Degradation)Dmax (Degradation)pSLP76 Inhibition IC50IL-2 Release EC50Reference
This compound (Exemplar) HPK1 Protein1-20 nM>99%2-25 nM2-20 nM[4][5][7]
HPK1 Kinase Inhibitor (Exemplar) HPK1 Kinase ActivityN/AN/A<100 nM<100 nM[4]
In Vivo Anti-Tumor Efficacy

In syngeneic mouse models, orally bioavailable HPK1 PROTACs have shown robust single-agent tumor growth inhibition (TGI) and have led to complete responses, particularly in combination with checkpoint inhibitors.[4][5]

Treatment GroupMouse ModelTGI (%)Complete Responders (%)Reference
PROTAC HPK1 Degrader (30 mg/kg) Colonic Syngeneic>80%Not Reported (Monotherapy)[4]
PROTAC HPK1 Degrader + anti-PD-1 Colonic SyngeneicNot Reported (Combo TGI)50%[4]
anti-PD-1 Antibody Colonic Syngeneic~50%Not Reported[4]
PROTAC HPK1 Degrader (30 mg/kg) Melanoma (Low-immunogenic)79%Not Reported[4]
HPK1 Inhibitor Melanoma (Low-immunogenic)13%Not Reported[4]
anti-PD-1 Antibody Melanoma (Low-immunogenic)0%Not Reported[4]

Visualizing the Mechanism and Experimental Design

Signaling and Degradation Pathway

PROTAC_Mechanism

Workflow for Assessing Durable Response

Durability_Workflow cluster_phase1 Phase 1: Initial Efficacy Study cluster_phase2 Phase 2: Durability & Memory Assessment start Implant Syngeneic Tumor Cells (e.g., MC38) in Mice treatment Administer this compound (vs. Vehicle, Controls) start->treatment monitor Monitor Tumor Growth (TGI) and Survival treatment->monitor cr_mice Identify Complete Responders (CR) monitor->cr_mice rest Rest Period for CR Mice (e.g., 60-90 days) cr_mice->rest cr_mice->rest rechallenge Rechallenge CR Mice with Identical Tumor Cells (MC38) rest->rechallenge rechallenge_diff Rechallenge CR Mice with Different Tumor Cells (e.g., B16F10) rest->rechallenge_diff monitor_re Monitor Tumor Growth rechallenge->monitor_re rechallenge_diff->monitor_re analysis Analyze Immune Cell Populations (Flow Cytometry of Spleen/TILs) monitor_re->analysis

Comparative Logic: Degrader vs. Inhibitor

Degrader_vs_Inhibitor cluster_degrader This compound cluster_inhibitor HPK1 Kinase Inhibitor d_start Event-Driven: Catalytic Removal d_mech One PROTAC molecule degrades multiple HPK1 proteins d_start->d_mech d_result Sustained Pathway Inhibition (Long PD Effect) d_mech->d_result d_outcome Potential for Durable Response & Immunological Memory d_result->d_outcome i_start Occupancy-Driven: Stoichiometric Binding i_mech One inhibitor molecule blocks one HPK1 protein i_start->i_mech i_result Pathway Inhibition only while bound (PK-dependent) i_mech->i_result i_outcome Response may be transient; Requires continuous exposure i_result->i_outcome

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the durability of response.

Protocol: In Vivo Tumor Growth and Rechallenge Study

This protocol is designed to assess primary anti-tumor efficacy and the subsequent establishment of long-term immunological memory.[8][9][10]

  • Animal Model: Utilize immunocompetent syngeneic mouse models (e.g., C57BL/6 for MC38 colon adenocarcinoma or B16F10 melanoma tumors).

  • Tumor Implantation: Subcutaneously implant 1x10^6 tumor cells into the flank of each mouse.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment cohorts:

    • Vehicle Control

    • This compound (e.g., 30 mg/kg, oral, daily)

    • HPK1 Kinase Inhibitor (relevant dose and schedule)

    • anti-PD-1 Antibody (e.g., 10 mg/kg, intraperitoneal, bi-weekly)

  • Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health. The primary endpoint is Tumor Growth Inhibition (TGI).

  • Identification of Complete Responders (CR): Mice that achieve complete tumor regression and remain tumor-free for a defined period (e.g., >60 days) are considered complete responders.

  • Tumor Rechallenge:

    • After a rest period (e.g., 60-90 days post-initial implantation), rechallenge the CR mice with a subcutaneous injection of the same tumor cell line (e.g., MC38) in the contralateral flank.[9]

    • As a control for antigen-specific memory, a separate cohort of CR mice can be challenged with an antigenically distinct syngeneic tumor cell line (e.g., B16F10).[11]

    • A group of age-matched, naïve mice should also be implanted with the tumor cells to confirm tumorigenicity.

  • Durability Assessment: Monitor tumor growth in all rechallenged mice. Rejection of the second tumor implant in the CR group, compared to progressive tumor growth in the naïve group, indicates the establishment of durable, antigen-specific immunological memory.[8][10]

Protocol: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

This protocol is used to characterize the immune cell populations within the tumor microenvironment, providing mechanistic insight into the anti-tumor response.[12]

  • Sample Collection: At the study endpoint (or at defined time points), euthanize mice and surgically excise tumors and spleens.

  • Tissue Dissociation: Mechanically and enzymatically digest tumor tissue to create a single-cell suspension. Process spleens to generate splenocytes.

  • Cell Staining:

    • Perform surface staining using a panel of fluorescently-conjugated antibodies to identify key immune cell subsets (e.g., CD45, CD3, CD4, CD8, NK1.1).

    • Include markers for activation (e.g., CD69, ICOS), exhaustion (e.g., PD-1, TIM-3, LAG-3), and memory (e.g., CD44, CD62L) T-cells.

    • For intracellular targets (e.g., FoxP3 for regulatory T-cells, Granzyme B for cytotoxic cells), perform a fixation and permeabilization step followed by intracellular staining.

  • Flow Cytometry: Acquire data on a multi-color flow cytometer.

  • Data Analysis: Analyze the data to quantify the proportions and absolute numbers of different immune cell populations. Compare the immune profiles between treatment groups to assess the impact of the PROTAC HPK1 degrader on the tumor immune landscape. An increased ratio of CD8+ effector T-cells to regulatory T-cells is a common indicator of a robust anti-tumor response.[13]

Conclusion

This compound demonstrates significant promise as a novel immuno-oncology therapeutic. Its catalytic mechanism of action, leading to sustained degradation of HPK1, results in potent T-cell activation and superior anti-tumor efficacy in preclinical models compared to kinase inhibitors. The ability of HPK1 degraders to induce complete responses in these models provides a strong rationale for investigating the durability of these responses.[4][5] The execution of long-term studies, particularly tumor rechallenge experiments, will be critical in confirming that the potent initial response translates into lasting immunological memory—the ultimate goal of cancer immunotherapy.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of PROTAC HPK1 Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like PROTAC HPK1 Degrader-1 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, ensuring minimal risk to personnel and the environment.

I. Understanding the Compound

This compound is a potent, selective, and orally active PROTAC degrader of Hematopoietic Progenitor Kinase 1 (HPK1). It functions by inducing the degradation of the HPK1 protein, a negative regulator of T-cell receptor signaling, thereby enhancing immune responses. Due to its bioactive nature, it is imperative to handle and dispose of this compound with care to prevent unintended environmental release or personal exposure.

II. Summary of Key Safety and Handling Data

The following table summarizes essential information for the safe handling and disposal of this compound. This data is compiled from available safety information for similar PROTAC molecules and general best practices for laboratory chemical handling.

ParameterInformationSource
Chemical Name This compoundMedchemExpress[1][2][3]
Known Hazards While a specific safety data sheet for this compound is not publicly available, similar compounds are often classified with acute oral toxicity and are very toxic to aquatic life with long-lasting effects.[4]General laboratory chemical safety guidelines
Storage Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] For long-term storage, -20°C is recommended.[1]MedchemExpress[1], TargetMol[5]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[4]BenchChem[4]
Personal Protective Equipment (PPE) Safety glasses, lab coat, and chemical-resistant gloves.[4][5]TargetMol[5], BenchChem[4]

III. Step-by-Step Disposal Protocol

Adherence to the following protocol is essential for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound in either solid or solution form.[4][5]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, tubes, gloves, and bench paper, must be considered contaminated and disposed of as chemical waste.[4]

3. Spill Management:

  • In the event of a spill, prevent further leakage or spreading.[5]

  • For liquid spills, absorb the material with a non-combustible absorbent material such as vermiculite, sand, or earth.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect all spill cleanup materials into a designated, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[4][5]

  • Do not dispose of this chemical down the drain or in the general trash.[5]

  • Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.

IV. Experimental Workflow and Disposal Visualization

The following diagrams illustrate the general experimental workflow for a PROTAC and the subsequent disposal procedure for this compound.

experimental_workflow cluster_cell Cellular Environment PROTAC PROTAC HPK1 Degrader-1 Ternary Ternary Complex (PROTAC-HPK1-E3) PROTAC->Ternary Target HPK1 Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub recruitment Proteasome Proteasome Ub->Proteasome Degradation HPK1 Degradation Proteasome->Degradation disposal_workflow cluster_lab Laboratory Procedures start Waste Generation (Solid, Liquid, Contaminated) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams (Solid, Liquid, Sharps) ppe->segregate labeling Label Waste Containers ('Hazardous Chemical Waste') segregate->labeling storage Store in a Designated Secondary Containment Area labeling->storage disposal Arrange for Pickup by Certified Hazardous Waste Vendor storage->disposal end Proper Disposal disposal->end

References

Personal protective equipment for handling PROTAC HPK1 Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for PROTAC HPK1 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research. PROTACs are potent molecules and should be handled with the utmost care, treating them as potentially hazardous compounds.

Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution), the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GogglesMust be worn at all times to protect against splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are commonly used. Consider double-gloving for added protection. All gloves should be disposed of as hazardous waste after use.
Body Protection Laboratory CoatA fire-resistant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Protection RespiratorMay be necessary when handling the powder form outside of a certified chemical fume hood or in poorly ventilated areas to avoid inhalation of dust.
Foot Protection Closed-toe shoesRequired to protect against spills and falling objects.
Handling and Operational Plan

Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials and foodstuffs.

2.2. Preparation of Solutions

  • Engineering Controls: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Aerosol Prevention: Use appropriate techniques to avoid the generation of dust and aerosols.

  • Aliquotting: For stock solutions, it is recommended to aliquot into single-use vials to prevent degradation from repeated freeze-thaw cycles.

2.3. Experimental Use

  • Containment: Clearly designate and label the work area where this compound is being used.

  • Good Laboratory Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

3.1. Small Spills

  • Alert Personnel: Immediately alert others in the vicinity.

  • Containment: Cover the spill with an inert, non-combustible absorbent material like vermiculite (B1170534) or sand to prevent it from spreading.

  • Collection: Carefully scoop the absorbed material into a designated, sealed hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly. All cleaning materials must be disposed of as hazardous waste.[2]

3.2. Large Spills

  • Evacuate: Evacuate the immediate area.

  • Emergency Services: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • Ventilation: Ensure the area is well-ventilated, if safe to do so.

3.3. Personal Exposure

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous chemical waste.[3]

4.1. Waste Segregation and Collection

  • Solid Waste: Collect all contaminated solid materials (e.g., unused compound, pipette tips, vials, gloves, absorbent paper) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[3]

  • Liquid Waste: Collect all liquid waste containing the degrader in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste unless permitted by your institution's EHS office.[2][3]

4.2. Labeling and Storage

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the concentration (if applicable), the date, and the name of the principal investigator.[3]

  • Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.

4.3. Final Disposal

  • EHS Coordination: Arrange for the disposal of all hazardous waste through your institution's EHS office. Adhere to all federal, state, and local regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Receiving & Inspection B Secure Storage A->B C Weighing in Fume Hood B->C D Solution Preparation C->D E Wear Full PPE D->E F Conduct Experiment E->F G Segregate Waste F->G K Alert & Evacuate F->K H Label Waste Containers G->H I Store in SAA H->I J EHS Disposal I->J L Contain & Clean K->L M Dispose of Cleanup Materials L->M M->G

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.